molecular formula C9H15BrO3 B610232 Propargyl-PEG3-bromide CAS No. 203740-63-0

Propargyl-PEG3-bromide

Cat. No.: B610232
CAS No.: 203740-63-0
M. Wt: 251.12 g/mol
InChI Key: UIGSOGCOFXYRNE-UHFFFAOYSA-N
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Description

Propargyl-PEG3-bromide is a PEG derivative containing a propargyl group and a bromide group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers are useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGSOGCOFXYRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG3-bromide: A Versatile Tool in Modern Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-bromide has emerged as a critical and versatile chemical tool in the landscape of biomedical research and drug development. Its unique trifunctional structure, comprising a terminal alkyne (propargyl group), a flexible tri-polyethylene glycol (PEG3) spacer, and a reactive bromide, enables a wide array of applications in bioconjugation, targeted protein degradation, and the construction of antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its primary uses, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its integration into advanced research and development projects.

Core Applications in Research

This compound is a heterobifunctional linker that plays a pivotal role in connecting biological molecules with other entities, such as therapeutic agents or imaging probes. Its utility stems from the orthogonal reactivity of its functional groups: the propargyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, while the bromide is an excellent leaving group for nucleophilic substitution reactions.[1] The PEG3 spacer enhances the solubility and bioavailability of the resulting conjugates.[1]

The primary applications of this compound in research include:

  • Bioconjugation via Click Chemistry: The terminal alkyne of this compound allows for its efficient and specific covalent attachment to molecules functionalized with an azide group. This "click" reaction is widely used to label proteins, peptides, nucleic acids, and other biomolecules with probes, dyes, or other functional moieties.

  • Linker for Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[2] this compound serves as a versatile linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, forming the final PROTAC molecule.[3] The PEG linker is crucial in optimizing the distance and orientation between the two ligands for efficient ternary complex formation and subsequent protein degradation.[4]

  • Component in Antibody-Drug Conjugate (ADC) Synthesis: ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents specifically to cancer cells. This compound can be used to link the cytotoxic payload to the antibody, often through a multi-step synthesis involving click chemistry for the final conjugation step. The PEG component of the linker can improve the pharmacokinetic properties of the ADC.[5][]

Quantitative Data

The efficiency of reactions involving this compound is a critical factor in its application. The following table summarizes key quantitative data reported in the literature for reactions involving propargyl bromide and similar PEGylated linkers.

ParameterApplicationValueSource
Reaction Yield Synthesis of α-hydroxyl-ω-propargyl PEG from HOOC-PEG-OH and propargyl bromide96.2%[7]
Reaction Yield Synthesis of α-carboxyl-ω-propargyl PEG from ω-propargyl-α-hydroxyl PEG and succinic anhydride92%[7]
Click Chemistry Yield Final conjugation step in the synthesis of a library of BRD4-targeting PROTACsUp to 90%[8]
Conjugation Efficiency Bioorthogonal conjugation of a Gaussia luciferase mutant to an anti-IFN-γ antibody60%[9]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in research. Below are representative protocols for its key applications.

Protocol 1: General Procedure for Protein Bioconjugation via CuAAC (Click Chemistry)

This protocol describes the conjugation of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional, for dissolving this compound)

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-modified protein in PBS.

    • Prepare a stock solution of this compound in DMSO or PBS.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 100 mM in water).

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein with a 10- to 20-fold molar excess of this compound.

    • Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight.

  • Purification:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the fractions containing the conjugated protein.

  • Characterization:

    • Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if a chromophore is introduced).

Protocol 2: Synthesis of a PROTAC using a Propargyl-PEG3-Linker (Conceptual Workflow)

This protocol outlines a two-step synthesis of a PROTAC, where this compound is used to link a target protein ligand (functionalized with an amine) and an E3 ligase ligand (functionalized with an azide).

Step 1: Synthesis of the Propargyl-PEG3-Target Protein Ligand Intermediate

Materials:

  • Amine-functionalized target protein ligand

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Stir plate and magnetic stir bar

  • Nitrogen atmosphere setup

Procedure:

  • Dissolve the amine-functionalized target protein ligand (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA (2-3 equivalents) to the solution.

  • Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the product by preparative HPLC to obtain the Propargyl-PEG3-target protein ligand intermediate.

Step 2: Final PROTAC Synthesis via Click Chemistry

Materials:

  • Propargyl-PEG3-target protein ligand intermediate

  • Azide-functionalized E3 ligase ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • tert-Butanol/water (1:1) solvent mixture

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve the Propargyl-PEG3-target protein ligand intermediate (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a tert-butanol/water (1:1) mixture.

  • Add CuSO₄ (0.1 equivalents) and sodium ascorbate (0.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Propargyl-PEG3-Linker) PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_Ligase E1/E2 Enzymes Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation POI_Ligand Target Protein Ligand (Amine-functionalized) Reaction1 Nucleophilic Substitution POI_Ligand->Reaction1 Propargyl_PEG3_Br This compound Propargyl_PEG3_Br->Reaction1 Intermediate Propargyl-PEG3-POI Ligand Reaction1->Intermediate Reaction2 CuAAC 'Click' Chemistry Intermediate->Reaction2 E3_Ligand E3 Ligase Ligand (Azide-functionalized) E3_Ligand->Reaction2 PROTAC Final PROTAC Molecule Reaction2->PROTAC PROTAC_Treatment PROTAC Treatment PROTAC->PROTAC_Treatment Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (Protein Degradation) PROTAC_Treatment->Western_Blot Cell_Viability Cell Viability Assay PROTAC_Treatment->Cell_Viability Results Data Analysis Western_Blot->Results Cell_Viability->Results

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Signaling Pathway Targeted by a PROTAC Utilizing a PEG Linker

A prominent example of a signaling pathway targeted by PROTACs constructed with PEG linkers is the epigenetic regulation mediated by Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4.[10][11] BRD4 is a key transcriptional co-activator involved in the expression of oncogenes such as c-MYC.[2] PROTACs designed to degrade BRD4, often utilizing PEG linkers for optimal efficacy, have shown significant anti-cancer activity.

The degradation of BRD4 by a PROTAC disrupts the transcriptional machinery, leading to the downregulation of c-MYC and other oncogenic gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[12] The signaling cascade can be visualized as follows:

BRD4_Degradation_Pathway BRD4_PROTAC BRD4-targeting PROTAC (with PEG Linker) BRD4_Degradation BRD4 Degradation BRD4_PROTAC->BRD4_Degradation BRD4 BRD4 Protein cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Promotes Transcription E3_Ligase E3 Ligase Proteasome Proteasome BRD4_Degradation->cMYC_Gene Inhibits Transcription Apoptosis Apoptosis BRD4_Degradation->Apoptosis Induces cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cancer Cell Proliferation cMYC_Protein->Cell_Proliferation Promotes

References

Propargyl-PEG3-bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth overview of the chemical properties, structure, and applications of Propargyl-PEG3-bromide, a versatile heterobifunctional linker for bioconjugation and drug delivery.

This compound is a valuable chemical tool extensively utilized in the fields of bioconjugation, drug delivery, and proteomics. This guide provides a detailed analysis of its chemical characteristics, structure, and functional applications, complete with experimental protocols and visual diagrams to support its practical implementation in research and development.

Core Chemical Properties and Structure

This compound is a heterobifunctional molecule that incorporates three key features: a terminal alkyne (propargyl group), a hydrophilic triethylene glycol (PEG3) spacer, and a reactive bromide group. This unique combination of functionalities makes it an ideal linker for covalently attaching molecules of interest to biomolecules such as proteins, peptides, and nucleic acids.

The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a stable triazole linkage with azide-modified molecules. The hydrophilic PEG3 spacer enhances the aqueous solubility of the molecule and its conjugates, which is often beneficial for biological applications. The bromide atom acts as a good leaving group in nucleophilic substitution reactions, enabling conjugation to nucleophiles such as thiols (e.g., from cysteine residues in proteins) and amines.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₉H₁₅BrO₃[1]
Molecular Weight 251.12 g/mol [1]
CAS Number 203740-63-0[1]
IUPAC Name 1-bromo-2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethaneN/A
Canonical SMILES C#CCOCCOCCOCCBrN/A
InChI InChI=1S/C9H15BrO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2N/A
InChIKey UIGSOGCOFXYRNE-UHFFFAOYSA-NN/A
Physical State Liquid[1]
Purity Typically ≥95%[1]
Boiling Point 287.8 ± 25.0 °C (Predicted)N/A
Density 1.300 ± 0.06 g/cm³ (Predicted)N/A
Solubility Soluble in DMSO, DCM, DMF[1]
Storage Conditions -20°C[1]

Chemical Structure

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Bromination Triethylene Glycol Triethylene Glycol Reaction Mixture 1 Reaction Mixture 1 Triethylene Glycol->Reaction Mixture 1 1. Add NaH NaH in THF NaH in THF NaH in THF->Reaction Mixture 1 Propargyl Bromide Propargyl Bromide Propargyl Bromide->Reaction Mixture 1 2. Add Propargyl Bromide Propargyl-PEG3-OH Propargyl-PEG3-OH Reaction Mixture 1->Propargyl-PEG3-OH 3. Quench, Extract, Purify Reaction Mixture 2 Reaction Mixture 2 Propargyl-PEG3-OH->Reaction Mixture 2 1. Add PBr3 PBr3 in DCM PBr3 in DCM PBr3 in DCM->Reaction Mixture 2 This compound This compound Reaction Mixture 2->this compound 2. Quench, Extract, Purify G 6-OH-BTA-1 6-OH-BTA-1 Reaction O-alkylation 6-OH-BTA-1->Reaction This compound This compound This compound->Reaction Clickable PiB Derivative Clickable PiB Derivative Reaction->Clickable PiB Derivative Cs2CO3, CH3CN, 80°C G cluster_workflow CuAAC Workflow Prepare Reactants 1. Dissolve Propargyl and Azide Compounds in Solvent Combine 3. Add Catalyst to Reactants Prepare Reactants->Combine Prepare Catalyst 2. Premix CuSO4 and Ligand Prepare Catalyst->Combine Initiate 4. Add Sodium Ascorbate Combine->Initiate React 5. Stir at Room Temperature Initiate->React Purify 6. Purify Product React->Purify G cluster_0 Bioconjugate Synthesis cluster_1 Application in Signaling Pathway Analysis Targeting Ligand Targeting Ligand Conjugation Conjugation Targeting Ligand->Conjugation This compound This compound This compound->Conjugation Functionalized Ligand Functionalized Ligand Conjugation->Functionalized Ligand Interaction Interaction Functionalized Ligand->Interaction Binds to Biomolecule of Interest Biomolecule of Interest Biomolecule of Interest->Interaction Signaling Cascade Signaling Cascade Interaction->Signaling Cascade Modulates Cellular Response Cellular Response Signaling Cascade->Cellular Response

References

Propargyl-PEG3-Bromide: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-bromide is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and materials science. Its structure, featuring a terminal alkyne (propargyl group) and a reactive bromide, allows for sequential and specific chemical modifications. The triethylene glycol (PEG3) spacer enhances aqueous solubility and provides a flexible linker arm. This guide details a reliable two-step synthesis of this compound and a thorough characterization of the final product.

Synthesis Workflow

The synthesis of this compound is achieved through a two-step process starting from triethylene glycol. The first step involves the selective mono-propargylation of one hydroxyl group, followed by the bromination of the remaining hydroxyl group.

Synthesis_Workflow TriethyleneGlycol Triethylene Glycol PropargylPEG3OH Propargyl-PEG3-OH TriethyleneGlycol->PropargylPEG3OH 1. Propargyl Bromide, NaH      THF, 0°C to rt PropargylPEG3Br This compound PropargylPEG3OH->PropargylPEG3Br 2. PBr3, Pyridine     DCM, 0°C to rt

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)prop-2-yne (Propargyl-PEG3-OH)

Materials:

  • Triethylene glycol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Propargyl bromide (80% in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of triethylene glycol (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.

  • The mixture is cooled back to 0 °C, and propargyl bromide (1.2 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford Propargyl-PEG3-OH as a colorless oil.

Step 2: Synthesis of this compound

Materials:

  • Propargyl-PEG3-OH

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of Propargyl-PEG3-OH (1 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, phosphorus tribromide (1.2 equivalents) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • The mixture is extracted with DCM.

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound as a colorless to light yellow liquid.[1]

Characterization Data

The successful synthesis of this compound is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties
PropertyValueReference
CAS Number 203740-63-0[1]
Molecular Formula C₉H₁₅BrO₃[1]
Molecular Weight 251.12 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Solubility Soluble in DMSO, DCM, DMF
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.20d2H-O-CH₂ -C≡CH
3.81t2H-O-CH₂ -CH₂-Br
3.70 - 3.65m8H-O-CH₂ -CH₂ -O-CH₂ -CH₂ -O-
3.48t2H-CH₂ -Br
2.44t1H-C≡CH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
79.8-O-CH₂-C ≡CH
74.7-O-CH₂-C≡CH
71.2, 70.6, 70.5, 69.1-O-CH₂ -CH₂ -O-CH₂ -CH₂ -O-
58.6-O-CH₂ -C≡CH
30.3-CH₂ -Br

Mass Spectrometry (MS)

IonCalculated m/zObserved m/z
[M+Na]⁺273.01273.0

Applications in Drug Development and Research

This compound serves as a versatile linker in various applications due to its orthogonal reactive ends.

Applications cluster_core This compound cluster_applications Applications PropargylPEG3Br Propargyl (Click Chemistry) ADC Antibody-Drug Conjugates (ADCs) PropargylPEG3Br->ADC PROTAC PROTACs PropargylPEG3Br->PROTAC Bromide Bromide (Nucleophilic Substitution) PeptideMod Peptide Modification Bromide->PeptideMod SurfaceFunc Surface Functionalization Bromide->SurfaceFunc

Caption: Key application areas of this compound.

The terminal alkyne allows for "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient and specific method for attaching the linker to azide-modified molecules such as proteins, peptides, or small molecule drugs. The bromide end can readily undergo nucleophilic substitution reactions with amines, thiols, or hydroxyls, enabling conjugation to a wide range of biomolecules and surfaces. This dual reactivity makes this compound a valuable tool in the construction of complex architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Conclusion

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of this compound. The straightforward two-step synthesis, coupled with its versatile reactivity, establishes this molecule as a fundamental building block for researchers and professionals in drug development and various scientific disciplines. The well-defined structure and solubility-enhancing properties of the PEG spacer make it an attractive choice for a wide array of bioconjugation applications.

References

Propargyl-PEG3-Bromide in PROTACs: A Technical Guide to Synthesis and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the body's own cellular disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

Upon entering a cell, a PROTAC molecule forms a ternary complex, bringing the target protein and the E3 ligase into close proximity.[2][] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[6] The PROTAC is then released to act again, enabling a catalytic, event-driven pharmacology distinct from traditional occupancy-based inhibitors.[2][7]

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's success.[1][8] Its length, composition, flexibility, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the overall physicochemical properties, such as solubility and cell permeability, of the final molecule.[3][8][] Among the vast array of linker chemistries, polyethylene glycol (PEG) chains are frequently used due to their hydrophilicity and biocompatibility.[4][10]

This guide focuses on Propargyl-PEG3-bromide , a versatile, heterobifunctional linker building block, detailing its role in the synthesis of PROTACs and its influence on their mechanism of action.

This compound: A Tool for Modular PROTAC Synthesis

This compound is not a PROTAC itself but a key reagent used in their construction. Its structure is designed for modular and efficient synthesis, particularly utilizing "click chemistry."[11][12]

  • Propargyl Group: This terminal alkyne functional group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[11][13] This allows for the reliable attachment of a molecular fragment containing a corresponding azide group.[14][]

  • PEG3 Spacer: The three-unit polyethylene glycol chain provides a flexible, hydrophilic spacer. The benefits of a PEG linker include increased aqueous solubility of the PROTAC molecule and the ability to systematically vary the linker length to optimize degradation efficacy.[4][16]

  • Bromide Group: The bromide atom serves as a good leaving group for nucleophilic substitution reactions, allowing for the attachment of the linker to a warhead or E3 ligase ligand, typically through an alcohol or amine functional group.

The heterobifunctional nature of this reagent allows for a convergent and modular synthetic strategy, enabling the rapid assembly of PROTAC libraries to screen for optimal linker length, composition, and attachment vectors.[7][13]

Synthetic Strategy and Mechanism of Action

The use of this compound allows chemists to build a PROTAC in a stepwise, controlled manner. A typical synthetic workflow involves attaching one end of the linker to the E3 ligase ligand and the other end to the target protein warhead. The "click chemistry" handle provides a robust method for the final conjugation step.

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound and a CuAAC reaction. This modular approach is highly adaptable for creating libraries of PROTACs with varying linkers.

G cluster_0 Step 1: Ligand Functionalization cluster_1 Step 2: Linker Attachment cluster_2 Step 3: Final PROTAC Assembly (Click Chemistry) Warhead Warhead Azide_Warhead Warhead-N3 Warhead->Azide_Warhead Add Azide (e.g., NaN3) PROTAC Warhead-Triazole-PEG3-O-E3 Ligand Azide_Warhead->PROTAC E3_Ligand E3_Ligand Nucleophilic_E3_Ligand E3 Ligand-OH (or -NH2) E3_Ligand->Nucleophilic_E3_Ligand Introduce Nucleophile Functionalized_E3_Ligand E3 Ligand-O-PEG3-Propargyl Nucleophilic_E3_Ligand->Functionalized_E3_Ligand SN2 Reaction Linker_Reagent Propargyl-PEG3-Br Linker_Reagent->Functionalized_E3_Ligand Functionalized_E3_Ligand->PROTAC CuAAC (CuSO4, NaAsc) G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation G Start Synthesized PROTAC Compound WB Western Blot for Protein Degradation Start->WB Viability Cell Viability Assay (e.g., MTT, CTG) Start->Viability Calc Calculate DC50 & Dmax WB->Calc Decision Potent & Non-Toxic? Calc->Decision Viability->Decision Ternary Ternary Complex Assay (e.g., Pull-down, TR-FRET) Advance Advance to Further Studies (PK/PD, In Vivo) Ternary->Advance Decision->Ternary Mechanistic Validation Optimize Optimize Linker (Length, Composition) Decision->Optimize No Decision->Advance Yes Optimize->Start Re-synthesize

References

The Fulcrum of Function: An In-depth Technical Guide to the PEG3 Spacer in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation, the linkage of molecules is as critical as the molecules themselves. The chemical spacer that bridges a biological macromolecule to another entity—be it a potent cytotoxin, a fluorescent probe, or a PROTAC—plays a pivotal role in the final conjugate's efficacy, stability, and pharmacokinetic profile. Among the diverse array of linkers, polyethylene glycol (PEG) has become a cornerstone technology due to its hydrophilicity, biocompatibility, and tunable nature.[1][2] This guide delves into the specific role of the short-chain PEG3 spacer, a tri-ethylene glycol unit, providing a comprehensive overview of its properties, applications, and the experimental diligence required for its successful implementation.

A PEG3 spacer is a discrete, monodisperse entity, distinct from the polydisperse PEG polymers used in traditional PEGylation.[3] This uniformity is critical for the precise control over the stoichiometry and physicochemical properties of the resulting bioconjugate.[3] The primary role of any PEG spacer is to impart hydrophilicity, which can counteract the hydrophobicity of many payloads, thereby reducing aggregation and improving solubility.[4] However, the length of the PEG chain introduces a critical trade-off: longer chains significantly enhance solubility and prolong circulation half-life but can also introduce steric hindrance, potentially diminishing the binding affinity and biological activity of the parent molecule.[5] Conversely, short spacers like PEG3 are advantageous when preserving the binding affinity and biological function is paramount.[6]

This guide will explore the nuanced role of the PEG3 spacer, present quantitative data to inform rational design, provide detailed experimental protocols for its use, and visualize key workflows and concepts.

Physicochemical Properties and Role of the PEG3 Spacer

The PEG3 spacer is a short, flexible, and hydrophilic linker. Its structure consists of three repeating ethylene glycol units. This composition gives it a unique set of properties that are highly advantageous in specific bioconjugation applications.

Core Advantages of a PEG3 Spacer:

  • Enhanced Hydrophilicity: The ether oxygens in the PEG backbone increase the water solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads like many cytotoxic drugs used in Antibody-Drug Conjugates (ADCs).[4] This can prevent aggregation and improve the stability of the final product.[3]

  • Reduced Steric Hindrance: Compared to longer PEG chains, the compact nature of PEG3 minimizes steric interference. This is crucial for applications where the biological molecule needs to interact with a receptor or substrate, as it helps to preserve the parent molecule's binding affinity and potency.[5][6]

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic material, reducing the risk of adverse immune responses against the linker itself.[2]

  • Precise Length: As a monodisperse compound, PEG3 offers a defined and consistent spacer length, ensuring homogeneity in the final bioconjugate population, which is a critical requirement for therapeutic applications.[3]

Quantitative Data Presentation

The selection of a PEG spacer length has a quantifiable impact on the properties of the resulting bioconjugate. The following tables summarize data synthesized from multiple studies to illustrate these effects, with a focus on how a short spacer like PEG3 compares to other lengths.

PropertyValue (PEG3)Source(s)
Molecular Weight Varies by end groups (e.g., ~222.2 g/mol for dicarboxylic acid form)[4]
Calculated Spacer Length Approximately 14 Å (Angstroms)[7]
Hydrophilicity (logD) Highly hydrophilic (logD values for similar short PEGs are negative)[6][8]
Parameter (Bioconjugate Model)No PEGPEG2PEG3PEG4PEG6PEG8PEG12Finding SummarySource(s)
Binding Affinity IC50 (nM) (Ga-NOTA-Bombesin Analog) -3.13.95.45.8--A slight increase in IC50 (decrease in affinity) is observed with increasing mini-PEG length, but the effect is minor within this range. PEG3 maintains a high binding affinity.[5]
ADC Clearance Rate (mL/kg/day) (Non-binding IgG-MMAE, DAR8) High-~4.8--~2.5~2.5Short PEG linkers (shorter than PEG8) result in significantly faster clearance rates. A plateau of improved (slower) clearance is reached around PEG8.
In Vivo Efficacy (% TGI) (Anti-FRα ADC) ~11%~35-45%-~35-45%-~75-85%~75-85%Longer PEG chains significantly enhance in vivo efficacy, likely due to improved pharmacokinetics and tumor accumulation. Short PEGs still provide a substantial improvement over no PEG.

Note: TGI stands for Tumor Growth Inhibition. Data is illustrative and compiled from various experimental systems. Direct comparison requires identical antibody, payload, and target systems.

Applications of the PEG3 Spacer

The properties of the PEG3 spacer make it suitable for a range of bioconjugation applications where a balance between hydrophilicity and minimal steric hindrance is required.

Antibody-Drug Conjugates (ADCs)

In ADCs, a hydrophilic linker is often necessary to counteract the hydrophobicity of the cytotoxic payload. A PEG3 spacer can improve the solubility and stability of the ADC without the significant steric bulk of a longer PEG chain, which might otherwise interfere with antibody-antigen binding or the action of the payload upon release.

PROTACs (Proteolysis-Targeting Chimeras)

PROTACs are large, complex molecules that often suffer from poor solubility and cell permeability.[9] The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy.[10] A PEG3 spacer can be incorporated to enhance the hydrophilicity and solubility of the PROTAC.[10] However, linker length is a delicate parameter in PROTAC design, as it also influences the geometry of the ternary complex formation. Shorter linkers are often correlated with better cell permeability.[9]

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation reactions involving a PEG3 spacer. These protocols are generalized and should be optimized for the specific molecules being conjugated.

Protocol 1: Amine-Reactive Conjugation using an NHS-Ester-PEG3-Linker

This protocol describes the conjugation of a PEG3 linker, activated with an N-hydroxysuccinimide (NHS) ester, to primary amines (e.g., lysine residues) on a protein, such as an antibody.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0).

  • NHS-Ester-PEG3-Drug/Probe (or other functional group).

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine).

  • Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification.

Procedure:

  • Protein Preparation:

    • Prepare a 1-10 mg/mL solution of the antibody in amine-free PBS buffer (pH 7.2-8.0). If the stock buffer contains primary amines like Tris, exchange it for PBS.

  • Linker Preparation:

    • The NHS-ester is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the NHS-Ester-PEG3-reagent in anhydrous DMSO. Do not store the stock solution as the NHS-ester moiety readily hydrolyzes.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Ensure the final concentration of DMSO is less than 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will react with any excess NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, non-reacted linker and quenching agent by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (LC-MS).[11]

    • Confirm the integrity and purity of the conjugate using SDS-PAGE and size-exclusion chromatography (SEC).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" conjugation of an alkyne-modified biomolecule to an Azide-PEG3-Drug/Probe.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-PEG3-reagent.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water).

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared).

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne-biomolecule and the Azide-PEG3-reagent at the desired concentrations.

  • Reaction Assembly:

    • In a reaction tube, combine the alkyne-biomolecule and the Azide-PEG3-reagent (typically a 2 to 10-fold molar excess of the azide).

    • In a separate tube, prepare the copper catalyst complex by premixing the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common to protect the biomolecule.

    • Add the premixed copper/ligand solution to the biomolecule/azide mixture. The final copper concentration is typically 50-250 µM.

  • Initiation of Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. This reduces Cu(II) to the active Cu(I) catalyst.

    • Gently mix the solution.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Remove the copper catalyst, excess reagents, and by-products using a desalting column or dialysis. The buffer for dialysis may contain a mild chelating agent like EDTA to remove any residual copper.

  • Characterization:

    • Analyze the final conjugate using techniques such as SDS-PAGE to confirm covalent linkage and LC-MS to verify the molecular weight of the conjugate.[11]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of PEG3 spacers in bioconjugation.

Bioconjugate_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody (e.g., IgG) Payload Cytotoxic Payload Antibody->Payload PEG3 Spacer

Caption: General structure of an Antibody-Drug Conjugate featuring a PEG3 spacer.

Conjugation_Workflow cluster_workflow NHS-Ester Conjugation Workflow A 1. Prepare Antibody in Amine-Free Buffer C 3. Mix & Incubate (Conjugation Reaction) A->C B 2. Dissolve NHS-PEG3-Linker in DMSO B->C D 4. Add Quenching Buffer (e.g., Tris) C->D E 5. Purify Conjugate (e.g., Desalting Column) D->E F 6. Characterize (e.g., LC-MS, HIC) E->F

Caption: A typical experimental workflow for bioconjugation using an NHS-ester-PEG3 linker.

ADC_Internalization_Pathway cluster_pathway ADC Mechanism of Action ADC ADC with PEG3 Spacer Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Early Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome (Low pH) Endosome->Lysosome 4. Fusion PayloadRelease Linker Cleavage & Payload Release Lysosome->PayloadRelease 5. Release CellDeath Payload Binds Target (e.g., Tubulin, DNA) -> Apoptosis PayloadRelease->CellDeath 6. Action

Caption: Simplified signaling pathway for an ADC after binding to a cancer cell.

Conclusion

The PEG3 spacer is a powerful, discrete tool in the bioconjugationist's arsenal. It offers a strategic balance of hydrophilicity to improve solubility and stability, while its short length minimizes the steric hindrance that can compromise the biological activity of the conjugated molecule. Its role is particularly prominent in the development of complex therapeutics like ADCs and PROTACs, where precise control over the final product's properties is paramount. The successful implementation of a PEG3 spacer requires careful consideration of the conjugation chemistry and rigorous characterization of the final product. By understanding the quantitative impact of this short linker and adhering to detailed experimental protocols, researchers can effectively leverage the PEG3 spacer to engineer next-generation bioconjugates with optimized therapeutic potential.

References

Propargyl-PEG3-bromide: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Propargyl-PEG3-bromide (CAS No: 203740-63-0). The following sections detail the known hazards, precautionary measures, and emergency procedures to ensure its safe use in the laboratory setting. Given the limited specific toxicity data for this compound, it is imperative to handle it with the utmost caution, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.

Chemical and Physical Properties

This compound is a liquid reagent commonly used in bioconjugation and drug development, particularly as a PEG-based PROTAC linker.[1] It contains a terminal alkyne group for click chemistry reactions and a bromide for other chemical modifications.[1][2]

PropertyValueSource
CAS Number 203740-63-0[1][2][3]
Molecular Formula C9H15BrO3[1][2][3]
Molecular Weight 251.12 g/mol [2][3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 287.8 ± 25.0 °C (Predicted)[1]
Density 1.300 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in DMSO, DCM, DMF[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. While specific toxicological data for this compound is not widely available, the Globally Harmonized System (GHS) classification indicates the following hazards[4]:

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation.[4]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[4]

It is crucial to note that this compound contains a propargyl bromide moiety. Propargyl bromide itself is a highly toxic, flammable, and reactive substance.[5] Therefore, this compound should be handled with care, assuming it may share some of these hazardous properties, albeit likely attenuated by the PEG linker.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Personal Protective Equipment (PPE)
Protection TypeRecommendationSource
Eye/Face Protection Wear safety glasses with side shields or chemical goggles.[4][4]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][4]
Respiratory Protection If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][4]
Storage

Proper storage is critical to maintain the stability and safety of this compound.

ConditionRecommendationSource
Temperature Store refrigerated at -20°C or 2-8°C.[2][2]
Atmosphere Store under an inert atmosphere (e.g., nitrogen), sealed in a dry container.[3][3]
Incompatibilities Keep away from moisture and incompatible materials such as strong oxidizing agents.[4][4]
Container Keep containers tightly closed and clearly labeled.[4][4]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProcedureSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][4]
Skin Contact Immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[4][4]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[4][4]
Ingestion Do NOT induce vomiting. Immediately give a glass of water. Seek medical advice.[4][4]
Spill and Leak Procedures

In the event of a spill, follow these steps:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]

  • Clean-up: Carefully collect the absorbed material into a suitable, labeled container for waste disposal.[4]

  • Decontaminate: Wash the spill area thoroughly.

  • PPE: Wear appropriate PPE during the entire clean-up process.[4]

Do not allow the spilled material or cleaning runoff to enter drains or waterways.[4]

Fire-Fighting Measures

This compound is not considered a significant fire risk; however, containers may burn.[4]

  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire (e.g., dry chemical, carbon dioxide, water spray).[4]

  • Hazardous Combustion Products: May emit corrosive fumes upon combustion.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]

Generalized Experimental Protocol for Safe Handling

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to the specifics of your experiment.

  • Preparation and Planning:

    • Review the Safety Data Sheet (SDS) for this compound before starting work.

    • Ensure a chemical fume hood is available and functioning correctly.

    • Assemble all necessary PPE (lab coat, gloves, safety glasses).

    • Prepare and label all reaction vessels and equipment.

    • Have spill clean-up materials and emergency contact information readily accessible.

  • Handling the Reagent:

    • Conduct all manipulations of this compound within the fume hood.

    • Use a calibrated pipette or syringe for transferring the liquid. Avoid cross-contamination.

    • Keep the container tightly sealed when not in use.

    • Avoid generating aerosols or mists.

  • During the Experiment:

    • Continuously monitor the reaction for any unexpected changes.

    • Maintain good housekeeping within the fume hood.

  • Post-Experiment:

    • Quench any unreacted reagent according to established laboratory procedures.

    • Clean all glassware and equipment thoroughly.

    • Dispose of waste materials in a properly labeled hazardous waste container.[4]

    • Remove PPE and wash hands thoroughly.

Safe Handling Workflow

The following diagram illustrates the key stages and decision points for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_emergency Emergency Response cluster_cleanup Cleanup & Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Ventilated Area (-20°C or 2-8°C) Inspect->Store No Damage Spill Spill Occurs? Inspect->Spill Damaged Prep Pre-Use Preparation (Review SDS, Don PPE) Store->Prep Handling Handle in Fume Hood Prep->Handling Experiment Perform Experiment Handling->Experiment Experiment->Spill Exposure Exposure Occurs? Experiment->Exposure Decontaminate Decontaminate Work Area Experiment->Decontaminate Cleanup Spill Cleanup Protocol Spill->Cleanup Yes Spill->Decontaminate No FirstAid First Aid Measures Exposure->FirstAid Yes Exposure->Decontaminate No Waste Dispose of Hazardous Waste Cleanup->Waste FirstAid->Decontaminate Decontaminate->Waste

Caption: Workflow for the safe handling of this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including empty containers and contaminated absorbents, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain.[4]

By adhering to the guidelines outlined in this document, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

An In-depth Technical Guide to the Solubility of Propargyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-bromide is a heterobifunctional linker molecule integral to contemporary bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] As a polyethylene glycol (PEG)-based linker, it possesses a terminal propargyl group for click chemistry reactions and a bromide for nucleophilic substitution, offering a versatile platform for linking molecules.[1][3][4] The PEG spacer not only provides a desirable length for bridging proteins but also enhances the solubility of the resulting conjugate in aqueous media.[4][5] A thorough understanding of its solubility in various solvents is critical for its effective handling, reaction setup, and the purification of its products.

Qualitative Solubility Profile

This compound is a liquid at room temperature, appearing as a colorless to light yellow substance.[1][6] Based on supplier safety data sheets and chemical database information, the compound exhibits solubility in a range of common organic solvents. This solubility is a key attribute for its application in organic synthesis and bioconjugation protocols.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble
WaterNot explicitly stated, but the PEG spacer suggests increased aqueous solubility.[4] A similar compound, Propargyl-PEG3-amine, is reported to be soluble in water.[7]

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a standard "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound.[8] This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, DCM, DMF, Ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer, NMR)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations.

  • Sample Preparation for Solubility Testing:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent to be tested. The presence of undissolved compound is essential to ensure a saturated solution.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid material is transferred.

    • Dilute the supernatant with a known volume of the solvent.

    • Analyze the diluted supernatant using a calibrated analytical method (e.g., HPLC) to determine the concentration of dissolved this compound.

  • Data Analysis:

    • Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted supernatant.

    • Calculate the original concentration in the undissolved supernatant, which represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Calibration Standards F Analyze via HPLC A->F Calibrates B Add Excess Solute to Solvents C Equilibrate via Shaking (24-48h at constant temp) B->C D Separate Phases (Centrifugation) C->D E Collect & Dilute Supernatant D->E E->F G Calculate Solubility from Calibration Curve F->G

Caption: Workflow for determining the solubility of this compound.

Applications in Signaling Pathways and Drug Discovery

This compound is a key reagent in "click chemistry," a set of biocompatible reactions that enable the efficient and specific joining of molecular components.[1][3] The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-functionalized molecules.[1][2] This chemistry is fundamental to the synthesis of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.

The logical relationship in a PROTAC's mechanism of action, which is enabled by linkers like this compound, can be visualized as follows:

G cluster_protac PROTAC Complex PROTAC PROTAC (containing this compound linker) E3 E3 Ligase PROTAC->E3 binds Target Target Protein PROTAC->Target binds Ub Ubiquitin E3->Ub recruits & transfers Proteasome Proteasome Target->Proteasome recognized by Ub->Target polyubiquitinates Degradation Target Protein Degradation Proteasome->Degradation results in

Caption: PROTAC mechanism of action facilitated by a linker.

The solubility of the linker itself is paramount. Poor solubility can lead to challenges in reaction setup, purification, and can negatively impact the pharmacokinetic properties of the final PROTAC molecule. The inclusion of the hydrophilic PEG chain in this compound is a deliberate design choice to mitigate these issues and improve the overall drug-like properties of the resulting conjugates.[4][5]

References

Propargyl-PEG3-bromide (CAS: 203740-63-0): A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-bromide is a heterobifunctional linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its distinct chemical architecture, featuring a terminal propargyl group for click chemistry and a reactive bromide group for nucleophilic substitution, allows for the sequential and controlled linkage of diverse molecular entities. The integrated polyethylene glycol (PEG) spacer, consisting of three ethylene glycol units, enhances the solubility and biocompatibility of the resulting conjugates, mitigating issues of aggregation and steric hindrance. This technical guide provides a comprehensive overview of this compound, including its chemical properties, key suppliers, and detailed experimental protocols for its application in the synthesis of advanced biomolecular constructs such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound is a versatile linker molecule that enables the precise connection of a wide range of molecules. Its utility is rooted in its bifunctional nature, allowing for a two-step conjugation strategy. The bromide can react with nucleophiles like thiols or amines, while the propargyl group is available for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry".[1]

Physicochemical Data
PropertyValue
CAS Number 203740-63-0
Molecular Formula C9H15BrO3
Molecular Weight 251.12 g/mol
Appearance Liquid
Purity Typically >95%
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Store at -20°C for long-term stability

Supplier Information

This compound is commercially available from a variety of suppliers specializing in reagents for biotechnology and pharmaceutical research. The following table provides a non-exhaustive list of suppliers and their typical product offerings.

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥95%Custom
BroadPharm >98%500 mg, 1 g, 5 g
MedChemExpress >98%10 mg, 50 mg, 100 mg
AxisPharm ≥95%Inquire for details

Applications in Research and Drug Development

The unique characteristics of this compound make it a powerful tool for the construction of complex bioconjugates. Its ability to link two different molecules with high efficiency and selectivity is particularly valuable in the development of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In the synthesis of ADCs, this compound can be used to attach a potent cytotoxic drug to an antibody. The bromide end of the linker can be reacted with a functional group on the drug, and the propargyl end can then be "clicked" onto an azide-modified antibody. The PEG spacer helps to improve the solubility and stability of the final ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound is an ideal linker for PROTAC synthesis.[2][3] One end can be attached to a ligand for the target protein, and the other end to a ligand for the E3 ligase. The PEG chain provides the necessary flexibility and spacing for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in bioconjugation applications. These are general guidelines and may require optimization for specific molecules and experimental conditions.

Protocol 1: General Procedure for Two-Step Bioconjugation

This protocol outlines a general strategy for using this compound to link two molecules (Molecule A and Molecule B) in a sequential manner.

Step 1: Reaction of the Bromide Moiety with Molecule A (Containing a Nucleophile)

  • Materials:

    • This compound

    • Molecule A (containing a primary amine or thiol group)

    • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

    • Base (e.g., diisopropylethylamine - DIPEA)

    • Reaction vessel

    • Stirring apparatus

  • Procedure: a. Dissolve Molecule A in the anhydrous solvent in the reaction vessel. b. Add a 1.1 to 1.5 molar excess of this compound to the solution. c. Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base. d. Stir the reaction at room temperature for 4-24 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS or TLC). e. Upon completion, the reaction mixture can be purified by chromatography (e.g., HPLC or silica gel chromatography) to isolate the Propargyl-PEG3-Molecule A conjugate.

Step 2: Click Chemistry Reaction with Molecule B (Containing an Azide)

  • Materials:

    • Propargyl-PEG3-Molecule A conjugate

    • Molecule B (containing an azide group)

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate

    • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

    • Solvent system (e.g., t-butanol/water or DMSO/water)

  • Procedure: a. Dissolve the Propargyl-PEG3-Molecule A conjugate and a slight molar excess (1.1 equivalents) of Molecule B-azide in the chosen solvent system. b. In a separate vial, prepare a fresh solution of the copper catalyst. For a typical reaction, use 0.1 equivalents of CuSO4 and 0.2 equivalents of sodium ascorbate. The addition of a copper-chelating ligand like TBTA (0.1 equivalents) can improve the reaction efficiency and reduce copper-mediated side reactions. c. Add the copper catalyst solution to the reaction mixture containing the alkyne and azide. d. Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS. e. Once the reaction is complete, the final conjugate can be purified by an appropriate method, such as size-exclusion chromatography or HPLC.

Protocol 2: Adapted Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol is an adapted procedure for the synthesis of an ADC using this compound as the linker. It assumes the drug molecule contains a suitable nucleophile and the antibody has been modified to contain an azide group.

  • Drug-Linker Synthesis: a. Follow Step 1 of the General Procedure to conjugate the cytotoxic drug to this compound. Ensure the purification step removes all unreacted drug and linker.

  • Antibody Conjugation: a. Prepare the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). b. Prepare the drug-linker conjugate in a compatible co-solvent (e.g., DMSO). c. Prepare the click chemistry catalyst solution as described in the General Procedure. A typical molar excess of the drug-linker conjugate to the antibody is 5-10 fold. d. Add the drug-linker solution to the antibody solution with gentle mixing. e. Add the catalyst solution to the antibody-drug-linker mixture. f. Incubate the reaction at room temperature for 1-4 hours. g. Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess drug-linker and catalyst components. h. Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

G Dual Reactivity of this compound cluster_bromide Nucleophilic Substitution cluster_propargyl Click Chemistry linker This compound bromide_reaction Reaction with Nucleophile (e.g., R-NH2, R-SH) linker->bromide_reaction Bromide (Leaving Group) propargyl_reaction CuAAC Reaction with Azide (R'-N3) linker->propargyl_reaction Propargyl (Alkyne) bromide_product Propargyl-PEG3-R bromide_reaction->bromide_product propargyl_product Triazole-linked conjugate propargyl_reaction->propargyl_product

Caption: Dual reactivity of this compound.

G Experimental Workflow for ADC Synthesis cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification & Characterization drug Cytotoxic Drug (with Nucleophile) reaction1 Nucleophilic Substitution drug->reaction1 linker This compound linker->reaction1 drug_linker Drug-Linker Conjugate reaction1->drug_linker reaction2 Click Chemistry (CuAAC) drug_linker->reaction2 antibody Azide-Modified Antibody antibody->reaction2 adc Antibody-Drug Conjugate (ADC) reaction2->adc purification Purification (e.g., SEC) adc->purification characterization Characterization (DAR, Purity, Activity) purification->characterization

Caption: Workflow for ADC synthesis using this compound.

G Logical Relationship in PROTAC Synthesis cluster_assembly PROTAC Assembly cluster_function PROTAC Function poi_ligand Protein of Interest (POI) Ligand step1 Couple POI Ligand to Linker poi_ligand->step1 e3_ligand E3 Ligase Ligand step2 Couple E3 Ligand to Linker e3_ligand->step2 linker This compound linker->step1 step1->step2 protac PROTAC Molecule step2->protac ternary_complex Formation of Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination degradation Proteasomal Degradation of POI ubiquitination->degradation

Caption: Logical relationship in PROTAC synthesis and function.

References

The Core Principles of Click Chemistry: An In-depth Technical Guide to Propargyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of click chemistry, with a specific focus on the application of Propargyl-PEG3-bromide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This powerful bioconjugation technique has become an indispensable tool in drug discovery, diagnostics, and materials science due to its high efficiency, specificity, and biocompatibility.

Introduction to Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" is a chemical philosophy that emphasizes the use of highly efficient, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2] These reactions are characterized by high yields, stereospecificity, and the generation of only inoffensive byproducts.[3] The archetypal click reaction, and the focus of this guide, is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5]

The CuAAC reaction is a 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[4] This reaction is exceptionally robust, proceeding under mild conditions, often in aqueous environments, and is tolerant of a wide range of functional groups, making it ideal for biological applications.[6]

The Role and Structure of this compound

This compound is a heterobifunctional linker molecule designed for use in click chemistry. Its structure consists of three key components:

  • Propargyl Group: A terminal alkyne (HC≡C-CH₂-) that serves as the reactive handle for the CuAAC reaction.[5]

  • Polyethylene Glycol (PEG) Linker: A three-unit PEG chain (-OCH₂CH₂OCH₂CH₂OCH₂CH₂-) that enhances the solubility and biocompatibility of the molecule.[7]

  • Bromide Group: A good leaving group that allows for further functionalization of the molecule through nucleophilic substitution, though its primary role in the context of this guide is as a stable terminus.

The combination of the reactive alkyne and the hydrophilic PEG spacer makes this compound a versatile tool for modifying biomolecules, surfaces, or nanoparticles.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst. The key steps are outlined below:

  • Formation of Copper(I) Acetylide: The copper(I) catalyst reacts with the terminal alkyne of the propargyl group to form a copper acetylide intermediate.[6]

  • Coordination of the Azide: The azide molecule coordinates to the copper center of the acetylide intermediate.

  • Cycloaddition: A concerted cycloaddition reaction occurs between the coordinated azide and the acetylide, forming a six-membered copper-containing ring.

  • Ring Contraction and Protonolysis: The ring rearranges and is subsequently protonated to yield the stable 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle.

The use of a copper(I) catalyst is crucial as it dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition and ensures the exclusive formation of the 1,4-regioisomer.[1]

CuAAC_Mechanism R_alkyne R1-C≡CH (this compound) Cu_acetylide R1-C≡C-Cu(I) R_alkyne->Cu_acetylide + Cu(I) R_azide R2-N3 (Azide) Intermediate_complex [Azide-Cu(I)-Acetylide Complex] R_azide->Intermediate_complex Cu_I Cu(I) Cu_acetylide->Intermediate_complex Triazole_Cu Triazolyl-Cu(I) Intermediate Intermediate_complex->Triazole_Cu Cycloaddition Product 1,4-disubstituted 1,2,3-Triazole Triazole_Cu->Product + H+ Catalyst_regen Cu(I) Triazole_Cu->Catalyst_regen Protonolysis Catalyst_regen->Cu_I Catalytic Cycle

Figure 1: Simplified signaling pathway of the CuAAC reaction mechanism.

Quantitative Data on CuAAC Reactions

The efficiency of the CuAAC reaction is influenced by several factors, including the nature of the reactants, the solvent, the copper source, and the presence of accelerating ligands. The following table summarizes typical reaction conditions and outcomes for CuAAC reactions involving small molecules, which can be considered representative for reactions with this compound.

ParameterTypical Range/ValueYield (%)Reaction TimeReference
Reactant Concentration 10 µM - 10 mM>95%1 - 4 hours[8]
Copper(I) Source CuSO₄/Sodium Ascorbate>95%0.5 - 2 hours[4]
Catalyst Loading 1 - 5 mol%>90%1 - 6 hours[4]
Ligand THPTA, TBTA>95%< 1 hour[5]
Solvent Aqueous buffers, DMSO, t-BuOH/H₂O>90%0.5 - 4 hours[9]

Note: Reaction times and yields can vary significantly based on the specific substrates and reaction conditions. Optimization is often necessary for novel applications.

Experimental Protocols

This section provides a detailed methodology for a typical CuAAC reaction using a propargyl-functionalized molecule like this compound and an azide-containing compound.

Materials
  • This compound

  • Azide-functionalized molecule (e.g., Azido-PEG4-Amine)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Organic co-solvent if needed (e.g., DMSO)

Stock Solution Preparation
  • This compound (10 mM): Dissolve the appropriate amount of this compound in deionized water or a suitable organic solvent.

  • Azide-functionalized molecule (10 mM): Dissolve the azide compound in deionized water or a suitable organic solvent.

  • Copper(II) sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Sodium ascorbate (1 M): Prepare fresh by dissolving sodium ascorbate in deionized water.

  • THPTA (50 mM): Dissolve THPTA in deionized water.

Reaction Procedure
  • To a microcentrifuge tube, add the following in order:

    • Phosphate-buffered saline (PBS) to bring the final volume to 1 mL.

    • 100 µL of 10 mM this compound stock solution (final concentration: 1 mM).

    • 100 µL of 10 mM azide-functionalized molecule stock solution (final concentration: 1 mM).

  • Prepare the catalyst premix in a separate tube by combining:

    • 10 µL of 100 mM CuSO₄ stock solution.

    • 50 µL of 50 mM THPTA stock solution.

    • Vortex briefly to mix.

  • Add 60 µL of the catalyst premix to the reaction tube.

  • Initiate the reaction by adding 10 µL of 1 M sodium ascorbate stock solution (final concentration: 10 mM).

  • Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours. The reaction can be monitored by techniques such as HPLC or LC-MS.

Purification

Depending on the nature of the product, purification can be achieved by various methods, including:

  • Precipitation: If the product is a large molecule like a modified protein, it can be precipitated.

  • Size-Exclusion Chromatography (SEC): To separate the conjugated product from unreacted small molecules.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For purification of smaller conjugate molecules.

Experimental_Workflow start Start prep_stocks Prepare Stock Solutions (Alkyne, Azide, CuSO4, Na-Ascorbate, THPTA) start->prep_stocks mix_reactants Combine Alkyne, Azide, and Buffer prep_stocks->mix_reactants prep_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) prep_stocks->prep_catalyst add_catalyst Add Catalyst Premix to Reactants mix_reactants->add_catalyst prep_catalyst->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at Room Temp (1-2 hours) initiate_reaction->incubate monitor Monitor Reaction (HPLC, LC-MS) incubate->monitor purify Purify Product (SEC, HPLC, etc.) monitor->purify Reaction Complete end End purify->end

Figure 2: A typical experimental workflow for a CuAAC reaction.

Conclusion

The copper(I)-catalyzed azide-alkyne cycloaddition has revolutionized the field of bioconjugation. Reagents like this compound provide a versatile platform for the precise and efficient modification of a wide array of molecules. By understanding the core principles of the CuAAC reaction and following optimized experimental protocols, researchers can effectively leverage this powerful tool for advancements in drug development, diagnostics, and materials science.

References

An In-depth Technical Guide to Heterobifunctional Linkers for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional linkers are indispensable reagents in modern biochemistry, drug development, and diagnostics. These molecules possess two distinct reactive moieties, enabling the controlled and sequential covalent linkage of two different biomolecules. Unlike their homobifunctional counterparts, which have identical reactive groups, the orthogonal reactivity of heterobifunctional linkers minimizes the formation of undesirable homodimers and polymers, offering greater control over the conjugation process.[1] This precision is paramount in applications such as the construction of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces for biosensors, and the study of protein-protein interactions.[1][2]

This technical guide provides a comprehensive overview of the core concepts, chemistries, and applications of various classes of heterobifunctional linkers. It includes detailed quantitative data, experimental protocols, and visual diagrams to aid researchers in the rational selection and application of these powerful tools for protein modification.

Core Concepts: Structure and Functionality

A heterobifunctional linker consists of three key components: two different reactive functional groups and a spacer arm that connects them. The choice of reactive groups dictates the target functional groups on the biomolecules to be conjugated, while the spacer arm influences properties such as the distance between the conjugated molecules, solubility, and steric hindrance.

The primary advantage of the heterobifunctional design is the ability to perform a two-step conjugation reaction.[3] First, one reactive group of the linker is reacted with the first biomolecule. After purification to remove excess linker, the second biomolecule is introduced to react with the second, orthogonal reactive group. This sequential approach provides precise control over the stoichiometry and orientation of the final conjugate.

Classification of Heterobifunctional Linkers

Heterobifunctional linkers are broadly classified based on the chemical nature of their reactive ends. The most common classes are:

  • Amine-Reactive and Sulfhydryl-Reactive Linkers: These are the most widely used class of heterobifunctional linkers.[3] They typically contain an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues) and a maleimide group that reacts with sulfhydryls (e.g., on cysteine residues).[4][5]

  • Photoreactive Linkers: These linkers possess one thermochemically reactive group (e.g., an NHS ester) and one photoreactive group (e.g., an aryl azide or diazirine). The photoreactive group remains inert until activated by UV light, at which point it can form a covalent bond with a wide range of chemical groups, enabling the capture of transient interactions.[6][7]

  • "Click Chemistry" Linkers: These linkers utilize bioorthogonal reactions, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), which are highly specific and efficient under physiological conditions.[8] They typically feature a terminal alkyne (e.g., DBCO) and another reactive group like an NHS ester.

  • Zero-Length Crosslinkers: These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct covalent linkage of two functional groups (e.g., a carboxyl group and a primary amine) without becoming part of the final conjugate.[9][10][11]

Quantitative Data of Common Heterobifunctional Linkers

The selection of an appropriate linker is critical for successful bioconjugation. The following tables summarize key quantitative data for representative heterobifunctional linkers from different classes.

Table 1: Amine-Reactive and Sulfhydryl-Reactive Linkers
Linker Name (Abbreviation)Molecular Weight ( g/mol )Spacer Arm Length (Å)Reactive GroupsKey Features
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)334.328.3NHS ester, MaleimideNon-cleavable, membrane-permeable.[12][13]
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC)436.378.3Sulfo-NHS ester, MaleimideWater-soluble analog of SMCC.[13][14]
Mal-PEG2-NHS ester354.3-NHS ester, MaleimidePEG spacer enhances solubility.[15]
N-Maleimide-N-bis(PEG2-NHS ester)--2x NHS ester, 1x MaleimideTrifunctional linker for more complex conjugates.[16]
NHS ester-S-S-sulfo-Maleimide681.8-NHS ester, MaleimideContains a cleavable disulfide bond.[17]
Table 2: Photoreactive and Click Chemistry Linkers
Linker Name (Abbreviation)Molecular Weight ( g/mol )Spacer Arm Length (Å)Reactive GroupsKey Features
N-Succinimidyl-4-azidobenzoate (NHS-Azide)--NHS ester, Aryl azideAmine-reactive and photoreactive.
DBCO-PEG5-NHS ester--NHS ester, DBCOFor copper-free click chemistry.[18]
Table 3: Zero-Length Crosslinkers
Linker Name (Abbreviation)Molecular Weight ( g/mol )Spacer Arm Length (Å)Reactive Groups TargetedKey Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)191.700Carboxyls, Primary aminesMediates direct amide bond formation.[10]
N-Hydroxysuccinimide (NHS)-0Used with EDC to increase efficiency.Stabilizes the reactive intermediate.[9]

Experimental Protocols

The following are detailed methodologies for key experiments using different classes of heterobifunctional linkers.

Protocol 1: Two-Step Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).

Materials:

  • Protein-NH2

  • Protein-SH

  • Sulfo-SMCC

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Allow the vial of Sulfo-SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[14]

    • Prepare a stock solution of Sulfo-SMCC in deionized water immediately before use. Note that Sulfo-SMCC has limited solubility in buffers with high salt concentrations.[14]

    • Prepare Protein-NH2 and Protein-SH in the Conjugation Buffer. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.[14]

  • Activation of Protein-NH2:

    • Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein-NH2 solution. The optimal molar excess depends on the protein concentration and should be determined empirically.[14][19]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove the non-reacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer.

  • Conjugation to Protein-SH:

    • Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the specific application.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • The reaction can be stopped by adding a small molecule containing a free sulfhydryl, such as cysteine, to a final concentration of 1-10 mM to quench any unreacted maleimide groups.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to remove unreacted proteins and quenching reagents.

Protocol 2: Protein-Protein Crosslinking using EDC and Sulfo-NHS

This protocol describes the zero-length crosslinking of a protein with available carboxyl groups (Protein 1) to a protein with available primary amines (Protein 2).

Materials:

  • Protein 1

  • Protein 2

  • EDC-HCl

  • Sulfo-NHS

  • Conjugation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0

  • 2-Mercaptoethanol (optional, for quenching)

  • Hydroxylamine-HCl (for quenching)

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Allow EDC-HCl and Sulfo-NHS to equilibrate to room temperature before opening.[10]

    • Prepare a solution of Protein 1 in the Conjugation Buffer.

  • Activation of Carboxyl Groups:

    • Add EDC-HCl (to a final concentration of ~4 mM) and Sulfo-NHS (to a final concentration of ~10 mM) directly to the Protein 1 solution.[10]

    • Gently mix and incubate for 15 minutes at room temperature.[10]

  • Quenching of EDC (Optional):

    • To deactivate excess EDC, add 2-mercaptoethanol. Note: Omit this step if Protein 1 or 2 has critical disulfide bonds.[10]

  • Conjugation to Amine-Containing Protein:

    • Add an equimolar amount of Protein 2 to the activated Protein 1 solution.

    • Incubate for 2 hours at room temperature.

  • Quenching of Reaction:

    • Stop the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Purification:

    • Purify the crosslinked protein conjugate using a desalting column.

Protocol 3: Antibody Labeling with DBCO-NHS Ester for Click Chemistry

This protocol describes the first step in a two-step click chemistry conjugation: the labeling of an antibody with a DBCO moiety.

Materials:

  • Antibody

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH ~7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[20]

    • Ensure the antibody solution is in an amine-free buffer like PBS.

  • Activation of Antibody:

    • Add a 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.[21] The final concentration of DMSO should be kept below 20%.

    • Incubate for 30-60 minutes at room temperature.[8][21]

  • Quenching of Reaction:

    • Stop the reaction by adding the Quenching Buffer to the reaction mixture.[21]

    • Incubate for 5-15 minutes at room temperature.[21]

  • Removal of Excess Linker:

    • Remove the unreacted DBCO-NHS ester using a desalting column according to the manufacturer's instructions.[21] The resulting DBCO-labeled antibody is now ready for conjugation to an azide-containing molecule.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of heterobifunctional linkers.

G cluster_0 Step 1: Activation of Protein 1 cluster_1 Step 2: Conjugation to Protein 2 P1 Protein 1 (with -NH2) P1_Linker Maleimide-Activated Protein 1 P1->P1_Linker NHS ester reaction (pH 7.0-9.0) Linker NHS-Ester-Maleimide Linker Linker->P1_Linker Purification Purification (remove excess linker) P1_Linker->Purification P2 Protein 2 (with -SH) Conjugate Protein 1 - Linker - Protein 2 (Stable Thioether Bond) P2->Conjugate P1_Linker_c->Conjugate Maleimide reaction (pH 6.5-7.5) G cluster_0 ADC Component Preparation cluster_1 Conjugation Process Antibody Monoclonal Antibody (with -NH2) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab Step 1: Amine Reaction Linker SMCC Linker (NHS-ester/Maleimide) Linker->Activated_Ab Drug Cytotoxic Drug (with -SH) ADC Antibody-Drug Conjugate (ADC) Drug->ADC Activated_Ab->ADC Step 2: Thiol Reaction G cluster_0 Cellular Uptake and Payload Release ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_Drug Released Cytotoxic Drug Lysosome->Released_Drug Linker Cleavage Cell_Death Apoptosis / Cell Death Released_Drug->Cell_Death Induces

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG3-bromide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of Propargyl-PEG3-bromide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. These reactions are instrumental in bioconjugation, drug development, and materials science for the stable ligation of molecules.

Introduction to this compound in Click Chemistry

This compound is a chemical reagent that features a terminal alkyne group (propargyl) and a bromide functional group, separated by a three-unit polyethylene glycol (PEG) spacer. The terminal alkyne allows for a highly efficient and specific reaction with azide-containing molecules through CuAAC, a cornerstone of "click chemistry". This reaction forms a stable triazole linkage. The PEG spacer enhances solubility in aqueous media and the bromide can serve as a leaving group for subsequent chemical modifications.

The CuAAC reaction is widely favored for its reliability, high yields, and tolerance of a wide range of functional groups, making it ideal for complex biological applications. The reaction is catalyzed by copper(I), which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed to stabilize the copper(I) catalyst, enhance reaction rates, and protect sensitive biomolecules from oxidative damage.[1][2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Protocol

This protocol details a general procedure for the conjugation of an azide-containing molecule to this compound. Researchers should optimize the reaction conditions for their specific substrates.

Materials and Reagents
  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Solvent (e.g., deionized water, DMSO, or a mixture)

  • Phosphate-buffered saline (PBS) for biological applications

Experimental Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).[2][3]

    • Prepare a stock solution of THPTA or TBTA ligand (e.g., 100 mM in deionized water or DMSO).[2][3]

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 300 mM in deionized water).[2][3]

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-containing molecule to your reaction buffer (e.g., PBS).

    • Add this compound to the reaction mixture. A slight excess (1.1 to 2 equivalents) relative to the azide is often used.

    • Add the copper-stabilizing ligand (THPTA or TBTA) to the mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.[1]

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be significantly higher than the copper concentration (e.g., 5-10 mM).[1]

    • Vortex the tube briefly to ensure thorough mixing.

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.[2][3] For complex biomolecules or dilute solutions, longer incubation times may be necessary.

  • Purification and Analysis:

    • The resulting triazole-linked conjugate can be purified using methods appropriate for the specific product, such as size exclusion chromatography, dialysis, or HPLC.

    • Analyze the product using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm the successful conjugation and assess purity.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from a typical CuAAC reaction using this compound. Researchers should populate this table with their experimental results.

ParameterValueUnitNotes
Reactants
This compoundmg/µLStarting amount
Azide-containing Moleculemg/µLStarting amount
Molar Ratio (Alkyne:Azide)e.g., 1.1:1
Reaction Conditions
Solvente.g., PBS/DMSO (9:1)
Reaction VolumemL
Copper CatalystmMFinal concentration of CuSO₄
LigandmMFinal concentration of THPTA/TBTA
Reducing AgentmMFinal concentration of Sodium Ascorbate
Temperature°Ce.g., 25°C (Room Temperature)
Reaction Timeminutes
Results
Product Yield%Isolated yield after purification
Product Purity%Determined by HPLC or other analytical methods
CharacterizationMS (m/z): [Observed Value], NMR (δ): [Key shifts]

Visualizing the Experimental Workflow and Reaction Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G Experimental Workflow for CuAAC reagent_prep Reagent Preparation (this compound, Azide, CuSO4, Ligand, Ascorbate) reaction_setup Reaction Setup (Combine reactants in buffer) reagent_prep->reaction_setup initiation Reaction Initiation (Add Sodium Ascorbate) reaction_setup->initiation incubation Incubation (Room Temperature, 30-60 min) initiation->incubation purification Product Purification (e.g., HPLC, SEC) incubation->purification analysis Analysis (MS, NMR) purification->analysis

Caption: A flowchart illustrating the key steps in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) experiment.

G CuAAC Reaction Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_intermediates Intermediates Alkyne R1-C≡CH (this compound) Cu_Acetylide Cu(I)-Acetylide Alkyne->Cu_Acetylide Azide R2-N3 Triazolide Copper Triazolide Azide->Triazolide Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Cu_Acetylide Cu_Acetylide->Triazolide Triazolide->Cu_I Regeneration Product 1,4-Disubstituted Triazole Triazolide->Product Protonation

Caption: A simplified diagram showing the catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Step-by-Step Guide to Propargyl-PEG3-bromide Conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conjugation of Propargyl-PEG3-bromide, a heterobifunctional linker, to biological molecules. This guide is intended for researchers, scientists, and drug development professionals working in fields such as bioconjugation, proteomics, and therapeutic development, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This compound is a versatile chemical tool featuring a terminal alkyne (propargyl group) and a reactive bromide, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer. This structure allows for a dual sequential or orthogonal conjugation strategy. The propargyl group enables covalent linkage to azide-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2] The bromide serves as a good leaving group for nucleophilic substitution reactions, facilitating the alkylation of thiol groups (e.g., from cysteine residues) and, to a lesser extent, amine groups (e.g., from lysine residues) on proteins and other biomolecules.[3] The integrated PEG spacer enhances the solubility and reduces the aggregation of the resulting conjugates.

I. Overview of Conjugation Strategies

The bifunctional nature of this compound allows for two primary conjugation workflows:

  • Alkylation followed by Click Chemistry: The bromide end is first reacted with a nucleophilic group (e.g., a thiol on a protein). The resulting propargylated biomolecule can then be conjugated to an azide-containing molecule through CuAAC.

  • Click Chemistry followed by Alkylation: The propargyl group is first reacted with an azide-containing small molecule or biomolecule. The resulting bromide-functionalized conjugate can then be reacted with a nucleophilic target.

The choice of strategy depends on the specific application, the nature of the molecules to be conjugated, and their sensitivities to the respective reaction conditions.

II. Experimental Protocols

This section provides detailed protocols for the two primary reaction modalities of this compound.

Protocol 1: Alkylation of Protein Thiol Groups with this compound

This protocol describes the conjugation of this compound to free thiol groups on a protein, such as those from cysteine residues.

A. Materials and Equipment

  • Protein of interest (with accessible free thiol groups)

  • This compound

  • Reduction Reagent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Quenching Reagent (e.g., N-acetyl-L-cysteine or β-mercaptoethanol)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))[][5]

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer)[6][7]

B. Experimental Procedure

  • Protein Preparation:

    • Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • This compound Preparation:

    • Immediately before use, prepare a stock solution of this compound (e.g., 10-50 mM) in an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Quenching the Reaction:

    • Add a quenching reagent, such as N-acetyl-L-cysteine, to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification of the Propargylated Protein:

    • Remove excess reagents and byproducts by SEC or dialysis.[8] IEX can also be used as a polishing step to separate conjugates with different degrees of labeling.[9]

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry.[10]

C. Quantitative Data Summary for Thiol Alkylation

ParameterRecommended RangeRationale
pH 7.2 - 8.0Facilitates the deprotonation of thiol groups, increasing their nucleophilicity, while minimizing side reactions with amines.
Temperature 4°C - 25°CMilder temperatures (4°C) are preferred for sensitive proteins to maintain their stability over longer reaction times.
Reaction Time 2 hours - OvernightThe reaction progress should be monitored to determine the optimal time for the desired level of conjugation.
Molar Ratio (Linker:Protein) 10:1 to 50:1A molar excess of the linker drives the reaction to completion. The optimal ratio depends on the number of accessible thiols and should be optimized.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between a propargylated molecule (prepared as in Protocol 1 or a small molecule containing a propargyl group) and an azide-containing molecule.

A. Materials and Equipment

  • Propargylated molecule (e.g., propargylated protein)

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Copper Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))[11]

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., SEC, IEX)[][5]

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer)[6][7]

B. Experimental Procedure

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the propargylated molecule in the Reaction Buffer.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

    • Prepare a 50 mM stock solution of the copper ligand (e.g., THPTA) in water or DMSO.

  • Conjugation Reaction:

    • In a reaction tube, combine the propargylated molecule and the azide-containing molecule (typically a 1.1 to 1.5-fold molar excess of the azide).[11]

    • Add the copper ligand to the reaction mixture (final concentration of 1-5 mM).

    • Add the CuSO₄ stock solution to a final concentration of 0.5-2 mM.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5-10 mM.

    • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Purification of the Conjugate:

    • Purify the final conjugate using SEC to remove excess reagents and byproducts.[8] IEX may also be effective for separating the conjugate from unreacted biomolecules.[9]

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation and purity.[10]

C. Quantitative Data Summary for CuAAC Reaction

ParameterRecommended RangeRationale
pH 7.0 - 8.0Optimal for maintaining the stability of most biomolecules and the integrity of the catalyst complex.
Temperature 25°C (Room Temperature)The reaction is typically efficient at room temperature.
Reaction Time 1 - 4 hoursCuAAC is generally a fast reaction; progress can be monitored to determine the endpoint.
Molar Ratio (Azide:Alkyne) 1.1:1 to 1.5:1A slight excess of one reagent can drive the reaction to completion.[11]
Catalyst Concentration (CuSO₄) 0.5 - 2 mMCatalytic amounts are sufficient; higher concentrations may be needed for dilute reactions.
Reducing Agent (Sodium Ascorbate) 5 - 10 mMA stoichiometric excess is used to maintain copper in the active Cu(I) state.
Ligand Concentration 1 - 5 mMStabilizes the Cu(I) catalyst and accelerates the reaction.

III. Visualizing the Workflow and Logic

The following diagrams illustrate the chemical structures and experimental workflows described in this guide.

This compound Structure.

Conjugation Workflow: Alkylation followed by Click Chemistry Protein Protein with Thiol (-SH) Propargylated_Protein Propargylated Protein Protein->Propargylated_Protein Alkylation (Protocol 1) Linker This compound Linker->Propargylated_Protein Final_Conjugate Final Conjugate Propargylated_Protein->Final_Conjugate CuAAC (Protocol 2) Azide_Molecule Azide-containing Molecule Azide_Molecule->Final_Conjugate

Alkylation then Click Chemistry.

Logical Relationship of Reaction Components cluster_alkylation Alkylation Reaction cluster_click Click Chemistry (CuAAC) Bromide_End Bromide End of Linker Alkylated_Product Thioether Bond Formation Bromide_End->Alkylated_Product Thiol_Group Thiol Group (e.g., Cysteine) Thiol_Group->Alkylated_Product Propargyl_End Propargyl End of Linker Triazole_Product Triazole Ring Formation Propargyl_End->Triazole_Product Azide_Group Azide Group Azide_Group->Triazole_Product

Reaction Component Logic.

IV. Troubleshooting

IssuePossible CauseSuggested Solution
Low Alkylation Efficiency Insufficient reduction of disulfide bonds.Increase the concentration of TCEP or the incubation time.
Re-oxidation of thiols.Ensure all buffers are thoroughly degassed and perform the reaction under an inert atmosphere.
pH is too low.Increase the pH of the conjugation buffer to 7.5-8.0.
Low CuAAC Efficiency Oxidation of Cu(I) catalyst.Prepare the sodium ascorbate solution fresh and ensure the reaction is degassed. Increase the concentration of the copper ligand.
Inactive catalyst.Use high-quality reagents. Prepare the catalyst complex just before initiating the reaction.
Protein Aggregation/Precipitation Denaturation of the protein due to organic solvent or reaction conditions.Reduce the percentage of organic co-solvent. Perform the reaction at a lower temperature (4°C). Screen different buffers and pH conditions.
High degree of conjugation leading to insolubility.Reduce the molar excess of the linker in the reaction to achieve a lower degree of labeling.

V. Conclusion

This compound is a powerful and versatile tool for the synthesis of complex bioconjugates. By leveraging its dual reactivity, researchers can strategically link various molecules with high efficiency and control. The protocols and data provided in this guide serve as a comprehensive starting point for developing robust conjugation strategies in a variety of research and development applications. Optimization of the reaction conditions for each specific system is crucial for achieving the desired outcome.

References

Application Notes and Protocols for PROTAC Linker Synthesis Using Propargyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2] This technology represents a paradigm shift in therapeutics, moving from traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action.[3] A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein ("warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][4][5][6]

The linker is a critical determinant of a PROTAC's efficacy. It is not merely a spacer but plays a crucial role in dictating the molecule's physicochemical properties, such as solubility and cell permeability, and critically, the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[2][5] The length, rigidity, and composition of the linker are key parameters that must be optimized for efficient protein degradation.[2][6]

Propargyl-PEG3-bromide: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker that has gained prominence in PROTAC synthesis due to its advantageous properties. It incorporates a triethylene glycol (PEG3) spacer, a terminal propargyl group, and a bromide group.

  • PEG Spacer : The PEG component enhances the hydrophilicity and aqueous solubility of the resulting PROTAC molecule, which can improve its pharmacokinetic profile.[5][7][8] PEG linkers are among the most common motifs used in PROTAC design.[]

  • Propargyl Group : This terminal alkyne functionality is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][10] This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it an ideal strategy for the convergent synthesis of complex molecules like PROTACs.[4][7][10]

  • Bromide Group : The bromide serves as a good leaving group for nucleophilic substitution reactions, allowing for the straightforward attachment of the linker to a nucleophilic handle (e.g., an amine or phenol) on one of the PROTAC's ligands.[6]

Data Presentation

The following table summarizes key chemical properties of this compound and typical quantitative data associated with its use in PROTAC synthesis.

ParameterValueReference/Note
Chemical Formula C9H15BrO3[8]
Molecular Weight 251.12 g/mol [8]
Appearance Liquid[11]
Solubility Soluble in DMSO, DMF, DCM[12]
Storage Conditions -20°C for long-term storage[12]
Purity Typically >95%[12]
Yield (Nucleophilic Substitution) 60-85%Representative
Yield (CuAAC Click Chemistry) 70-95%Representative
Final PROTAC Purity (post-purification) >98%Representative

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of a PROTAC molecule using this compound. This protocol assumes the E3 ligase ligand contains a nucleophilic group (e.g., a primary amine) and the protein of interest (POI) ligand has been functionalized with an azide group.

Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate

This step involves the covalent attachment of the this compound linker to the E3 ligase ligand via a nucleophilic substitution reaction.

Materials:

  • E3 ligase ligand with a primary amine functionality

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF. Add DIPEA (3.0 equivalents) to the solution.

  • Addition of Linker: To the stirred solution, add this compound (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure E3 ligase ligand-linker intermediate.

  • Characterization: Confirm the identity and purity of the product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Final PROTAC Synthesis via CuAAC Click Chemistry

This step joins the E3 ligase ligand-linker intermediate with the azide-functionalized POI ligand to form the final PROTAC molecule.

Materials:

  • E3 ligase ligand-linker intermediate (from Step 1)

  • Azide-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)

  • tert-Butanol

  • Deionized water

  • Dimethyl sulfoxide (DMSO) for preparative HPLC

Procedure:

  • Reaction Setup: In a vial, dissolve the E3 ligase ligand-linker intermediate (1.0 equivalent) and the azide-functionalized POI ligand (1.1 equivalents) in a 1:1 mixture of tert-butanol and deionized water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.2 equivalents) and, if used, THPTA (1.0 equivalent) in deionized water.

  • Reaction Initiation: To the stirred solution of the reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the formation of the product by LC-MS.

  • Purification: Upon completion, the crude reaction mixture can be directly purified by preparative High-Performance Liquid Chromatography (HPLC) using a suitable gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid to yield the final PROTAC molecule.

  • Characterization: Confirm the identity, purity, and structure of the final PROTAC product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C).

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Click Chemistry E3_Ligand E3 Ligase Ligand (with -NH2) Intermediate E3 Ligand-Linker Intermediate E3_Ligand->Intermediate Nucleophilic Substitution Propargyl_Linker This compound Propargyl_Linker->Intermediate Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC CuAAC Click Reaction POI_Ligand POI Ligand (with -N3) POI_Ligand->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis.

Chemical Reaction Scheme

Reaction_Scheme E3_Ligand E3 Ligand-NH2 plus1 + Propargyl_Linker Br-(PEG3)-Propargyl arrow1 DIPEA, DMF ──────────> Intermediate E3 Ligand-NH-(PEG3)-Propargyl plus2 + POI_Ligand N3-POI Ligand arrow2 CuSO4, Na-Ascorbate ───────────────> Final_PROTAC E3 Ligand-NH-(PEG3)-Triazole-POI Ligand

Caption: Synthesis of a PROTAC using this compound.

References

Application Notes and Protocols: Conjugation of Propargyl-PEG3-bromide to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of Propargyl-PEG3-bromide to an antibody. This procedure is a critical step in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The protocol involves the site-specific modification of an antibody by targeting its cysteine residues. Initially, the antibody's interchain disulfide bonds are partially reduced to generate free thiol groups. Subsequently, these thiol groups are alkylated by the this compound linker. The incorporated propargyl group can then be used for downstream applications, such as "click" chemistry. This method allows for the production of well-defined and homogenous antibody conjugates.

Core Principles

The conjugation strategy is based on a two-step process:

  • Partial Reduction of Antibody: The interchain disulfide bonds of the antibody are selectively reduced to free cysteine residues using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). This step is crucial for controlling the number of available conjugation sites.[1][2]

  • Alkylation of Cysteine Residues: The generated free thiol groups on the antibody then react with the bromide of the this compound linker via a nucleophilic substitution reaction, forming a stable thioether bond.

This site-specific conjugation method offers greater control over the stoichiometry and location of the linker attachment compared to random conjugation to lysine residues, resulting in a more homogeneous product with potentially improved therapeutic properties.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful conjugation of this compound to an antibody.

Table 1: Recommended Molar Ratios for Antibody Reduction

ReagentMolar Ratio (Reagent:Antibody)PurposeReference
TCEP or DTT2.0 - 4.0 equivalentsPartial reduction of interchain disulfide bonds to generate a controlled number of free thiols.[1]

Note: The optimal molar ratio may vary depending on the specific antibody and desired drug-to-antibody ratio (DAR). It is recommended to perform optimization experiments.

Table 2: Recommended Reaction Conditions for Conjugation

ParameterRecommended ValuePurposeReference
This compound:Antibody Molar Ratio5 - 20 equivalentsTo ensure efficient alkylation of the generated free thiols.General biochemical principles
Reaction pH7.5 - 8.5To maintain the thiolate anion form of cysteine for efficient nucleophilic attack.General biochemical principles
Reaction Temperature4 - 25 °CTo balance reaction rate and antibody stability.[4]
Incubation Time1 - 4 hoursTo allow for complete conjugation.General biochemical principles

Experimental Protocols

Materials and Reagents
  • Antibody of interest (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer (e.g., PBS, pH 7.5-8.5)

  • Quenching Reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography - SEC, or Tangential Flow Filtration - TFF)

  • Characterization instruments (e.g., UV-Vis Spectrophotometer, Mass Spectrometer)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization antibody_prep Antibody Preparation (Buffer Exchange) reduction Antibody Reduction (with TCEP) antibody_prep->reduction 1 reagent_prep Reagent Preparation (TCEP, Linker) reagent_prep->reduction alkylation Alkylation (with this compound) reduction->alkylation 2 quenching Quenching (with N-acetylcysteine) alkylation->quenching 3 purification Purification (SEC or TFF) quenching->purification 4 characterization Characterization (UV-Vis, MS) purification->characterization 5 final_product final_product characterization->final_product Conjugated Antibody

Caption: Experimental workflow for antibody conjugation.

Step-by-Step Protocol

1. Antibody Preparation:

  • Start with a purified antibody solution at a concentration of 1-10 mg/mL.

  • If necessary, perform a buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.5) using methods like dialysis or TFF. Ensure the buffer is free of any primary amines or thiols.

2. Partial Reduction of the Antibody:

  • Prepare a fresh stock solution of the reducing agent (TCEP or DTT) in the reaction buffer.

  • Add the reducing agent to the antibody solution at a molar ratio of 2.0-4.0 equivalents.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.[1] The exact time and temperature may need to be optimized for your specific antibody.

3. Alkylation with this compound:

  • Immediately after the reduction step, add the this compound linker to the reduced antibody solution. A molar excess of 5-20 equivalents of the linker is recommended.

  • The linker should be dissolved in a compatible solvent (e.g., DMSO) at a high concentration to minimize the final solvent concentration in the reaction mixture.

  • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

4. Quenching the Reaction:

  • To stop the conjugation reaction, add a quenching reagent such as N-acetylcysteine at a final concentration of 1-5 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Antibody Conjugate:

  • Remove excess linker and other small molecule reagents by purifying the antibody conjugate.

  • Size Exclusion Chromatography (SEC) is a commonly used method for this purpose.[5][6]

  • Alternatively, Tangential Flow Filtration (TFF) can be used for larger scale purifications.[5]

  • Collect the fractions containing the purified antibody conjugate.

6. Characterization of the Conjugate:

  • Concentration: Determine the protein concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.

  • Drug-to-Antibody Ratio (DAR): The average number of linkers conjugated per antibody can be determined using methods such as Mass Spectrometry (MS) or Hydrophobic Interaction Chromatography (HIC).[4]

  • Purity and Aggregation: Analyze the purity and aggregation state of the conjugate using SEC and SDS-PAGE.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key chemical transformations in the conjugation process.

signaling_pathway cluster_reduction Reduction Step cluster_alkylation Alkylation Step Antibody_Disulfide Antibody with Interchain Disulfide Bonds (S-S) Reduced_Antibody Reduced Antibody with Free Thiols (-SH) Antibody_Disulfide->Reduced_Antibody + Conjugated_Antibody Propargyl-PEGylated Antibody (Antibody-S-Linker) Reduced_Antibody->Conjugated_Antibody + Propargyl_Linker This compound (Linker-Br) Propargyl_Linker->Conjugated_Antibody TCEP TCEP TCEP->Reduced_Antibody

Caption: Key chemical transformations in the conjugation process.

Conclusion

This protocol provides a comprehensive guide for the conjugation of this compound to an antibody via cysteine alkylation. Adherence to these steps, along with careful optimization for the specific antibody and application, will enable the successful production of well-defined and functional antibody conjugates for research and therapeutic development. The resulting propargylated antibody is ready for subsequent modification, for example, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

References

Application Notes and Protocols for Protein Labeling with Propargyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG3-bromide is a versatile heterobifunctional reagent designed for the targeted labeling of proteins. This reagent possesses two key functional groups: a propargyl group (a terminal alkyne) and a bromide. The bromide acts as a reactive group that can alkylate nucleophilic amino acid residues, with a preference for cysteine thiols. The propargyl group serves as a bioorthogonal handle for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the reagent in aqueous buffers commonly used for biological experiments.[2]

This two-step labeling strategy offers a powerful method for the selective enrichment and identification of proteins, particularly for applications in chemical proteomics, drug target identification, and the study of protein post-translational modifications.[4][5] The initial alkylation step allows for the covalent tagging of proteins, and the subsequent click chemistry reaction enables the attachment of various reporter molecules, such as fluorophores for imaging or biotin for affinity purification and mass spectrometry-based analysis.

Principle of the Method

The experimental workflow involves two main stages:

  • Protein Alkylation: The bromide group of this compound reacts with nucleophilic side chains of amino acids on the protein, primarily the thiol group of cysteine residues, forming a stable thioether bond. This step introduces a propargyl (alkyne) tag onto the protein.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-tagged protein is then reacted with an azide-containing reporter molecule (e.g., azide-biotin, azide-fluorophore) in the presence of a copper(I) catalyst. This "click" reaction forms a stable triazole linkage, covalently attaching the reporter to the protein.[6]

Experimental Protocols

Protocol 1: Alkylation of Proteins in Cell Lysate with this compound

This protocol is adapted from general cysteine alkylation procedures and should be optimized for the specific protein or proteome of interest.[7][8][9]

Materials:

  • Cells of interest

  • Lysis Buffer (e.g., RIPA buffer, or a buffer compatible with downstream applications, supplemented with protease and phosphatase inhibitors)

  • This compound (prepare fresh stock solution in DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction (optional, for targeting all cysteines)

  • Buffer for alkylation (e.g., 50 mM Tris-HCl, pH 7.4-8.0)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet in an appropriate lysis buffer on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.

  • (Optional) Reduction of Disulfide Bonds: To label all cysteine residues (both free and those in disulfide bonds), add DTT or TCEP to the lysate to a final concentration of 5-10 mM and incubate for 30-60 minutes at 37°C or room temperature. Note: For targeting reactive, accessible cysteines, this step should be omitted.

  • Alkylation Reaction:

    • Dilute the protein lysate to a final concentration of 1-5 mg/mL in the alkylation buffer.

    • Add this compound from a stock solution to a final concentration of 1-5 mM. The optimal concentration should be determined empirically. A molar excess of the reagent over the estimated cysteine concentration is recommended.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Quenching (Optional): To stop the alkylation reaction, a quenching reagent such as DTT or L-cysteine can be added to a final concentration that is in molar excess to the initial this compound concentration.

  • Removal of Excess Reagent: Remove unreacted this compound by acetone precipitation or buffer exchange using a desalting column.

  • Proceed to Click Chemistry (Protocol 2) or store the alkyne-labeled proteome at -80°C.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Alkyne-Labeled Proteins

This protocol is a general procedure for the "click" reaction on alkyne-labeled proteins in a cell lysate.

Materials:

  • Alkyne-labeled protein sample (from Protocol 1)

  • Azide-reporter molecule (e.g., Azide-Biotin, Azide-Fluorophore) stock solution in DMSO

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 100 mM in DMSO/water)

  • Reducing agent: Sodium Ascorbate (prepare fresh 500 mM stock solution in water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Click Reaction Master Mix: In a microcentrifuge tube, prepare the following reaction mixture for each sample. The volumes can be scaled as needed.

    • Alkyne-labeled protein lysate (50-100 µg in PBS)

    • Azide-reporter (final concentration of 50-100 µM)

    • Copper(II) Sulfate (final concentration of 1 mM)

    • THPTA or TBTA (final concentration of 5 mM)

  • Initiate the Reaction: Add freshly prepared Sodium Ascorbate to the master mix to a final concentration of 5 mM. Vortex briefly to mix. Note: The reaction should be initiated by the addition of sodium ascorbate.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Sample Preparation for Downstream Analysis:

    • For SDS-PAGE and in-gel fluorescence: Add 4x Laemmli sample buffer to the reaction mixture, boil for 5 minutes, and proceed with gel electrophoresis.

    • For affinity purification of biotin-labeled proteins: Proceed with protein precipitation (e.g., methanol/chloroform) to remove excess reagents. Resuspend the protein pellet in a buffer containing 1-2% SDS, then dilute with a non-denaturing buffer for incubation with streptavidin beads.

    • For mass spectrometry: After affinity purification and on-bead digestion, the resulting peptides can be analyzed by LC-MS/MS.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from experiments using this compound.

Table 1: Optimization of this compound Labeling Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
This compound (mM) 1515
Reaction Time (hours) 1122
Labeling Efficiency (%) *45756085
Identified Cysteine Sites 1250210018002500

*Labeling efficiency can be assessed by various methods, including quantitative mass spectrometry or fluorescence-based assays.[10][11][12]

Table 2: Comparison of Labeled Proteins in Control vs. Treated Cells

Protein ID (UniProt)Gene NameFold Change (Treated/Control)FunctionPotential Signaling Pathway
P60709ACTB1.2Cytoskeletal protein-
P04637TP533.5Tumor suppressorp53 signaling
Q02750IKBKB2.8KinaseNF-κB Signaling
P49137MAPK144.1Kinasep38 MAPK Signaling

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_alkylation Step 1: Protein Alkylation cluster_click Step 2: Click Chemistry cluster_analysis Step 3: Downstream Analysis cell_lysate Cell Lysate add_reagent Add Propargyl- PEG3-bromide cell_lysate->add_reagent incubation1 Incubate (RT, 1-2h) add_reagent->incubation1 alkyne_protein Alkyne-labeled Proteome incubation1->alkyne_protein add_click_reagents Add Azide-Reporter, CuSO4, Ligand, Na-Ascorbate alkyne_protein->add_click_reagents incubation2 Incubate (RT, 1-2h) add_click_reagents->incubation2 labeled_protein Reporter-labeled Proteome incubation2->labeled_protein analysis Affinity Purification (e.g., Streptavidin beads) labeled_protein->analysis ms_analysis LC-MS/MS Analysis analysis->ms_analysis data_analysis Data Analysis & Target Identification ms_analysis->data_analysis

Caption: General workflow for protein labeling and identification.

NF-κB Signaling Pathway

nfkb_pathway Simplified Canonical NF-κB Signaling Pathway (Proteins in this pathway can be targets for labeling) cluster_stimuli Stimuli cluster_receptor Receptor Complex cluster_ikk IKK Complex cluster_nucleus Nuclear Translocation & Transcription stimuli TNF-α, IL-1, etc. receptor TNFR, IL-1R stimuli->receptor traf TRAFs receptor->traf ikk IKKα / IKKβ / NEMO traf->ikk Activation ikb IκBα ikk->ikb Phosphorylation ikb->ikb nfkb p50 / p65 nfkb_nucleus p50 / p65 nfkb->nfkb_nucleus Translocation gene Target Gene Expression nfkb_nucleus->gene Transcription

Caption: Overview of the canonical NF-κB signaling pathway.

p38 MAPK Signaling Pathway

p38_mapk_pathway Simplified p38 MAPK Signaling Pathway (Proteins in this pathway can be targets for labeling) cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets stress UV, Osmotic Stress, Cytokines mapkkk ASK1, TAK1, MEKKs stress->mapkkk mapkk MKK3 / MKK6 mapkkk->mapkk Phosphorylation p38 p38 MAPK (α, β, γ, δ) mapkk->p38 Phosphorylation substrates Transcription Factors (ATF2, MEF2C) Kinases (MK2, MSK1) p38->substrates Phosphorylation response Cellular Response (Inflammation, Apoptosis) substrates->response

Caption: Overview of the p38 MAPK signaling pathway.

References

Application Notes and Protocols: Reaction of Propargyl-PEG3-bromide with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of primary amines with Propargyl-PEG3-bromide. This reaction is a fundamental step in the synthesis of various bioconjugates, PROTACs, and other functionalized molecules where a propargyl group is introduced for subsequent "click" chemistry reactions. The bromide atom on this compound serves as an effective leaving group for nucleophilic substitution by a primary amine. The protocol outlines the reaction conditions, stoichiometry, purification methods, and expected outcomes. The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media.

Introduction

The reaction between this compound and a primary amine is a nucleophilic substitution reaction, specifically an N-alkylation. The primary amine acts as a nucleophile, attacking the carbon atom attached to the bromine. The bromide ion is subsequently displaced, forming a new carbon-nitrogen bond. A key challenge in the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. This can lead to the formation of tertiary amines and even quaternary ammonium salts. To favor the desired mono-alkylation product, reaction conditions must be carefully controlled, primarily through the stoichiometry of the reactants. By using an excess of the primary amine, the probability of the this compound reacting with the desired primary amine is increased relative to its reaction with the newly formed secondary amine product.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Propargyl_PEG3_Br Propargyl-PEG3-Br Product Propargyl-PEG3-NH-R Propargyl_PEG3_Br->Product Primary_Amine R-NH₂ (Primary Amine) Primary_Amine->Product Byproduct HBr Base Base Base->Byproduct Neutralizes

Figure 1. General reaction scheme for the N-alkylation of a primary amine with this compound.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific primary amine used.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for column chromatography (e.g., ethyl acetate, hexanes, methanol)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve the primary amine (2.0 equivalents) in anhydrous DMF or DCM.

  • Addition of Base: Add DIPEA or TEA (2.5 equivalents) to the solution. Stir the mixture for 10 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For less reactive amines, the temperature can be moderately increased (e.g., to 40-50 °C).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. A gradient of methanol in dichloromethane or ethyl acetate in hexanes is often effective.

Data Presentation

ParameterRecommended Value/RangeNotes
Stoichiometry
This compound1.0 equivalentLimiting reagent.
Primary Amine2.0 - 3.0 equivalentsAn excess of the primary amine is used to favor mono-alkylation and minimize the formation of the di-alkylated product.
Base (DIPEA or TEA)2.5 - 3.5 equivalentsA non-nucleophilic organic base is used to neutralize the HBr formed during the reaction.
Reaction Conditions
SolventAnhydrous DMF, DCM, or AcetonitrileThe choice of solvent will depend on the solubility of the primary amine.
TemperatureRoom Temperature (20-25 °C)For less reactive amines, the temperature can be increased to 40-70 °C.[1]
Reaction Time12 - 24 hoursMonitor by TLC or LC-MS for completion.
AtmosphereInert (Nitrogen or Argon)To prevent side reactions with atmospheric moisture and oxygen.
Purification
MethodSilica Gel Column ChromatographyThe polarity of the eluent should be optimized based on the specific product.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve_amine Dissolve Primary Amine (2.0 eq) in Solvent add_base Add Base (2.5 eq) dissolve_amine->add_base add_bromide Add Propargyl-PEG3-Br (1.0 eq) add_base->add_bromide stir Stir at RT (12-24h) add_bromide->stir dilute Dilute with Organic Solvent stir->dilute wash_bicarb Wash with NaHCO₃ dilute->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles with Propargyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. Propargyl-PEG3-bromide is a heterobifunctional linker that offers a versatile platform for covalently attaching a wide array of biomolecules to nanoparticle surfaces. This linker features a propargyl group for "click chemistry" conjugation, a polyethylene glycol (PEG) spacer to enhance biocompatibility and solubility, and a bromide group for attachment to the nanoparticle surface.[1]

The PEG spacer minimizes non-specific protein adsorption, thereby reducing clearance by the reticuloendothelial system and prolonging circulation time.[2] The terminal alkyne group of the propargyl moiety allows for highly efficient and specific covalent attachment of azide-modified biomolecules, such as antibodies, peptides, or therapeutic agents, through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction—a cornerstone of click chemistry.[3][4] This modular approach enables the precise engineering of nanoparticles with tailored functionalities for various biomedical applications.

These application notes provide detailed protocols for the surface functionalization of gold (AuNPs) and iron oxide (IONPs) nanoparticles with this compound and subsequent bioconjugation via click chemistry.

Data Presentation

Successful functionalization of nanoparticles with this compound and subsequent bioconjugation can be monitored by assessing changes in their physicochemical properties. The following tables summarize expected quantitative data based on typical experimental outcomes.

Table 1: Physicochemical Properties of Gold Nanoparticles (AuNPs) Before and After Functionalization.

ParameterCitrate-Capped AuNPs (Initial)Propargyl-PEG3-Thiol Functionalized AuNPs
Hydrodynamic Diameter (nm) 15 ± 225 ± 3
Zeta Potential (mV) -35 ± 5-10 ± 5[5][6]
Surface Plasmon Resonance (nm) 520522-525

Table 2: Physicochemical Properties of Iron Oxide Nanoparticles (IONPs) Before and After Functionalization.

ParameterBare IONPs (Initial)Propargyl-PEG3-Silane Functionalized IONPs
Hydrodynamic Diameter (nm) 20 ± 435 ± 5
Zeta Potential (mV) +25 ± 5 (in acidic pH)Near-neutral[7]
Saturation Magnetization (emu/g) ~65~60

Experimental Protocols

Part 1: Synthesis and Functionalization of Gold Nanoparticles (AuNPs)

This protocol first describes the synthesis of citrate-capped AuNPs using the Turkevich method, followed by a ligand exchange process to functionalize the surface with a thiol-terminated Propargyl-PEG3 linker.

Protocol 1.1: Synthesis of Citrate-Capped Gold Nanoparticles (15 nm)

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄) solution (1 mM)

  • Trisodium citrate dihydrate solution (1% w/v)

  • Ultrapure water (18.2 MΩ·cm)

  • All glassware cleaned with aqua regia

Procedure:

  • In a 250 mL round-bottom flask, bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • Rapidly add 10 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.

  • The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for 15 minutes.

  • Remove from heat and allow to cool to room temperature.

  • Characterize the synthesized AuNPs using UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).

Protocol 1.2: Functionalization of AuNPs with Propargyl-PEG3-Thiol

Materials:

  • Citrate-capped AuNPs solution

  • Propargyl-PEG3-Thiol

  • Phosphate-buffered saline (PBS)

Procedure:

  • To the citrate-capped AuNP solution, add Propargyl-PEG3-Thiol to a final concentration of 1 µM.

  • Incubate the mixture at room temperature for 24 hours with gentle stirring to facilitate ligand exchange.

  • Purify the functionalized AuNPs by centrifugation (e.g., 12,000 x g for 20 minutes for ~15 nm particles).

  • Remove the supernatant and resuspend the nanoparticle pellet in PBS.

  • Repeat the centrifugation and resuspension steps three times to remove excess unbound linker.

  • Resuspend the final pellet in the desired buffer for storage at 4°C.

  • Confirm functionalization by measuring the change in hydrodynamic diameter and zeta potential using DLS.

Part 2: Synthesis and Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol outlines the synthesis of IONPs via co-precipitation, followed by surface modification with a silane-terminated Propargyl-PEG3 linker.

Protocol 2.1: Synthesis of Iron Oxide Nanoparticles

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH) solution (30%)

  • Deionized water (degassed)

Procedure:

  • Prepare a solution of FeCl₃·6H₂O (4.6 g) and FeCl₂·4H₂O (1.7 g) in 100 mL of degassed deionized water in a three-neck flask under a nitrogen atmosphere.

  • Heat the solution to 80°C with vigorous mechanical stirring.

  • Rapidly add 10 mL of 30% NH₄OH solution. A black precipitate will form immediately.

  • Continue stirring at 80°C for 1 hour.

  • Cool the mixture to room temperature.

  • Separate the IONPs using a strong magnet and discard the supernatant.

  • Wash the nanoparticles with deionized water three times and with ethanol twice.

Protocol 2.2: Functionalization of IONPs with Propargyl-PEG3-Silane

Materials:

  • Synthesized IONPs

  • Propargyl-PEG3-Silane

  • Ethanol

  • Toluene

Procedure:

  • Disperse the IONPs in a 95:5 (v/v) ethanol/water solution.

  • Add Propargyl-PEG3-Silane (e.g., 1% v/v) to the nanoparticle dispersion.

  • Heat the mixture to 70°C and stir for 4 hours to allow for silanization.

  • Cool to room temperature and separate the functionalized IONPs with a magnet.

  • Wash the nanoparticles with ethanol three times to remove unreacted silane.

  • Dry the functionalized IONPs under vacuum.

  • Confirm functionalization using Fourier-transform infrared spectroscopy (FTIR) to identify characteristic PEG and silane peaks.

Part 3: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified biomolecule (e.g., an antibody) to the propargyl-functionalized nanoparticles.

Materials:

  • Propargyl-functionalized nanoparticles (AuNPs or IONPs)

  • Azide-modified antibody (or other biomolecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • PBS

Procedure:

  • In a microcentrifuge tube, disperse the propargyl-functionalized nanoparticles in PBS.

  • Add the azide-modified antibody to the nanoparticle dispersion. The molar ratio will depend on the desired antibody density on the nanoparticle surface.

  • In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Add the copper catalyst solution to the nanoparticle-antibody mixture.

  • Initiate the click reaction by adding a fresh solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.

  • Purify the antibody-conjugated nanoparticles by centrifugation or magnetic separation to remove excess reagents and unbound antibody.

  • Wash the final conjugate with PBS.

  • Confirm successful conjugation using techniques such as gel electrophoresis (SDS-PAGE), ELISA, or fluorescence-based assays if a fluorescently labeled antibody is used.

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_bioconjugation Bioconjugation (Click Chemistry) AuNP Gold Nanoparticle (Citrate-Capped) Propargyl_AuNP Propargyl-PEG-AuNP AuNP->Propargyl_AuNP Ligand Exchange (Propargyl-PEG-Thiol) IONP Iron Oxide Nanoparticle (Bare) Propargyl_IONP Propargyl-PEG-IONP IONP->Propargyl_IONP Silanization (Propargyl-PEG-Silane) Targeted_AuNP Targeted AuNP Propargyl_AuNP->Targeted_AuNP CuAAC (Azide-Antibody) Targeted_IONP Targeted IONP Propargyl_IONP->Targeted_IONP CuAAC (Azide-Antibody)

Caption: Workflow for nanoparticle functionalization.

nrf2_pathway cluster_cell Target Cell Receptor Cell Surface Receptor Keap1 Keap1 Receptor->Keap1 Downstream Signaling (Inhibition) Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes Activation NP Targeted Nanoparticle NP->Receptor Binding

Caption: Targeted nanoparticle modulating the Nrf2 signaling pathway.

The binding of a targeted nanoparticle to a specific cell surface receptor can initiate a signaling cascade that leads to the inhibition of Keap1.[2][8] Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation.[8] Inhibition of Keap1 allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), leading to the expression of cytoprotective genes.[2][8] This makes the Nrf2 pathway a key target for therapies aimed at mitigating oxidative stress-related diseases.[4]

References

Application Notes and Protocols for Bioconjugation of Peptides with Propargyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to peptides, known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, extend circulating half-life, and shield the peptide from proteolytic degradation. Additionally, the hydrophilic nature of PEG can enhance the solubility of hydrophobic peptides and reduce their immunogenicity.[1][2]

Propargyl-PEG3-bromide is a heterobifunctional linker that offers versatile options for peptide conjugation. It possesses two key reactive moieties:

  • Propargyl group: A terminal alkyne that can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[3][4] This allows for the covalent ligation of the PEGylated peptide to other molecules or surfaces functionalized with an azide group.

  • Bromide group: An alkyl halide that can react with nucleophilic amino acid side chains, such as the thiol group of cysteine or the amine groups of lysine and the peptide's N-terminus, via nucleophilic substitution.

This document provides detailed application notes and protocols for two primary strategies for the bioconjugation of peptides with this compound: a direct alkylation approach and a two-step "click chemistry" approach.

Experimental Workflows

The selection of a bioconjugation strategy depends on the specific peptide sequence, the desired site of PEGylation, and the intended downstream application. Below are graphical representations of the experimental workflows for both direct alkylation and the two-step click chemistry approach.

G cluster_0 Direct Alkylation Workflow Peptide Peptide with Nucleophilic Residue (e.g., Cys, Lys) Reaction1 Direct Alkylation Reaction Peptide->Reaction1 PropargylPEG This compound PropargylPEG->Reaction1 Purification1 Purification (e.g., RP-HPLC) Reaction1->Purification1 Analysis1 Analysis (e.g., MS, HPLC) Purification1->Analysis1 Final_Product1 Propargyl-PEGylated Peptide Analysis1->Final_Product1

Direct Alkylation Workflow Diagram

G cluster_1 Two-Step Click Chemistry Workflow Peptide2 Peptide Azide_Intro Introduction of Azide Group Peptide2->Azide_Intro Azido_Peptide Azido-Peptide Azide_Intro->Azido_Peptide CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azido_Peptide->CuAAC PropargylPEG2 This compound PropargylPEG2->CuAAC Purification2 Purification (e.g., RP-HPLC) CuAAC->Purification2 Analysis2 Analysis (e.g., MS, HPLC) Purification2->Analysis2 Final_Product2 Propargyl-PEGylated Peptide Analysis2->Final_Product2

Two-Step Click Chemistry Workflow Diagram

Protocol 1: Direct Alkylation of Peptides with this compound

This protocol details the direct conjugation of this compound to a peptide via alkylation of nucleophilic amino acid residues. Cysteine residues are the most reactive, followed by lysine and the N-terminal amine.

Materials
  • Peptide containing a cysteine, lysine, or N-terminal amine

  • This compound

  • Reaction Buffer: 50 mM Phosphate Buffer with 10 mM EDTA, pH adjusted based on target residue

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0

  • Solvents for Purification: Acetonitrile (ACN) and water, both with 0.1% Trifluoroacetic Acid (TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Protocol
  • Peptide Preparation: Dissolve the peptide in the appropriate reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Dissolve this compound in the reaction buffer or a compatible organic solvent like DMSO immediately before use.

  • Reaction Setup:

    • For Cysteine Alkylation: Adjust the reaction buffer to pH 7.0-8.0. Add a 5- to 20-fold molar excess of this compound to the peptide solution.

    • For Lysine/N-terminal Alkylation: Adjust the reaction buffer to pH 8.0-9.0. Add a 10- to 50-fold molar excess of this compound to the peptide solution.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation. The reaction progress can be monitored by RP-HPLC.

  • Reaction Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding a 50-fold molar excess of the quenching reagent (e.g., Tris-HCl) relative to the this compound.

  • Purification: Purify the PEGylated peptide from unreacted peptide, excess reagent, and byproducts using RP-HPLC.

  • Analysis and Characterization: Confirm the identity and purity of the PEGylated peptide using mass spectrometry to verify the mass shift corresponding to the addition of the Propargyl-PEG3 moiety. Purity can be assessed by analytical RP-HPLC.

Data Presentation: Representative Reaction Parameters and Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the direct alkylation of peptides. Note that these are starting points, and optimization is often necessary for specific peptides.

Target ResiduepHMolar Excess of this compoundReaction Time (hours)Expected Mono-PEGylated Yield (%)
Cysteine7.510470-90%
Cysteine7.5202>90%
Lysine8.5201240-60%
Lysine8.5502460-80%
N-terminus7.0502430-50%

Yields are estimates based on literature for similar halo-PEG reagents and can vary significantly based on the peptide sequence and reaction conditions.

Protocol 2: Two-Step Bioconjugation via Click Chemistry

This protocol involves the initial introduction of an azide group onto the peptide, followed by a copper-catalyzed "click" reaction with this compound. This method offers high specificity and efficiency.

Part A: Introduction of an Azide Group into the Peptide

Materials:

  • Peptide

  • Azido-NHS ester (for reaction with primary amines)

  • Reaction Buffer: 50 mM Sodium Phosphate Buffer, pH 7.2-8.0

  • Purification supplies (e.g., desalting column or RP-HPLC)

Experimental Protocol:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.

  • Azidation Reaction: Add a 5- to 10-fold molar excess of Azido-NHS ester (dissolved in DMSO) to the peptide solution.

  • Incubation: React for 2-4 hours at room temperature.

  • Purification: Remove excess azidation reagent and byproducts using a desalting column or RP-HPLC.

  • Verification: Confirm the successful introduction of the azide group by mass spectrometry (mass increase of the azido-linker).

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azido-peptide (from Part A)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for aqueous systems)

  • Reaction Buffer: 50 mM Phosphate Buffer, pH 7.0

  • Purification and analysis reagents as in Protocol 1.

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve the azido-peptide in the reaction buffer to a final concentration of 1-2 mg/mL.

    • Prepare stock solutions of CuSO₄ (20 mM in water), Sodium Ascorbate (100 mM in water, freshly prepared), and THPTA (50 mM in water).

  • Reaction Setup:

    • To the azido-peptide solution, add a 1.5- to 5-fold molar excess of this compound.

    • Add the CuSO₄ stock solution to a final concentration of 1 mM. If using THPTA, pre-mix the CuSO₄ with the ligand in a 1:5 molar ratio.

    • Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.

  • Incubation: React for 1-4 hours at room temperature, protected from light.

  • Purification and Analysis: Purify and analyze the final PEGylated peptide as described in Protocol 1.

Data Presentation: Representative CuAAC Reaction Parameters and Yields
Molar Excess of this compoundCopper CatalystLigandReaction Time (hours)Expected Yield (%)
1.51 mM CuSO₄5 mM THPTA1>95%
31 mM CuSO₄5 mM THPTA1>98%
50.5 mM CuSO₄None485-95%

Yields are based on the conversion of the azido-peptide and are typically high for CuAAC reactions.[3][4][5]

Analytical Characterization of PEGylated Peptides

Accurate characterization of the PEGylated peptide is crucial to ensure product quality. A combination of HPLC and mass spectrometry is typically employed.

High-Performance Liquid Chromatography (HPLC)
  • Method: Reversed-Phase HPLC (RP-HPLC) is the standard method for purifying and analyzing PEGylated peptides.[]

  • Column: A C4 or C8 column is often suitable for separating PEGylated peptides.

  • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is commonly used.

  • Detection: UV detection at 214 nm and 280 nm is standard for peptides.

Mass Spectrometry (MS)
  • Purpose: MS is used to confirm the identity of the PEGylated product by verifying the expected mass increase. It can also be used to determine the degree of PEGylation (mono-, di-, etc.).

  • Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.

  • Data Interpretation: The mass of the this compound moiety is approximately 250.1 Da. The observed mass of the PEGylated peptide should correspond to the mass of the native peptide plus multiples of this value.

Data Presentation: Expected Mass Shifts
Number of PEG UnitsExpected Mass Increase (Da)
1~250.1
2~500.2
3~750.3

Signaling Pathways and Logical Relationships

The bioconjugation of peptides with this compound is a chemical process and does not directly involve biological signaling pathways. However, the resulting PEGylated peptide can be used to modulate signaling pathways in a research or therapeutic context. The propargyl group allows for further "click" conjugation to probes or targeting moieties, enabling the investigation of peptide interactions within signaling cascades.

G cluster_2 Application Logic for PEGylated Peptides PEG_Peptide Propargyl-PEGylated Peptide CuAAC2 CuAAC Reaction PEG_Peptide->CuAAC2 PEG_Peptide->CuAAC2 Click Chemistry Click_Probe Azide-Functionalized Probe (e.g., Fluorophore, Biotin) Click_Probe->CuAAC2 Targeting_Ligand Azide-Targeting Ligand Targeting_Ligand->CuAAC2 Labeled_Peptide Labeled PEG-Peptide CuAAC2->Labeled_Peptide Targeted_Peptide Targeted PEG-Peptide CuAAC2->Targeted_Peptide Cell_Interaction Cellular Interaction / Signaling Labeled_Peptide->Cell_Interaction Targeted_Peptide->Cell_Interaction Data_Acquisition Data Acquisition & Analysis Cell_Interaction->Data_Acquisition

Application Logic Diagram

Conclusion

The bioconjugation of peptides with this compound provides a versatile platform for creating PEGylated peptides with enhanced therapeutic potential and functionalities for further chemical modification. The choice between direct alkylation and a two-step click chemistry approach will depend on the specific requirements of the research or drug development program. The protocols and data presented here serve as a comprehensive guide for the successful implementation of these bioconjugation strategies. Careful optimization of reaction conditions and thorough analytical characterization are essential for obtaining high-quality, well-defined PEGylated peptide conjugates.

References

Application Notes and Protocols for Copper Catalyst Selection in Propargyl-PEG3-bromide Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection of an appropriate copper catalyst for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction involving Propargyl-PEG3-bromide.

Introduction to CuAAC Click Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction facilitates the efficient and specific formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, catalyzed by a copper(I) species.[1] Its high yield, broad functional group tolerance, and mild reaction conditions have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3] this compound is a versatile linker molecule featuring a terminal alkyne for click chemistry and a bromide as a leaving group for subsequent nucleophilic substitutions. The hydrophilic PEG spacer enhances aqueous solubility.

Copper Catalyst Selection

The choice of the copper catalyst is critical for a successful CuAAC reaction. The active catalytic species is copper(I), which can be introduced directly using Cu(I) salts or generated in situ from Cu(II) salts with a reducing agent.

Common Copper Catalyst Systems:
  • Cu(I) Salts (e.g., CuI, CuBr): These provide a direct source of the active Cu(I) catalyst.[1] However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4]

  • Cu(II) Salts with a Reducing Agent (e.g., CuSO₄/Sodium Ascorbate): This is the most common and cost-effective method.[5] Copper(II) sulfate is reduced to the active Cu(I) species by sodium ascorbate. This system is more robust against oxidation.[4]

  • Copper Nanoparticles (CuNPs): These can also catalyze the reaction and offer advantages in terms of recyclability, though they may dissolve under reaction conditions.[6]

The Role of Ligands:

To stabilize the catalytically active Cu(I) oxidation state and prevent its oxidation, ligands are often employed. These ligands can also accelerate the reaction rate. For aqueous or biological applications, water-soluble ligands are preferred.

  • Tris(benzyltriazolylmethyl)amine (TBTA): A common ligand for stabilizing Cu(I) in organic solvents.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand ideal for bioconjugation reactions.

Data Presentation: Comparison of Copper Catalysts

The following table summarizes the performance of various copper catalysts in a CuAAC reaction between a PEG-azide and propargylglycine. While not identical to this compound, propargylglycine serves as a relevant model for a propargyl-containing substrate. The data illustrates the relative efficacy of different copper sources.

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Key Characteristics & Notes
Cu(II) Salts + Reductant
CuSO₄ / Sodium AscorbateRoom Temp12No ProductIneffective at room temperature for this specific substrate combination.
CuSO₄ / Sodium Ascorbate75598Highly effective at elevated temperatures. The most common and economical choice.
Cu(OAc)₂ / Sodium Ascorbate75590Good yields at higher temperatures, slightly less effective than CuSO₄.
Cu(I) Salts
CuIRoom Temp12No ProductIneffective at room temperature.
CuI75595High yields at elevated temperatures, direct source of Cu(I).
CuBrRoom Temp12No ProductIneffective at room temperature.
CuBr75592Good yields at higher temperatures.
CuCl75597High yields at elevated temperatures.

Data adapted from a study on the click reaction of Biotin-PEG-azide and DL-propargylglycine.

Experimental Protocols

Below are detailed protocols for performing the CuAAC reaction with this compound using two common catalyst systems.

Protocol 1: CuAAC using CuSO₄ / Sodium Ascorbate

This protocol is a general starting point and may require optimization for specific applications.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous reactions)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture, or aqueous buffer like PBS pH 7.4)

  • Deionized water

Procedure:

  • Reactant Preparation:

    • Dissolve this compound (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.

  • Catalyst Preparation:

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a reaction vessel, add the solution containing the alkyne and azide.

    • If using a ligand, pre-mix the CuSO₄ solution with the THPTA solution (a 1:5 molar ratio of Cu:ligand is common) and add it to the reaction mixture.[7]

    • Add the CuSO₄ solution (or Cu/ligand pre-mix) to the reaction mixture to a final concentration of 50-250 µM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or elevate the temperature (e.g., up to 75 °C) to increase the reaction rate.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Workup and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: CuAAC using Copper(I) Iodide (CuI)

This protocol uses a direct source of the active catalyst.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(I) iodide (CuI)

  • Solvent (e.g., DMF, THF, CH₂Cl₂)

  • Base (optional, e.g., DIPEA, Et₃N)

Procedure:

  • Reactant Preparation:

    • Dissolve this compound (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen solvent.

  • Reaction Setup:

    • To the solution of alkyne and azide, add CuI (1-10 mol%).

    • If a base is used, add it to the reaction mixture (e.g., 1-2 equivalents).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat as required (e.g., up to 75 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Follow the workup and purification procedure as described in Protocol 1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CuAAC_Mechanism cluster_catalyst Catalyst Generation cluster_reaction Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne Alkyne Propargyl-PEG3-Br Alkyne->Cu_Acetylide Azide R-N3 Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Triazole_Product Triazole Product Metallacycle->Triazole_Product Cyclization Triazole_Product->CuI Releases Catalyst

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start prep_reagents Prepare Stock Solutions (Alkyne, Azide, Catalyst, Reductant) start->prep_reagents reaction_setup Combine Reactants (Alkyne + Azide) prep_reagents->reaction_setup add_catalyst Add Copper Catalyst (e.g., CuSO4 or CuI) reaction_setup->add_catalyst initiate_reaction Initiate Reaction (Add Reductant if needed) add_catalyst->initiate_reaction monitor Monitor Reaction Progress (TLC / LC-MS) initiate_reaction->monitor workup Reaction Workup (Extraction, Washing) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for a CuAAC click reaction.

Catalyst_Selection_Logic start Select Copper Catalyst is_aqueous Aqueous or Bioconjugation? start->is_aqueous use_CuSO4 Use CuSO4 / Na-Ascorbate + THPTA Ligand is_aqueous->use_CuSO4 Yes organic_solvent Organic Solvent? is_aqueous->organic_solvent No consider_temp Consider Reaction Temperature (Higher temp may be needed) use_CuSO4->consider_temp use_CuI Use CuI or CuBr organic_solvent->use_CuI Yes use_CuSO4_organic Use CuSO4 / Na-Ascorbate (± TBTA Ligand) organic_solvent->use_CuSO4_organic Also an option use_CuI->consider_temp use_CuSO4_organic->consider_temp

Caption: Decision tree for selecting a copper catalyst system for CuAAC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG3-bromide Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG3-bromide. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields in your click reactions. Each problem is followed by a series of potential causes and recommended solutions.

Q1: My click reaction with this compound has a very low or no yield. What are the most common reasons?

A1: Low or no product formation is a frequent challenge in CuAAC reactions and can stem from several factors, ranging from reagent quality to the reaction setup itself.[1] The most common culprits are:

  • Catalyst Inactivity: The active catalyst in the reaction is Copper(I) (Cu(I)). This species is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[2][3]

  • Poor Reagent Quality: The stability and purity of your this compound, azide-containing molecule, and other reagents are critical. Degradation of starting materials can halt the reaction.[1]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction temperature, pH, and reactant concentrations can significantly impact the reaction rate and final yield.[2]

  • Presence of Inhibitors: Certain functional groups or buffer components can chelate the copper catalyst, rendering it inactive.[4]

Q2: I suspect my copper catalyst is inactive. How can I ensure I have active Cu(I) throughout the reaction?

A2: Maintaining the copper catalyst in its active Cu(I) state is crucial for a successful click reaction.[4][5] Here are key strategies:

  • Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is widely used for this purpose.[5][6] Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[7]

  • Employ a Stabilizing Ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state and prevent its oxidation.[1][5] For reactions in aqueous media, the water-soluble THPTA is often preferred.[8] A 5:1 ligand-to-copper ratio is often recommended for bioconjugations.[1][4]

  • Degas Your Solvents: To minimize the presence of dissolved oxygen, which can oxidize Cu(I), it is highly recommended to degas your solvents before use.[8][9] This can be done by bubbling an inert gas like argon or nitrogen through the solvent.

  • Work Under an Inert Atmosphere: For particularly sensitive reactions, performing the entire experiment under an inert atmosphere (e.g., in a glovebox) can provide the best protection against catalyst oxidation.[8]

Q3: What are the ideal stoichiometric ratios for the reactants and catalyst in a this compound click reaction?

A3: The optimal ratios can vary depending on the specific substrates, but a good starting point is as follows:

ReagentStoichiometric Ratio (relative to limiting reagent)Typical Concentration
This compound1.0 - 1.2 equivalents1 - 100 mM
Azide-containing molecule1.0 equivalent (if limiting)1 - 100 mM
Copper(II) Sulfate (CuSO₄)0.01 - 0.05 equivalents (1-5 mol%)0.1 - 2 mM
Sodium Ascorbate0.1 - 0.2 equivalents (10-20 mol%)1 - 10 mM
Stabilizing Ligand (e.g., THPTA)0.05 - 0.25 equivalents (5-25 mol%)0.5 - 5 mM

Note: It is often beneficial to use a slight excess of one of the coupling partners to drive the reaction to completion.

Q4: My reaction mixture turned a strange color and a precipitate formed. What does this indicate?

A4: A color change is expected as the copper species change oxidation states during the reaction. However, the formation of an insoluble precipitate could indicate several issues:

  • Product Insolubility: Your final clicked product may be insoluble in the chosen reaction solvent.

  • Aggregation: If you are working with biomolecules, byproducts of the ascorbate reduction can sometimes cause them to aggregate and precipitate.[4]

  • Formation of Insoluble Copper Acetylides: Under certain conditions, insoluble copper acetylides can form, which can hinder the reaction.[1]

To address this, you can try using a different solvent or a co-solvent system to improve the solubility of all components.

Q5: Can the solvent choice significantly impact the yield of my click reaction?

A5: Absolutely. The solvent plays a critical role in ensuring that all reactants are soluble and can interact effectively. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is known to work in a wide variety of solvents, including water, t-BuOH/water mixtures, DMF, and DMSO.[5][10] If you observe a low yield, consider the following:

  • Solubility: Ensure that your this compound and your azide-containing molecule are both soluble in the chosen solvent. For biomolecules, aqueous buffers are common, but co-solvents like DMSO or DMF may be needed to dissolve a hydrophobic azide partner.[11]

  • Coordinating Solvents: Avoid using solvents that can strongly coordinate with the copper catalyst, such as acetonitrile, as this can inhibit the reaction.[5]

Experimental Protocols

Protocol 1: Standard CuAAC Reaction for this compound

This protocol provides a general starting point for the click reaction.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a reaction vial, add the solution containing the azide and this compound.

    • Add the THPTA solution (to a final concentration of 5 mol%).

    • Add the CuSO₄ solution (to a final concentration of 1 mol%).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 10 mol%).

  • Reaction and Work-up:

    • Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Once complete, the copper catalyst can be removed by adding a chelating agent like EDTA, followed by extraction or purification.[6] For biomolecules, size-exclusion chromatography is a common purification method.[2]

Protocol 2: Optimized CuAAC Reaction for Low-Yielding Systems

This protocol incorporates several optimization strategies for challenging click reactions.

Materials:

  • Same as Protocol 1, with the addition of an organic base like N,N-Diisopropylethylamine (DIPEA) if necessary.

Procedure:

  • Reagent Preparation and Degassing:

    • Thoroughly degas all solvents and stock solutions by sparging with argon or nitrogen for at least 20 minutes.

    • Use freshly prepared sodium ascorbate solution.

  • Reaction Setup (under inert atmosphere if possible):

    • Prepare a premix of the CuSO₄ and THPTA ligand in a 1:5 molar ratio and let it sit for a few minutes.[12]

    • In a separate vial, dissolve the azide (1.0 eq) and this compound (1.5 eq) in the degassed solvent.

    • Add the premixed catalyst solution to the azide/alkyne mixture.

    • If the reaction is still sluggish, a small amount of an organic base like DIPEA can be added, although care should be taken as it may affect other functional groups.[7]

    • Initiate the reaction by adding the degassed sodium ascorbate solution.

  • Reaction and Work-up:

    • Stir the reaction at a slightly elevated temperature (e.g., 40-60°C) if room temperature is not sufficient.[1][7]

    • Monitor the reaction closely. If starting materials are still present after several hours, consider adding an additional portion of catalyst and sodium ascorbate.

    • Purify the product as described in Protocol 1.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in your this compound click reactions.

TroubleshootingWorkflow start Low or No Yield in Click Reaction check_reagents 1. Check Reagent Quality start->check_reagents check_catalyst 2. Assess Catalyst Activity start->check_catalyst optimize_conditions 3. Optimize Reaction Conditions start->optimize_conditions check_inhibition 4. Check for Inhibition start->check_inhibition reagent_purity Verify purity of azide and This compound (NMR, MS) check_reagents->reagent_purity Purity issue? ascorbate_freshness Use freshly prepared sodium ascorbate solution check_reagents->ascorbate_freshness Ascorbate old? success High Yield Achieved reagent_purity->success ascorbate_freshness->success use_ligand Use stabilizing ligand (e.g., THPTA, 5 eq.) check_catalyst->use_ligand No ligand? degas_solvents Degas solvents to remove oxygen check_catalyst->degas_solvents Oxygen present? increase_catalyst Increase catalyst loading (e.g., to 5 mol%) check_catalyst->increase_catalyst Low loading? use_ligand->success degas_solvents->success increase_catalyst->success change_solvent Try a different solvent or co-solvent system optimize_conditions->change_solvent Solubility issue? increase_temp Increase reaction temperature (e.g., 40-60°C) optimize_conditions->increase_temp Slow reaction? increase_time Increase reaction time optimize_conditions->increase_time Incomplete? change_solvent->success increase_temp->success increase_time->success avoid_buffers Avoid chelating buffers (e.g., Tris) check_inhibition->avoid_buffers Using Tris? avoid_buffers->success

Caption: A step-by-step workflow for troubleshooting low-yield click reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The following diagram provides a simplified overview of the CuAAC reaction mechanism.

CuAAC_Mechanism cluster_reduction Catalyst Regeneration reactants This compound (Alkyne) Azide catalyst_cycle Cu(I) Catalyst Cycle reactants:alkyne->catalyst_cycle 1. Coordination cu_acetylide Copper Acetylide Intermediate reactants:azide->cu_acetylide 2. Coordination catalyst_cycle->cu_acetylide triazole_complex Copper Triazolide Complex cu_acetylide->triazole_complex 3. Cycloaddition triazole_complex->catalyst_cycle Releases Cu(I) product 1,4-Disubstituted Triazole Product triazole_complex->product 4. Protonolysis cu_reduction {Cu(II) | Ascorbate (Reducing Agent)} -> {Cu(I)}

Caption: Simplified mechanism of the Cu(I)-catalyzed azide-alkyne cycloaddition.

References

Technical Support Center: Purification of Propargyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively remove unreacted Propargyl-PEG3-bromide from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in removing unreacted this compound?

A1: this compound can be challenging to remove due to its moderate polarity and solubility in a range of organic solvents.[1][2] Key issues include co-elution with products of similar polarity during chromatography and its potential to streak on silica gel.[3] Its lachrymatory nature also necessitates careful handling.[4]

Q2: What are the primary methods for removing residual this compound?

A2: The main strategies for removing unreacted this compound include:

  • Aqueous Extractive Work-up: A standard first step for many reaction types.

  • Column Chromatography: A widely used and effective technique for purifying the final product.[3][5]

  • Chemical Scavenging: Involves adding a reagent to selectively react with the excess this compound, converting it into a by-product that is easier to remove.[5]

  • Size Exclusion Chromatography (SEC): Can be effective for separating molecules based on size, particularly if the desired product is significantly larger than this compound.[]

Troubleshooting Guides

Issue 1: Residual this compound Detected After Standard Extractive Work-up.

A standard aqueous work-up is the first line of defense. However, due to the PEG chain, this compound has some water solubility, which can make complete removal by simple extraction difficult.

Solution:

  • Multiple Extractions: Perform multiple extractions (3-5 times) with an appropriate organic solvent to maximize the removal of the desired product from the aqueous phase.

  • Brine Wash: After the aqueous washes, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove dissolved water and can sometimes help to break emulsions.

Experimental Protocol: Enhanced Extractive Work-up

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an organic solvent in which your product is highly soluble and this compound is also soluble (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with deionized water (3 x volume of the organic layer).

  • Separate the organic layer.

  • Wash the organic layer with brine (1 x volume of the organic layer).

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Co-elution of this compound with the Desired Product During Column Chromatography.

Due to its polarity, this compound may have a similar retention factor (Rf) to the desired product on silica gel, leading to incomplete separation.

Solution:

  • Optimize Solvent System: Experiment with different solvent systems to achieve better separation. A common starting point for PEG-containing compounds is a gradient of methanol in dichloromethane or chloroform.[3] Adding a small amount of a more polar solvent like isopropanol or ethanol to the mobile phase can sometimes improve separation.[3]

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or reverse-phase silica (C18).

  • Flash Column Chromatography: Employ flash column chromatography for faster and more efficient separation compared to gravity chromatography.

Experimental Protocol: Flash Column Chromatography on Silica Gel

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica gel under vacuum.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system.

  • Loading: Carefully load the dried silica with the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: The Desired Product is Sensitive to Standard Purification Methods.

If the desired product is unstable under the conditions of chromatography or prolonged work-up procedures, a chemical scavenger can be a gentle and effective alternative.

Solution:

  • Chemical Scavenging: Use a nucleophilic scavenger that reacts selectively with the electrophilic bromide of this compound. A common choice is a resin-bound amine or a soluble amine with a high boiling point that can be easily removed later. This converts the unreacted starting material into a more polar and easily separable by-product.

Experimental Protocol: Chemical Scavenging with an Amine

  • Scavenger Selection: Choose a suitable amine scavenger (e.g., benzylamine or a polymer-supported amine).

  • Reaction: After the primary reaction is complete, add a slight excess (e.g., 1.5 equivalents relative to the excess this compound) of the scavenger to the reaction mixture.

  • Stirring: Stir the reaction mixture at room temperature for several hours or overnight. Monitor the disappearance of this compound by TLC or LC-MS.

  • Work-up:

    • If a soluble amine was used, perform an acidic wash (e.g., with 1M HCl) to protonate the excess amine and the amine-adduct, extracting them into the aqueous phase.

    • If a resin-bound scavenger was used, simply filter the reaction mixture to remove the resin.

  • Final Purification: Proceed with a standard aqueous work-up and/or column chromatography to isolate the final product.

Data Presentation

Table 1: Physical Properties of this compound Relevant to Purification

PropertyValueImplication for Purification
Molecular Weight251.12 g/mol [2]Relatively small molecule, may pass through some size-exclusion columns with larger products.
Boiling Point287.8 ± 25.0 °C (Predicted)[2]Distillation is generally not a suitable method for removal.
SolubilitySoluble in DMSO, DCM, DMF[1][2]Soluble in common organic solvents used for reaction and chromatography.
AppearanceColorless to light yellow liquid[2]Can be visualized on TLC plates with appropriate staining (e.g., potassium permanganate).

Mandatory Visualization

Purification_Workflow start Crude Reaction Mixture (Product + Unreacted this compound) workup Aqueous Extractive Work-up start->workup check1 Is this compound still present? (TLC/LC-MS) workup->check1 chromatography Column Chromatography (Silica Gel or other stationary phase) check1->chromatography Yes pure_product Pure Product check1->pure_product No check2 Is separation successful? chromatography->check2 scavenging Chemical Scavenging check2->scavenging No / Product is sensitive check2->pure_product Yes final_workup Final Work-up / Purification scavenging->final_workup final_workup->pure_product end End pure_product->end

Caption: Decision workflow for the purification of a reaction mixture containing unreacted this compound.

References

Technical Support Center: Optimizing Propargyl-PEG3-bromide CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG3-bromide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve successful conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst concentration for a CuAAC reaction with this compound?

The optimal copper (Cu(I)) catalyst concentration typically ranges from 50 µM to 100 µM for bioconjugation reactions.[1][2] It is crucial to maintain the copper in its active Cu(I) oxidation state. This is usually achieved by using a Cu(II) salt, like copper(II) sulfate (CuSO₄), in combination with a reducing agent, most commonly sodium ascorbate.[1]

Q2: Why is a ligand necessary for the CuAAC reaction, and which one should I choose?

Ligands are critical for stabilizing the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and increasing the catalyst's solubility.[3][4] For aqueous reactions, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly recommended.[5] For reactions in organic solvents, Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice.[4] The ligand can also accelerate the reaction rate.[6]

Q3: What is the recommended ligand-to-copper ratio?

A ligand-to-copper ratio of 2:1 to 5:1 is often recommended, particularly for bioconjugation.[7] Using an excess of the ligand helps protect sensitive biomolecules from oxidative damage that can be caused by reactive oxygen species generated during the reaction.[1][8]

Q4: My reaction yield is low. What are the common causes and how can I troubleshoot this?

Low yields in CuAAC reactions can stem from several factors:

  • Oxidation of the Cu(I) catalyst: The presence of dissolved oxygen can oxidize the Cu(I) to inactive Cu(II).[9] To mitigate this, degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Insufficient catalyst or ligand: Ensure you are using an adequate concentration of both the copper salt and the stabilizing ligand.[7]

  • Suboptimal reagent concentrations: If possible, increasing the concentration of your azide and alkyne starting materials can improve the reaction rate.[7]

  • Incorrect order of reagent addition: It is generally recommended to premix the copper salt and the ligand before adding them to the reaction mixture containing the azide and alkyne. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[1][4]

Q5: I am observing side reactions or degradation of my starting materials. What can I do?

Side reactions are often related to the generation of reactive oxygen species. To minimize this, ensure you are using a sufficient excess of the stabilizing ligand.[8] Additionally, the additive aminoguanidine can be used to trap byproducts of ascorbate oxidation that might otherwise react with your molecules.[1]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the this compound CuAAC reaction.

IssuePossible Cause(s)Recommended Action(s)
Low or No Product Formation Inactive catalyst (Cu(II) formation)Degas all solutions prior to use. Add the reducing agent (sodium ascorbate) just before starting the reaction.[1][4]
Insufficient catalyst loadingIncrease the concentration of the copper source and ligand. A copper concentration of 50-100 µM is a good starting point for many applications.[1][2]
Inefficient ligandFor aqueous systems, ensure you are using a water-soluble and effective ligand like THPTA.[5]
Low reactant concentrationIf feasible, increase the concentration of the this compound and the azide-containing molecule.
Formation of Precipitate Formation of insoluble copper speciesEnsure the ligand is added and mixed with the copper salt before the addition of the reducing agent.[4]
Aggregation of PEGylated productAdjust the solvent system or consider using a denaturant like SDS if working with proteins.[10]
Reaction Stalls Before Completion Depletion of the reducing agentIf the reaction is exposed to air for an extended period, the sodium ascorbate may be consumed. Add a fresh aliquot of sodium ascorbate.
Catalyst inhibitionCertain functional groups (e.g., thiols) can poison the copper catalyst.[9] If present, consider using a larger excess of the catalyst or a different conjugation strategy.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Reaction in Aqueous Buffer

This protocol provides a starting point for the conjugation of an azide-functionalized molecule to this compound in an aqueous buffer.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4 (or other suitable buffer)

  • Degassed deionized water

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of this compound in degassed water or an appropriate buffer.

    • Prepare a stock solution of your azide-functionalized molecule in a compatible solvent.

  • Catalyst Preparation:

    • Prepare a premixed solution of CuSO₄ and THPTA in degassed water. A common stock concentration is 20 mM CuSO₄ and 100 mM THPTA (maintaining a 1:5 ratio).[8] Let this solution sit for a few minutes to allow for complex formation.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide-functionalized molecule in your chosen buffer.

    • Add the premixed CuSO₄/THPTA solution to the reaction mixture to achieve the desired final copper concentration (e.g., 100 µM).

  • Reaction Initiation:

    • Prepare a fresh stock solution of sodium ascorbate in degassed water (e.g., 100 mM).

    • Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. A final concentration of 5 mM is often used.[11]

  • Incubation:

    • Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to a few hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE if conjugating to a protein).

  • Purification:

    • Once the reaction is complete, the PEGylated product can be purified to remove the copper catalyst, excess reagents, and any unreacted starting materials. Common purification methods include:

      • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller molecules.[]

      • Ion Exchange Chromatography (IEX): Useful for purifying charged biomolecules, as PEGylation can alter the surface charge.[]

      • Dialysis or Ultrafiltration: Suitable for removing small molecule impurities from high molecular weight PEGylated products.[13]

Visualizations

CuAAC Catalytic Cycle

CuAAC_Cycle cluster_main CuAAC Catalytic Cycle cluster_redox Redox Maintenance Cu(I) Cu(I) Copper_Acetylide Cu(I)-Acetylide Intermediate Cu(I)->Copper_Acetylide + Alkyne Cu(II) Cu(II) Cu(I)->Cu(II) Oxidation (O2) Alkyne This compound Azide Azide Copper_Triazolide Cu(II)-Triazolide Intermediate Copper_Acetylide->Copper_Triazolide + Azide Copper_Triazolide->Cu(I) Regenerates Catalyst Product PEGylated Product (Triazole) Copper_Triazolide->Product Reductive Elimination Cu(I)_regen Cu(I) Cu(II)->Cu(I)_regen + Ascorbate Ascorbate Ascorbate

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Reaction Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagent concentrations optimal? check_catalyst->check_reagents Yes degas Degas solvents and use fresh sodium ascorbate. check_catalyst->degas No check_conditions Are reaction conditions appropriate? check_reagents->check_conditions Yes increase_conc Increase concentration of alkyne and/or azide. check_reagents->increase_conc No check_order Verify correct order of addition: 1. Cu/Ligand premix 2. Add to reactants 3. Add ascorbate last check_conditions->check_order No success Reaction Successful check_conditions->success Yes increase_ligand Increase ligand:copper ratio (e.g., 5:1). degas->increase_ligand inert_atm Work under an inert atmosphere (N2 or Ar). increase_ligand->inert_atm increase_conc->check_conditions check_order->success inert_atm->check_reagents

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

References

Propargyl-PEG3-bromide stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Propargyl-PEG3-bromide in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals using this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical reagent that contains three key functional components:

  • A propargyl group at one end, which contains a terminal alkyne. This group is primarily used for "click chemistry" reactions, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with azide-modified molecules.[1][2][3]

  • A polyethylene glycol (PEG) linker with three ethylene glycol units (PEG3). This hydrophilic spacer increases the solubility of the molecule in aqueous media and provides flexibility.[4][5]

  • A bromide group at the other end, which serves as a good leaving group in nucleophilic substitution reactions.[4]

It is commonly used as a linker in the synthesis of bioconjugates, including PROTACs, and for modifying surfaces or molecules.[3][5]

Q2: What are the primary stability concerns for this compound in aqueous buffers?

The primary stability concern for this compound in aqueous solutions is the potential for hydrolysis of the carbon-bromide (C-Br) bond. The bromide is a good leaving group, and water or other nucleophiles present in the buffer can attack the adjacent carbon atom, leading to the substitution of the bromide with a hydroxyl group. This would result in the formation of Propargyl-PEG3-alcohol.

Q3: How do pH, temperature, and buffer composition affect the stability of this compound?

  • pH: The stability of the C-Br bond can be pH-dependent. At higher pH values (alkaline conditions), the presence of hydroxide ions (OH-), a strong nucleophile, can accelerate the rate of hydrolysis. Neutral to slightly acidic conditions are generally preferred to minimize this degradation pathway.

  • Temperature: As with most chemical reactions, the rate of hydrolysis will increase with higher temperatures. For sensitive experiments, it is advisable to keep the temperature as low as is practical for the reaction being performed. Storage of the compound is recommended at -20°C.[1]

  • Buffer Composition: The components of your buffer can also play a significant role. Buffers containing nucleophilic species (e.g., Tris, which has a primary amine) can potentially react with the alkyl bromide, leading to the formation of undesired side products. It is recommended to use non-nucleophilic buffers such as phosphate, HEPES, or MOPS where possible.

Q4: How should I store this compound?

This compound should be stored at -20°C in a dry environment.[1] Some suppliers recommend storage at 2-8°C under nitrogen and away from moisture.[3] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation of moisture into the product.

Q5: Can I prepare a stock solution of this compound in an aqueous buffer?

It is generally not recommended to prepare and store stock solutions of this compound in aqueous buffers for extended periods due to the risk of hydrolysis. Stock solutions should ideally be prepared fresh in a compatible, dry organic solvent such as DMSO or DMF, and then added to the aqueous reaction mixture at the final concentration.[1] If a stock solution in an aqueous buffer must be made, it should be used immediately.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield in my conjugation reaction. Degradation of this compound: The alkyl bromide may have hydrolyzed or reacted with buffer components before it could react with your target molecule.1. Prepare fresh solutions: Always use freshly prepared stock solutions of this compound. 2. Check your buffer: Switch to a non-nucleophilic buffer (e.g., phosphate, HEPES). 3. Control the pH: Ensure the pH of your reaction mixture is in the neutral to slightly acidic range (pH 6-7.5). 4. Monitor stability: Perform a stability test of this compound in your buffer system using HPLC or LC-MS to check for degradation over the course of your experiment.
I see an unexpected species in my LC-MS analysis with a mass corresponding to Propargyl-PEG3-alcohol. Hydrolysis of the C-Br bond: The bromide has been replaced by a hydroxyl group from water or hydroxide ions.1. Reduce reaction time and temperature: If possible, shorten the reaction time or lower the temperature to minimize hydrolysis. 2. Use anhydrous solvents: If the reaction can be performed in an organic solvent, ensure the solvent is dry. 3. Adjust pH: Lower the pH of the aqueous buffer if the reaction conditions permit.
My reaction is not reproducible. Inconsistent quality of this compound: The reagent may have degraded during storage or there may be batch-to-batch variability.1. Proper storage: Ensure the compound is stored correctly at -20°C and protected from moisture. 2. Aliquot the reagent: Upon receipt, consider aliquoting the reagent into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to moisture. 3. Perform quality control: Before critical experiments, you can run a quick analytical check (e.g., TLC or LC-MS) to confirm the integrity of the reagent.

Quantitative Data on Stability

As of the last update, specific quantitative data on the half-life of this compound in various aqueous buffers is not widely available in the public domain. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. Below is a template table that can be used to record and compare stability data.

Table 1: Example Stability Data for this compound at 25°C

Buffer System (50 mM)pHTime (hours)% Remaining this compound
Phosphate7.40100
2(User Data)
6(User Data)
24(User Data)
Tris8.00100
2(User Data)
6(User Data)
24(User Data)
HEPES7.00100
2(User Data)
6(User Data)
24(User Data)

Experimental Protocols

Protocol 1: Assessing the Stability of this compound by HPLC

This protocol allows for the monitoring of this compound degradation in a specific aqueous buffer over time.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., 50 mM Phosphate buffer, pH 7.4)

  • Anhydrous DMSO or DMF

  • HPLC system with a C18 column and UV detector

  • Mobile phases (e.g., Acetonitrile and water with 0.1% TFA)

Procedure:

  • Prepare a stock solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare the test solution: Add the stock solution to your aqueous buffer to a final concentration of 1 mM. Vortex gently to mix.

  • Timepoint zero (t=0): Immediately inject an aliquot of the test solution onto the HPLC system to obtain the initial peak area for the intact this compound.

  • Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C).

  • Subsequent timepoints: Inject aliquots of the test solution at various time points (e.g., 1, 4, 8, 24 hours).

  • Data analysis: For each time point, calculate the peak area of the this compound. Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of the compound remaining. The appearance of a new, more polar peak may indicate the formation of the hydrolysis product (Propargyl-PEG3-alcohol).

Visualizations

G Proposed Degradation Pathway of this compound cluster_0 Reaction Conditions A This compound C9H15BrO3 B Propargyl-PEG3-alcohol C9H16O4 A->B SN2 Reaction C Nucleophilic Buffer Adduct A->C SN2 Reaction H2O H2O (Hydrolysis) H2O->A OH OH- (High pH) OH->A Nu Buffer Nucleophile (e.g., Tris) Nu->A

Caption: Proposed degradation pathways for this compound in aqueous buffers.

G Troubleshooting Workflow for Low Reaction Yield Start Low Reaction Yield Observed Check_Reagent Is the this compound solution freshly prepared? Start->Check_Reagent Prep_Fresh Prepare a fresh stock solution in anhydrous solvent (e.g., DMSO). Check_Reagent->Prep_Fresh No Check_Buffer Is the buffer non-nucleophilic (e.g., Phosphate, HEPES)? Check_Reagent->Check_Buffer Yes Prep_Fresh->Check_Buffer Switch_Buffer Switch to a non-nucleophilic buffer. Check_Buffer->Switch_Buffer No Check_pH Is the pH between 6.0 and 7.5? Check_Buffer->Check_pH Yes Switch_Buffer->Check_pH Adjust_pH Adjust pH to the optimal range. Check_pH->Adjust_pH No Run_Stability_Test Perform a stability test of the reagent in the buffer (e.g., via HPLC). Check_pH->Run_Stability_Test Yes Adjust_pH->Run_Stability_Test Proceed Proceed with the optimized reaction. Run_Stability_Test->Proceed

Caption: A logical workflow for troubleshooting low reaction yields.

G Factors Influencing this compound Stability Stability This compound Stability pH High pH (Alkaline) pH->Stability Decreases Temp High Temperature Temp->Stability Decreases Nuc_Buffer Nucleophilic Buffer (e.g., Tris) Nuc_Buffer->Stability Decreases Low_pH Neutral/Slightly Acidic pH Low_pH->Stability Increases Low_Temp Low Temperature Low_Temp->Stability Increases Non_Nuc_Buffer Non-nucleophilic Buffer (e.g., Phosphate) Non_Nuc_Buffer->Stability Increases

Caption: Key factors that influence the stability of this compound.

References

Technical Support Center: Propargyl-PEG3-bromide in Thiol-Containing Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Propargyl-PEG3-bromide for labeling thiol-containing proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in protein chemistry?

This compound is primarily designed as a bifunctional linker. The propargyl group is intended for copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to attach azide-containing molecules, while the bromide acts as a leaving group for nucleophilic substitution, often targeting thiol groups in proteins.[1][2][3]

Q2: I am observing labeling on residues other than cysteine. What could be the cause?

While the thiol group of cysteine is a primary target for alkylation by the bromide end of this compound, other nucleophilic amino acid side chains can also react, especially under certain conditions. These can include:

  • Lysine: The amine group in the side chain of lysine can be alkylated.

  • Histidine: The imidazole ring of histidine is nucleophilic and can be a target for alkylation.

  • Methionine: The sulfur atom in methionine can be susceptible to alkylation.

  • Aspartate and Glutamate: The carboxyl groups can react, although this is less common under typical labeling conditions.

To minimize non-specific labeling, it is crucial to optimize reaction conditions such as pH and reagent concentrations.

Q3: My protein precipitates after incubation with this compound. What can I do?

Protein precipitation upon labeling can be caused by several factors:

  • Over-labeling: The addition of multiple PEG linkers can alter the protein's surface charge and hydrophobicity, leading to aggregation.[4][5] Try reducing the molar excess of the labeling reagent.

  • Solvent Incompatibility: this compound is often dissolved in organic solvents like DMSO or DMF.[1] Adding a high percentage of these solvents to your protein solution can cause precipitation. Ensure the final concentration of the organic solvent is as low as possible.

  • pH Changes: Drastic changes in pH during the reaction can push the protein towards its isoelectric point, reducing its solubility. Maintain a stable pH with an appropriate buffer.

  • Inherent Protein Instability: The protein itself might be unstable under the required reaction conditions. Consider adding stabilizing agents, if compatible with the labeling chemistry.

Q4: The labeling efficiency of my thiol-containing protein is very low. How can I improve it?

Low labeling efficiency can be addressed by considering the following:

  • Thiol Accessibility: The target cysteine residue might be buried within the protein's three-dimensional structure.[4] Consider using a mild denaturant to partially unfold the protein and expose the thiol group.

  • Thiol Oxidation: Cysteine residues can oxidize to form disulfide bonds (cystine), which are not reactive with this compound. Ensure that the thiol groups are in their reduced state by pre-treating the protein with a reducing agent like DTT or TCEP, followed by its removal before adding the labeling reagent.

  • Reaction Conditions: The reaction between a thiol and an alkyl bromide is a nucleophilic substitution. The rate of this reaction can be influenced by pH. A slightly basic pH (7.5-8.5) can deprotonate the thiol to the more nucleophilic thiolate anion, increasing the reaction rate. However, a higher pH can also increase the reactivity of other nucleophilic residues, leading to side reactions.

  • Reagent Concentration: Increasing the molar excess of this compound can improve labeling efficiency, but be mindful of the risk of over-labeling and precipitation.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound and thiol-containing proteins.

Issue Potential Cause Recommended Solution
Unexpected Mass Shift in Mass Spectrometry Multiple labeling events on a single protein.Reduce the molar excess of this compound and/or the reaction time.
Reaction with other nucleophilic residues (e.g., Lys, His).Optimize the reaction pH to be more selective for thiols (pH 7.0-7.5).
Hydrolysis of the bromide to a hydroxyl group on the reagent.Use fresh reagent and anhydrous solvents for stock solutions.
No Labeling Observed Thiol groups are oxidized (disulfide bonds).Pre-treat the protein with a reducing agent (e.g., TCEP) and remove it before labeling.
Inaccessible thiol groups.Perform the labeling under partially denaturing conditions (e.g., low concentration of urea or guanidinium chloride).
Inactive this compound.Use a fresh batch of the reagent and verify its integrity.
High Background Staining in Gels/Blots Non-covalent binding of the reagent or its byproducts.Include additional washing steps in your protocol. Consider a purification step after labeling.
Aggregation of labeled protein.Optimize labeling stoichiometry to avoid over-labeling.[5] Perform a buffer screen to find conditions that maintain protein solubility.
Inconsistent Labeling Results Variability in the reduced state of the protein.Standardize the pre-reduction step of the protein.
Instability of the this compound stock solution.Prepare fresh stock solutions for each experiment and store them under appropriate conditions (-20°C).[1]

Experimental Protocols

Protocol: Labeling of a Thiol-Containing Protein with this compound

This protocol provides a general guideline. Optimization of reagent concentrations, reaction times, and buffer conditions may be necessary for your specific protein.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous DMSO or DMF

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column or dialysis tubing for buffer exchange/purification

Procedure:

  • Protein Preparation and Reduction:

    • Dissolve the protein in a buffer at a concentration of 1-5 mg/mL.

    • To ensure the cysteine residues are reduced, add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 1 hour.

    • Remove the TCEP using a desalting column or through dialysis against the reaction buffer.

  • Preparation of this compound Stock Solution:

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use.

  • Labeling Reaction:

    • Add the desired molar excess (e.g., 10- to 50-fold) of the this compound stock solution to the reduced protein solution.

    • The final concentration of DMSO or DMF in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to react with the excess this compound.

  • Purification of the Labeled Protein:

    • Remove unreacted this compound and any reaction byproducts by size-exclusion chromatography, dialysis, or using a desalting column.

  • Analysis:

    • Confirm the labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the mass increase corresponding to the addition of the Propargyl-PEG3 moiety.

    • The extent of labeling can be quantified using various methods, including mass spectrometry or by incorporating a clickable fluorescent reporter via the propargyl group.

Visualizations

G cluster_reactants Reactants cluster_reaction Primary Reaction Protein-SH Thiol-containing Protein (Protein-SH) Labeled_Protein Labeled Protein (Protein-S-PEG3-C≡CH) Protein-SH->Labeled_Protein Alkylation Propargyl_PEG3_Br This compound (HC≡C-PEG3-Br) Propargyl_PEG3_Br->Labeled_Protein

Figure 1. Primary reaction pathway for labeling thiol-containing proteins.

G Start Start Experiment Reduce Reduce Protein Thiols (e.g., with TCEP) Start->Reduce Remove_Reducer Remove Reducing Agent Reduce->Remove_Reducer Add_Reagent Add this compound Remove_Reducer->Add_Reagent Incubate Incubate (Control Time and Temp) Add_Reagent->Incubate Purify Purify Labeled Protein Incubate->Purify Analyze Analyze (e.g., Mass Spec) Purify->Analyze

Figure 2. Experimental workflow for protein labeling.

G Propargyl_PEG3_Br This compound Cys Cysteine (Thiol) -SH Propargyl_PEG3_Br->Cys Primary Target Lys Lysine (Amine) -NH2 Propargyl_PEG3_Br->Lys Side Reaction His Histidine (Imidazole) Propargyl_PEG3_Br->His Side Reaction Met Methionine (Thioether) Propargyl_PEG3_Br->Met Side Reaction

References

Propargyl-PEG3-bromide hydrolysis rate and how to minimize it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of Propargyl-PEG3-bromide, with a focus on understanding and minimizing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical reagent that contains a propargyl group, a three-unit polyethylene glycol (PEG) spacer, and a bromide leaving group.[1][2][3] The propargyl group can react with azide-containing molecules through a copper-catalyzed "click chemistry" reaction to form a stable triazole linkage.[2][3] The bromide is a good leaving group for nucleophilic substitution reactions.[3] The PEG spacer enhances solubility in aqueous media.[3] It is commonly used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and for bioconjugation in drug delivery and proteomics.[1][4]

Q2: What is the primary stability concern with this compound?

A2: The primary stability concern is the hydrolysis of the carbon-bromine bond. The bromide ion can be displaced by water or other nucleophiles present in the reaction mixture, leading to the formation of an unreactive hydroxyl group (Propargyl-PEG3-OH). This hydrolysis is undesirable as it consumes the active reagent and can lead to failed or low-yield conjugation reactions.

Q3: How should I store this compound to ensure its stability?

A3: To minimize hydrolysis and degradation, this compound should be stored at low temperatures, typically between 2-8°C or at -20°C for long-term storage.[1][2][5] It is crucial to store it under an inert nitrogen atmosphere and away from moisture.[1][6]

Q4: In which solvents is this compound soluble and stable?

A4: this compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[1][2] While it has some aqueous solubility due to the PEG chain, prolonged exposure to aqueous environments, especially at neutral or basic pH, will promote hydrolysis. For reactions in aqueous buffers, it is advisable to prepare a concentrated stock solution in an anhydrous organic solvent and add it to the reaction mixture at the last moment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield in click chemistry reaction Hydrolysis of this compound: The reagent may have degraded due to improper storage or handling, or during the reaction itself.- Verify Reagent Integrity: Before use, check the purity of the reagent if possible (e.g., by NMR if available). - Optimize Reaction Conditions: Prepare a fresh stock solution in an anhydrous solvent (e.g., DMSO, DMF). Add the this compound to the aqueous reaction buffer immediately before initiating the reaction. Work at a slightly acidic pH (e.g., pH 6.0-6.5) if your biomolecule is stable under these conditions, as this will slow down the rate of hydrolysis.
Inconsistent reaction outcomes Variable extent of hydrolysis: The amount of active this compound may differ between experiments due to variations in handling, storage time of solutions, or reaction setup time.- Standardize Protocols: Ensure consistent timing between the preparation of solutions and the start of the reaction. - Use Fresh Solutions: Always use freshly prepared stock solutions of this compound. Avoid repeated freeze-thaw cycles of stock solutions.
Presence of unexpected byproducts Side reactions of hydrolyzed this compound: The resulting Propargyl-PEG3-OH may interfere with downstream processes or purification.- Purification: Use appropriate chromatographic techniques (e.g., HPLC, column chromatography) to separate the desired product from the hydrolyzed byproduct.[7] - Minimize Hydrolysis: Follow the recommendations for optimizing reaction conditions to reduce the formation of the hydrolyzed byproduct.

Hydrolysis Rate of this compound

Parameter Condition Expected Effect on Hydrolysis Rate Rationale
pH Acidic (pH < 7)SlowerReduced concentration of the hydroxide nucleophile.
Neutral (pH = 7)ModerateWater acts as the primary nucleophile.
Basic (pH > 7)FasterHigher concentration of the more reactive hydroxide nucleophile.
Temperature Low (e.g., 4°C)SlowerReduced kinetic energy of molecules.
Room Temperature (e.g., 25°C)ModerateStandard reaction temperature.
Elevated (e.g., 37°C)FasterIncreased kinetic energy, leading to more frequent and energetic collisions.

Disclaimer: This table presents expected trends based on chemical principles. Actual rates should be determined experimentally.

Experimental Protocols

General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol provides a general methodology for conjugating this compound to an azide-containing biomolecule.

Materials:

  • This compound

  • Azide-containing biomolecule (e.g., protein, peptide)

  • Anhydrous DMSO or DMF

  • Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-100 mM. Store this solution under an inert atmosphere and protected from moisture.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the azide-containing biomolecule in phosphate buffer.

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. Add the freshly prepared sodium ascorbate solution to reduce Cu(II) to Cu(I). The solution should turn a faint yellow.

  • Initiate the reaction: Add the desired molar excess of the this compound stock solution to the reaction mixture containing the biomolecule. Immediately after, add the catalyst premix to the reaction tube.

  • Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration to further minimize potential side reactions and hydrolysis.

  • Quench the reaction and purify: The reaction can be quenched by adding EDTA to chelate the copper catalyst. Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and byproducts.

Visualizations

Hydrolysis_Mechanism reagents Propargyl-PEG3-Br + H₂O transition_state Transition State reagents->transition_state SN2 Attack products Propargyl-PEG3-OH + HBr transition_state->products Bromide leaves

Caption: Hydrolysis mechanism of this compound.

Minimizing_Hydrolysis_Workflow start Start: Propargyl-PEG3-Br Experiment storage Store at -20°C under N₂ Away from moisture start->storage prep_stock Prepare fresh stock solution in anhydrous solvent (DMSO/DMF) storage->prep_stock reaction_setup Set up reaction in buffer (pH 6.0-7.0 if possible) prep_stock->reaction_setup add_reagent Add Propargyl-PEG3-Br stock to reaction mixture last reaction_setup->add_reagent initiate Immediately initiate reaction (e.g., add catalyst) add_reagent->initiate incubate Incubate at optimal temperature (lower T for longer reactions) initiate->incubate purify Purify product promptly incubate->purify

References

Technical Support Center: Off-Target Labeling with Propargyl-PEG3-bromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Propargyl-PEG3-bromide in complex mixtures. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize off-target labeling and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical probe used in bioconjugation and chemoproteomics. It contains two key functional groups: a propargyl group and a bromide. The propargyl group allows for the attachment of a reporter tag (like a fluorescent dye or biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3][4] The bromide acts as a reactive group, an electrophile, that can form a covalent bond with nucleophilic residues on proteins, with a notable reactivity towards cysteine thiols.[5][6] Its primary application is in activity-based protein profiling (ABPP) and target identification studies to label and subsequently identify specific proteins in complex biological samples like cell lysates.[7][8]

Q2: What constitutes "off-target" labeling with this compound?

A2: Off-target labeling refers to the covalent modification of proteins that are not the intended molecular target of your investigation. Due to the reactive nature of the bromide group, this compound can react with highly nucleophilic amino acid residues, primarily cysteines, that are accessible on the surface of many proteins.[5][9] This can lead to the labeling of proteins that are irrelevant to the biological question being addressed, potentially complicating downstream analysis and leading to false-positive results.[10][11]

Q3: What are the main factors that contribute to off-target labeling?

A3: Several factors can influence the extent of off-target labeling:

  • Probe Concentration: Higher concentrations of this compound increase the likelihood of reactions with lower-affinity, off-target sites.[12]

  • Incubation Time: Longer incubation times can lead to the accumulation of off-target labeling.[12][13][14]

  • Sample Complexity: Complex mixtures like cell lysates contain a vast number of proteins with potentially reactive cysteines, increasing the probability of non-specific interactions.

  • Protein Abundance: Highly abundant proteins with reactive cysteines are more likely to be labeled as off-targets.

  • pH of the Buffer: The reactivity of cysteine thiols is pH-dependent, with reactivity increasing at higher pH values.

Q4: How can I detect and quantify off-target labeling?

A4: Off-target labeling is typically identified and quantified using quantitative mass spectrometry-based proteomics.[15][16][17][18] In a typical workflow, proteins labeled with this compound are tagged with biotin via click chemistry, enriched using streptavidin beads, digested into peptides, and then analyzed by LC-MS/MS. By comparing the abundance of labeled peptides from different experimental conditions (e.g., with and without a competitor for the intended target), one can distinguish between on-target and off-target proteins.

Troubleshooting Guides

Issue 1: High background or excessive protein labeling observed in my gel-based analysis.

This is a common issue indicating widespread, non-specific labeling.

Potential Cause Troubleshooting Step Rationale
This compound concentration is too high. Perform a concentration titration experiment. Start with a lower concentration and incrementally increase it to find the optimal balance between on-target labeling and background.Reduces the probability of the probe reacting with low-affinity, non-specific sites.[12]
Incubation time is too long. Perform a time-course experiment. Test shorter incubation times to identify a point where on-target labeling is sufficient but off-target labeling is minimized.Limits the reaction time, thereby reducing the extent of non-specific modifications.[12][13][14]
Non-specific binding to the resin during enrichment. Pre-clear the lysate with control beads before adding streptavidin beads for enrichment. Include a non-specific protein like BSA in your blocking and washing buffers.[1][3][5]This helps to saturate non-specific binding sites on the beads and in the sample, improving the specificity of the pulldown.[2][19]
Inefficient removal of unbound probe. Increase the number and stringency of wash steps after the labeling reaction and before cell lysis (if applicable) or downstream processing.Thorough washing is crucial to remove any residual, unreacted probe that could non-specifically bind to proteins or the affinity resin.[1][20]
Issue 2: My mass spectrometry data shows a large number of identified proteins, making it difficult to distinguish true targets from background.

This is a frequent challenge in chemoproteomics experiments.

Potential Cause Troubleshooting Step Rationale
Sub-optimal labeling conditions. Optimize probe concentration and incubation time as described in Issue 1.Minimizing off-target labeling at the initial stage is the most effective way to reduce the complexity of the final protein list.
Lack of a proper negative control. Include a negative control in your experimental design. This could be a structurally similar but non-reactive probe, or a competition experiment where the target is blocked before adding the probe.[21]A negative control helps to identify proteins that bind non-specifically to the probe or the enrichment matrix.
Ineffective blocking of highly reactive, non-target cysteines. Pre-treat the lysate with a low concentration of a general cysteine alkylating agent like N-ethylmaleimide (NEM) for a short period before adding this compound.This can block the most hyper-reactive cysteines that are likely to be non-specific targets, thereby enhancing the signal from the intended targets.
Data analysis strategy does not effectively filter out background. Implement a quantitative proteomics strategy (e.g., SILAC, TMT, or label-free quantification) to compare labeling levels between your experimental and control samples.[17][18] Use statistical analysis to identify proteins that are significantly enriched in your experimental sample.Quantitative analysis allows for the differentiation of specifically labeled proteins from the background of non-specifically interacting proteins.[15]

Experimental Protocols

Protocol 1: Optimizing this compound Labeling Conditions

This protocol outlines a general workflow for determining the optimal concentration and incubation time of this compound in a complex cell lysate.

  • Prepare Cell Lysate: Lyse cells in a suitable buffer (e.g., PBS with 0.1% Triton X-100) and determine the protein concentration using a standard assay (e.g., BCA).

  • Concentration Titration:

    • Set up a series of reactions with a fixed amount of proteome (e.g., 1 mg) and varying final concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Incubate for a fixed time (e.g., 30 minutes) at room temperature.

    • Quench the reaction by adding an excess of a thiol-containing reagent like DTT.

  • Time Course:

    • Set up a series of reactions with a fixed amount of proteome and the optimal concentration of this compound determined from the titration.

    • Incubate for varying amounts of time (e.g., 15 min, 30 min, 60 min, 120 min).

    • Quench the reaction.

  • Click Chemistry and Gel-Based Analysis:

    • To each reaction, add the click chemistry cocktail (azide-biotin or azide-fluorophore, copper sulfate, and a reducing agent like TCEP or sodium ascorbate).

    • Incubate for 1 hour at room temperature.

    • Analyze the labeling profile by SDS-PAGE and either streptavidin blotting (for biotin-tagged proteins) or in-gel fluorescence scanning (for fluorophore-tagged proteins).

  • Evaluation: The optimal condition is the one that provides a clear labeling pattern with the lowest background signal.

Protocol 2: Identifying Off-Target Proteins using Competitive ABPP and Mass Spectrometry

This protocol describes a competitive profiling experiment to differentiate on-target from off-target proteins.

  • Proteome Preparation: Prepare cell lysate as described above.

  • Competitive Labeling:

    • Experimental Sample: Pre-incubate the lysate with an excess of a known inhibitor or a specific ligand for your target of interest for 30 minutes.

    • Control Sample: Pre-incubate the lysate with vehicle (e.g., DMSO).

    • Add the optimized concentration of this compound to both samples and incubate for the optimized time.

  • Click Chemistry and Enrichment:

    • Perform the click reaction with azide-biotin as described above.

    • Enrich the biotinylated proteins using streptavidin-agarose beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide) to denature and linearize the proteins.

    • Digest the proteins with trypsin overnight.

  • Mass Spectrometry Analysis:

    • Collect the peptide-containing supernatant.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the peptides in both the experimental and control samples.

    • On-target proteins should show a significant decrease in labeling in the experimental sample compared to the control. Off-target proteins will show similar labeling levels in both samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_click Click Chemistry cluster_analysis Analysis Lysate Complex Proteome (e.g., Cell Lysate) Labeling Incubate with This compound Lysate->Labeling Quench Quench Reaction Labeling->Quench Click Add Azide-Reporter (Biotin/Fluorophore) Quench->Click Gel SDS-PAGE Analysis Click->Gel MS Enrichment & LC-MS/MS Click->MS

Caption: General experimental workflow for labeling proteins in a complex mixture.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions HighBg High Background/ Non-specific Labeling HighConc High Probe Concentration HighBg->HighConc LongTime Long Incubation Time HighBg->LongTime NonSpecBind Non-specific Binding HighBg->NonSpecBind Compete Competitive ABPP HighBg->Compete Advanced Solution TitrateConc Titrate Concentration HighConc->TitrateConc TitrateTime Optimize Time LongTime->TitrateTime Blocking Use Blocking Agents/ Pre-clearing NonSpecBind->Blocking

Caption: Troubleshooting logic for high background and non-specific labeling.

References

Technical Support Center: Improving the Solubility of Propargyl-PEG3-bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for troubleshooting and improving the solubility of Propargyl-PEG3-bromide conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a heterobifunctional linker molecule.[1] It contains a propargyl group for "click chemistry" reactions with azide-bearing molecules and a bromide group, which is an excellent leaving group for nucleophilic substitution reactions.[2][3][4] The incorporated hydrophilic 3-unit polyethylene glycol (PEG) spacer helps to increase the solubility of the resulting conjugate in aqueous media.[2][5] This makes it a versatile tool in bioconjugation, drug delivery, and for creating PROTACs.[4][6]

Q2: I've just synthesized my conjugate. Why is it poorly soluble?

While PEGylation, the process of attaching PEG chains, generally improves the solubility and stability of molecules, several factors can lead to poor solubility in the final conjugate.[1][7][8]

  • Properties of the Conjugated Molecule: If you have conjugated the this compound to a highly hydrophobic drug or protein, the short 3-unit PEG chain may not be sufficient to overcome the inherent insolubility of the partner molecule.[9]

  • Aggregation: The conjugated molecule itself might be prone to aggregation, driven by factors like high concentrations, improper buffer conditions, or conformational changes in a protein.[10]

  • Buffer Conditions: The pH, ionic strength, and composition of your buffer can significantly impact the solubility of the conjugate. Proteins and other charged molecules have optimal pH ranges for maximum solubility.[11]

  • Residual Reagents: Impurities from the synthesis or improperly removed starting materials can sometimes affect the solubility of the final product.

Q3: How does pH affect the solubility of my PEGylated conjugate?

The pH of the solution is a critical factor, especially when the conjugated molecule has ionizable groups (like amines or carboxylic acids). The overall charge of the conjugate can change with pH, affecting its interaction with the solvent and other molecules.[11] For some protein-PEG conjugates, interactions and solubility can change dramatically above or below a certain pH threshold.[11][12] It is crucial to determine the optimal pH range where your specific conjugate exhibits the highest solubility, which may require experimental screening.

Q4: Can using a different length PEG linker help in the future?

Yes. If solubility issues persist, using a linker with a longer PEG chain (e.g., Propargyl-PEG8-bromide) can provide greater hydrophilicity and a stronger solubilizing effect for the conjugated molecule.[3] The increased hydrodynamic size from a longer PEG chain can also improve a conjugate's pharmacokinetic properties.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues encountered during your experiments.

Problem: My purified this compound conjugate is precipitating out of my aqueous buffer.
Initial Troubleshooting Workflow

This workflow provides a step-by-step process to diagnose and solve common solubility problems.

start Poor Conjugate Solubility Observed check_buffer Step 1: Analyze & Adjust Buffer - Check pH & Ionic Strength - Screen different buffers (e.g., PBS, HEPES, Tris) start->check_buffer use_cosolvent Step 2: Introduce Co-Solvents - Prepare stock in DMSO/DMF - Titrate into aqueous buffer - Test additives (e.g., Arginine) check_buffer->use_cosolvent No Improvement success Solubility Improved check_buffer->success Success modify_protocol Step 3: Modify Purification/Storage - Lower conjugate concentration - Change storage temperature (-20°C or -80°C) - Add cryoprotectants (e.g., glycerol) use_cosolvent->modify_protocol No Improvement use_cosolvent->success Success re_evaluate Step 4: Re-evaluate Conjugate Design - Use a longer PEG linker in synthesis - Change conjugation site modify_protocol->re_evaluate No Improvement modify_protocol->success Success fail Issue Persists re_evaluate->fail

Caption: A decision tree for troubleshooting low conjugate solubility.

Detailed Troubleshooting Steps

1. Re-evaluate Your Buffer System

  • pH Adjustment: Experimentally verify the optimal pH for your conjugate's solubility. Prepare small aliquots of your conjugate in a range of buffers with different pH values (e.g., pH 6.0, 7.4, 8.5) to identify the point of maximum solubility.

  • Ionic Strength: Test different salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl). Some proteins are more soluble at higher ionic strengths (salting in), while others may precipitate (salting out).

  • Excipients: Consider adding solubility-enhancing excipients. For example, arginine is often used to prevent protein aggregation and improve solubility.[10]

2. Utilize Organic Co-solvents

  • The unconjugated this compound reagent is soluble in organic solvents like DMSO, DMF, and Dichloromethane (DCM).[3][4] Your conjugate may retain some of this character.

  • Method: First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[13] Then, slowly add this stock solution to your aqueous buffer of choice while vortexing to achieve the desired final concentration. This method can prevent immediate precipitation.[13] Be mindful that the final concentration of the organic solvent should be compatible with any downstream biological assays.

3. Optimize Concentration and Storage

  • Lower the Concentration: High concentrations can promote aggregation.[10] Try working with a more dilute solution of your conjugate.

  • Storage Conditions: Lyophilize the purified conjugate for long-term storage. When re-dissolving, use the optimized buffer system identified above. For liquid storage, test freezing at -20°C vs. -80°C, as the freezing process can sometimes cause aggregation. Adding a cryoprotectant like 10-20% glycerol can help maintain stability during freeze-thaw cycles.

Data and Protocols

Table 1: Solubility of Unconjugated this compound

This table summarizes the solubility of the starting linker material in common laboratory solvents, which can guide the selection of solvents for creating stock solutions and performing conjugation reactions.

SolventSolubilitySource(s)
Dimethylformamide (DMF)Soluble[3][4]
Dimethyl sulfoxide (DMSO)Soluble[3][4]
Dichloromethane (DCM)Soluble[3][4]
WaterSoluble[14]
EthanolSoluble[14]
AcetonitrileSoluble[14]
Experimental Protocol: Solvent System Optimization for a Poorly Soluble Conjugate

This protocol provides a detailed methodology for systematically testing different solvent and co-solvent systems to find the optimal conditions for your specific this compound conjugate.

Objective: To identify a buffer or co-solvent system that allows the conjugate to remain soluble at a desired working concentration.

Workflow Diagram

prep_stock 1. Prepare Concentrated Stock in 100% DMSO serial_dilute 3. Create Co-Solvent Series (e.g., 10%, 5%, 2%, 1%, 0% DMSO) for each test buffer prep_stock->serial_dilute prep_buffers 2. Prepare Test Buffers (e.g., PBS at pH 6.0, 7.4, 8.5) prep_buffers->serial_dilute add_conjugate 4. Add Conjugate Stock to each tube to reach final concentration serial_dilute->add_conjugate incubate 5. Incubate & Observe (e.g., 1 hr at RT) add_conjugate->incubate analyze 6. Analyze Solubility - Visual Inspection - Measure A280 of supernatant after centrifugation incubate->analyze result 7. Identify Optimal System (Highest concentration with no precipitation) analyze->result

Caption: Experimental workflow for solvent system optimization.

Materials:
  • Purified, lyophilized this compound conjugate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffers (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris) at various pH values

  • Microcentrifuge tubes

  • Microcentrifuge

  • UV-Vis Spectrophotometer

Methodology:
  • Prepare a Concentrated Stock Solution:

    • Carefully weigh a small amount of your lyophilized conjugate.

    • Dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-20 mg/mL). Ensure it is fully dissolved.[13]

  • Set Up Test Conditions:

    • Prepare a series of aqueous buffers. For example, prepare PBS at pH 6.0, 7.4, and 8.5.

    • In a set of microcentrifuge tubes, prepare your final buffer systems with varying percentages of the organic co-solvent. For each pH value, create a series with final DMSO concentrations of 10%, 5%, 2%, 1%, and 0%.

    • For a final volume of 200 µL, you would add:

      • 10% DMSO: 20 µL DMSO + 180 µL Buffer

      • 5% DMSO: 10 µL DMSO + 190 µL Buffer

      • And so on.

  • Spike in the Conjugate:

    • Calculate the volume of your concentrated stock solution needed to reach your target final concentration in the 200 µL test volume.

    • Add the calculated volume of conjugate stock to each tube. It is critical to add the stock to the buffer and mix immediately to avoid localized high concentrations that can cause precipitation.

  • Incubation and Observation:

    • Incubate all tubes at room temperature (or your experimental temperature) for 1 hour.

    • Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.

  • Quantitative Analysis (Optional but Recommended):

    • Centrifuge all tubes at high speed (e.g., >14,000 x g) for 10 minutes to pellet any insoluble material.

    • Carefully remove the supernatant from each tube.

    • If your conjugate has a chromophore (e.g., a protein component), measure the absorbance of the supernatant at the relevant wavelength (e.g., 280 nm for proteins).

    • The condition with the highest absorbance reading corresponds to the highest amount of soluble conjugate.

    • Identify the buffer composition (pH and co-solvent percentage) that keeps your conjugate soluble at the highest concentration without precipitation. This is your optimized solvent system for future experiments.

References

Technical Support Center: Propargyl-PEG3-bromide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG3-bromide. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of using this compound for in vivo applications. Below you will find troubleshooting guides and frequently asked questions to help ensure the success of your experiments.

Troubleshooting Guides

Issue 1: Suboptimal In Vivo Click Reaction Efficiency

Problem: Low or no detection of the "clicked" product in vivo after administration of the this compound-conjugated molecule and the corresponding azide-bearing probe.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Key Considerations
Copper Catalyst Toxicity • Reduce the concentration of the copper catalyst. • Use a copper-chelating ligand like THPTA or TBTA to protect cells from copper-induced toxicity.[1] • Consider copper-free click chemistry alternatives if toxicity persists.High concentrations of copper can lead to significant toxicity in vivo, causing tissue damage and animal morbidity.[2]
Catalyst Deactivation • Increase the dose of the copper catalyst and ligand. • Pre-treat with a low concentration of a reducing agent to counteract oxidative stress. • Use sacrificial metals like Zn(II) or Ni(II) to bind to interfering thiols.[3]Endogenous molecules, particularly thiols like glutathione, can bind to and deactivate the copper catalyst, reducing reaction efficiency.[3][4]
Poor Bioavailability of Reactants • Optimize the formulation of both the propargylated molecule and the azide probe to enhance solubility and circulation time. • Adjust the dosing regimen (e.g., multiple smaller doses) to maintain adequate plasma concentrations.The short PEG3 linker may lead to rapid clearance of the conjugated molecule.[][6]
Steric Hindrance • If possible, redesign the azide probe or the propargylated molecule to reduce steric bulk around the reactive moieties. • Increase the reaction time in vivo by adjusting the administration schedule of the reactants.Bulky molecules attached to the alkyne or azide can physically block the click reaction from occurring efficiently.

dot graph TD{ rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Caption: Workflow for in vivo click chemistry highlighting potential points of failure.

Issue 2: Unexpected Pharmacokinetics and Biodistribution

Problem: The this compound conjugated molecule shows rapid clearance, low bioavailability, or undesirable tissue accumulation.

Quantitative Data Summary (Expected Trends for Short-Chain PEGs):

Parameter Expected Outcome with PEG3 Linker Rationale
Plasma Half-life ShortMolecules with smaller PEGs (<20 kDa) are typically cleared more rapidly from circulation.[]
Clearance Pathway Primarily RenalSmaller molecules are more readily filtered by the kidneys.[] A shift to hepatic clearance occurs with larger PEGs.[7]
Volume of Distribution Potentially LargeThe small, hydrophilic nature of the PEG linker may allow for broad distribution into tissues.
Tumor/Target Accumulation VariableWhile PEGylation can enhance the Enhanced Permeability and Retention (EPR) effect, a short PEG chain may not provide a sufficient increase in circulation time for significant tumor accumulation.[8]

dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Caption: Factors influencing the in vivo biodistribution of a PEGylated molecule.

Frequently Asked Questions (FAQs)

Q1: What is the likely toxicity profile of this compound in vivo?

Q2: How does the PEG3 linker length affect the in vivo performance of my molecule?

A2: A short PEG linker like PEG3 will have a significant impact on the pharmacokinetics of your molecule. Compared to longer PEG chains, you can expect a much shorter circulation half-life and faster clearance from the body, primarily through the kidneys.[][6] While this can be advantageous for applications requiring rapid clearance to minimize off-target exposure, it may be detrimental for therapies that require sustained exposure at the target site.[8]

Q3: What are the main challenges of performing the copper-catalyzed click reaction (CuAAC) in a living animal?

A3: The primary challenges for in vivo CuAAC are:

  • Copper Toxicity: Free copper ions are toxic to cells.[2] The use of stabilizing ligands is essential to mitigate this.[1]

  • Catalyst Deactivation: The Cu(I) catalyst can be oxidized to inactive Cu(II) or sequestered by endogenous molecules like glutathione and metalloproteins.[3][4]

  • Reactive Oxygen Species (ROS): The reaction conditions, particularly the use of a reducing agent like sodium ascorbate, can generate ROS, which can damage biomolecules.[1]

  • Bioavailability: Ensuring that both the alkyne and azide components, as well as the catalyst, reach the target tissue in sufficient concentrations at the same time can be challenging.

Q4: Can the propargyl group be metabolized in vivo?

A4: Yes, the propargyl group can be subject to metabolic transformations in vivo. Studies with other propargyl-containing compounds have shown that the terminal alkyne can undergo oxidative metabolism.[11] This could potentially lead to the formation of reactive metabolites or alter the biodistribution and clearance of your compound. It is advisable to perform metabolic stability assays with liver microsomes to assess the potential for metabolism of your specific conjugate.[11]

Q5: How can I improve the in vivo stability of my this compound conjugate?

A5: The stability of the conjugate will depend on the linkage used to attach the this compound to your molecule of interest. The bromide is a leaving group, so the stability of the bond formed will be critical. If using the bromide to react with a nucleophile (e.g., a thiol), the resulting thioether bond is generally stable. The PEG and propargyl groups are also relatively stable in vivo, although metabolic oxidation of the propargyl group is possible.[11] To improve stability, ensure the initial conjugation chemistry is robust and results in a stable covalent bond.

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study

Objective: To determine the tissue distribution and clearance of a radiolabeled this compound conjugated molecule.

Methodology:

  • Radiolabeling: Synthesize the this compound conjugate with a suitable radioisotope (e.g., 125I, 111In, or a positron emitter for PET imaging).

  • Animal Model: Use a relevant animal model (e.g., mice or rats) for your research question.

  • Administration: Administer a single intravenous (i.v.) dose of the radiolabeled conjugate to a cohort of animals.

  • Time Points: At designated time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a subset of animals.

  • Tissue Collection: Collect blood and major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

  • Quantification: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

dot graph G { node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Caption: Experimental workflow for an in vivo biodistribution study.

Protocol 2: Acute Toxicity Assessment

Objective: To determine the maximum tolerated dose (MTD) of the this compound conjugate.

Methodology:

  • Animal Groups: Divide animals (e.g., mice) into several groups, including a vehicle control group.

  • Dose Escalation: Administer single doses of the conjugate at increasing concentrations to each group.

  • Monitoring: Observe the animals daily for a set period (e.g., 14 days) for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity (e.g., >20% body weight loss) or mortality.

  • Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological analysis to identify any tissue-level toxicity.

dot graph G { node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Caption: Workflow for an acute toxicity study to determine the MTD.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing Propargyl-PEG3-bromide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG3-bromide is a heterobifunctional linker widely utilized in bioconjugation and drug delivery systems. Its propargyl group allows for efficient "click" chemistry reactions, while the bromide serves as a reactive site for nucleophilic substitution. Accurate characterization of this linker and its conjugates is paramount for ensuring the quality, efficacy, and safety of the final products. This guide provides a comparative overview of key analytical techniques for the characterization of this compound, complete with experimental data and detailed protocols.

Overview of Analytical Techniques

The structural integrity, purity, and identity of this compound can be rigorously assessed using a combination of spectroscopic and chromatographic methods. Each technique offers unique insights into the molecule's characteristics. The primary methods for characterization include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from the analysis of this compound using various analytical techniques.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

TechniqueNucleusChemical Shift (δ) ppmMultiplicityIntegrationAssignment
¹H NMR¹H~2.41Triplet1HHC≡C-
~4.15Doublet2H-C≡C-CH₂-O-
~3.65Multiplet8H-O-CH₂-CH₂-O-
~3.80Triplet2H-CH₂-CH₂-Br
~3.45Triplet2H-CH₂-Br
¹³C NMR¹³C~79.9--HC ≡C-
~74.9--HC≡C -
~58.6---C≡C-C H₂-O-
~70.0-71.0---O-C H₂-C H₂-O-
~30.2---CH₂-C H₂-Br

Table 2: Mass Spectrometry (MS) Data

TechniqueIonization ModeExpected m/zInterpretation
ESI-MSPositive251.02 / 253.02[M+H]⁺ isotopic pattern for Br
273.00 / 275.00[M+Na]⁺ isotopic pattern for Br
289.98 / 291.98[M+K]⁺ isotopic pattern for Br

Table 3: High-Performance Liquid Chromatography (HPLC) Data

TechniqueColumnMobile PhaseDetectionExpected Retention TimePurity
RP-HPLCC18Acetonitrile/Water GradientUV (if derivatized) or ELSD/CADColumn and gradient dependent>95%[1]

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300C-H Stretch≡C-H (alkyne)
~2110C≡C StretchAlkyne
~1100C-O StretchEther
~650C-Br StretchAlkyl Bromide

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign peaks based on their chemical shifts and multiplicities. Compare the observed spectra with the expected structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum in positive ion mode.

    • Observe the mass-to-charge ratio (m/z) of the molecular ions. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

  • Data Analysis: Compare the observed m/z values with the calculated molecular weight of the expected ions ([M+H]⁺, [M+Na]⁺, etc.).

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and to separate it from any starting materials or byproducts.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as PEG linkers have poor UV absorbance).

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

  • Data Analysis: Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology:

  • Sample Preparation: Place a small drop of the liquid this compound between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: A standard FTIR spectrometer.

  • Analysis:

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan with the empty KBr plates.

  • Data Analysis: Identify the characteristic absorption bands for the alkyne (≡C-H and C≡C stretching), ether (C-O stretching), and alkyl bromide (C-Br stretching) functional groups.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for characterizing this compound conjugates and a logical flow for selecting the appropriate analytical method.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application synthesis Synthesis of This compound Conjugate purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (Structure & Purity) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms hplc HPLC (Purity & Quantification) purification->hplc ftir FTIR Spectroscopy (Functional Groups) purification->ftir conjugation Bioconjugation Reaction (e.g., Click Chemistry) nmr->conjugation ms->conjugation hplc->conjugation ftir->conjugation final_product Characterized Conjugate conjugation->final_product

Experimental Workflow for this compound Conjugates.

method_selection cluster_goals Primary Analytical Questions cluster_methods Recommended Analytical Methods start Analytical Goal q1 Structural Confirmation? start->q1 q2 Purity Assessment? start->q2 q3 Molecular Weight Determination? start->q3 q4 Functional Group Identification? start->q4 nmr NMR (¹H, ¹³C) q1->nmr q2->nmr hplc HPLC (with ELSD/CAD) q2->hplc ms Mass Spectrometry (ESI-MS) q3->ms q4->nmr ftir FTIR q4->ftir end Comprehensive Characterization nmr->end hplc->end ms->end ftir->end

Method Selection for Characterization.

Conclusion

A multi-technique approach is essential for the comprehensive characterization of this compound and its conjugates. NMR spectroscopy provides detailed structural information, while mass spectrometry confirms the molecular weight. HPLC is the method of choice for purity assessment, and FTIR is a quick and effective way to verify the presence of key functional groups. By employing these analytical methods in a complementary fashion, researchers can ensure the quality and consistency of their materials, which is critical for the development of robust and reliable bioconjugates for therapeutic and diagnostic applications.

References

A Researcher's Guide to Mass Spectrometry Analysis of Propargyl-PEG3-bromide Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics and drug development, the precise identification and quantification of peptides are paramount. Chemical labeling of specific amino acid residues, followed by mass spectrometry, is a cornerstone of these investigations. Propargyl-PEG3-bromide is a cysteine-reactive labeling reagent that introduces a "clickable" alkyne group, enabling further downstream modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This guide provides a comprehensive comparison of this compound with a traditional alkylating agent, iodoacetamide, and offers detailed experimental protocols for its use in mass spectrometry-based proteomics workflows.

Performance Comparison: this compound vs. Iodoacetamide

The selection of a labeling reagent is critical as it can significantly impact the outcome of a mass spectrometry experiment. Here, we compare the expected performance of this compound with the widely used cysteine alkylating agent, iodoacetamide.

FeatureThis compound (Expected)IodoacetamideSupporting Data/Rationale
Primary Target Cysteine residuesCysteine residuesBoth reagents contain a halo-acetyl group that reacts with the nucleophilic thiol group of cysteine.
Labeling Efficiency High, comparable to iodoacetamide.High, but can be incomplete at low concentrations.[1]The reactivity of the bromoacetamide group is expected to be similar to iodoacetamide, leading to efficient cysteine alkylation.
Side Reactions Potential for off-target alkylation of other nucleophilic residues (e.g., methionine, lysine, N-terminus).[1][2][3][4] The PEG linker may reduce non-specific hydrophobic interactions.Known to cause off-target alkylation, particularly at higher concentrations and temperatures.[1][2][3] Can lead to significant methionine oxidation.[2][4][5]Haloacetamide-based reagents are known to have off-target reactivity. The extent of these side reactions for this compound would require empirical validation.
Mass Shift +211.09 Da+57.02 DaThe addition of the Propargyl-PEG3-moiety results in a larger mass shift, which is easily detectable.
"Clickable" Functionality Yes (alkyne group)NoThis is the key advantage of this compound, allowing for subsequent bio-orthogonal reactions.[6][7]
Impact on Peptide Fragmentation The PEG linker may influence fragmentation patterns, potentially leading to characteristic neutral losses of ethylene glycol units. The propargyl group is generally stable during CID.Well-characterized fragmentation patterns. The small mass addition has a minimal impact on fragmentation.The fragmentation of PEGylated peptides is known to be complex.[8][9][10][11][12] Specific fragmentation patterns for this compound labeled peptides would need to be determined experimentally.
Downstream Applications Enables enrichment of labeled peptides, conjugation to reporter tags (e.g., fluorophores, biotin), or immobilization on surfaces.[6][7][13]Primarily used for blocking cysteine residues to prevent disulfide bond formation.The alkyne handle is a versatile functional group for a wide range of bio-conjugation applications.

Experimental Protocols

Here, we provide a detailed protocol for the labeling of peptides with this compound for mass spectrometry analysis, alongside a standard protocol for iodoacetamide for comparison.

Protocol 1: Labeling of Peptides with this compound

This protocol is a proposed workflow based on standard alkylation procedures and practices for "clickable" probes. Optimization may be required for specific sample types and experimental goals.

Materials:

  • Protein extract or purified protein sample

  • Dithiothreitol (DTT)

  • This compound solution (e.g., 100 mM in DMSO)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin column

  • Trypsin (mass spectrometry grade)

  • Acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Protein Reduction:

    • Dissolve the protein sample in 50 mM ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation with this compound:

    • Add this compound solution to a final concentration of 20-50 mM. A molar excess of the reagent over the expected cysteine concentration is recommended.

    • Incubate in the dark at room temperature for 1 hour.

  • Quenching (Optional):

    • To quench any unreacted this compound, add DTT to a final concentration of 20 mM and incubate for 15 minutes.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) w/w ratio.

    • Incubate at 37°C overnight.

  • Sample Cleanup:

    • Acidify the digest with TFA to a final concentration of 0.1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50% ACN, 0.1% FA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in 0.1% FA for LC-MS/MS analysis.

    • Analyze the sample using a high-resolution mass spectrometer.

    • In the database search parameters, include a variable modification of +211.09 Da on cysteine residues.

Protocol 2: Standard Alkylation with Iodoacetamide

Materials:

  • Protein extract or purified protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA) solution (e.g., 500 mM in 50 mM ammonium bicarbonate)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin column

  • Trypsin (mass spectrometry grade)

  • Acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Protein Reduction:

    • Dissolve the protein sample in 50 mM ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

  • Alkylation with Iodoacetamide:

    • Add IAA solution to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 30 minutes.[1]

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench the reaction.

  • Protein Digestion:

    • Proceed with trypsin digestion as described in Protocol 1.

  • Sample Cleanup:

    • Perform C18 desalting as described in Protocol 1.

  • Mass Spectrometry Analysis:

    • Analyze the sample by LC-MS/MS.

    • Include a fixed or variable modification of +57.02 Da on cysteine residues in the database search.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample Reduction Reduction (DTT) ProteinSample->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Digestion Digestion (Trypsin) Alkylation->Digestion Desalting Desalting (C18) Digestion->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS DataAnalysis Data Analysis (Database Search) LCMS->DataAnalysis

Experimental workflow for this compound labeling.

reaction_pathway cluster_downstream Downstream 'Click' Chemistry Peptide_Cys Peptide with Cysteine Labeled_Peptide Labeled Peptide (+211.09 Da) Peptide_Cys->Labeled_Peptide Alkylation Propargyl_PEG3_Br This compound Propargyl_PEG3_Br->Labeled_Peptide Clicked_Product Conjugated Peptide Labeled_Peptide->Clicked_Product Azide_Tag Azide-containing Tag (e.g., Biotin-Azide) Azide_Tag->Clicked_Product CuAAC

Reaction pathway for peptide labeling and subsequent click chemistry.

Conclusion

This compound offers a valuable tool for the functionalization of cysteine-containing peptides, enabling a wide range of downstream applications that are not possible with traditional alkylating agents like iodoacetamide. While its core reactivity is expected to be similar to other haloacetamide reagents, researchers should be mindful of potential side reactions and the influence of the PEG linker on mass spectrometric analysis. The provided protocols and comparative data serve as a starting point for the integration of this versatile reagent into proteomics and drug discovery workflows. Further empirical studies are warranted to fully characterize the performance of this compound in diverse biological samples.

References

A Researcher's Guide to Validating Site-Specific Conjugation: A Comparative Analysis of Propargyl-PEG3-Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise and stable bioconjugation is paramount. The ability to attach molecules such as drugs, fluorophores, or other probes to a specific site on a protein, like an antibody, is critical for the development of next-generation therapeutics and diagnostic tools. Propargyl-PEG3-bromide has emerged as a valuable reagent for site-specific modification, enabling subsequent conjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry."

This guide provides an objective comparison of site-specific conjugation using this compound against a common alternative, maleimide-based linkers. We will delve into the experimental data that underpins the validation of these conjugation strategies, offering detailed protocols for key analytical techniques.

The Contenders: this compound vs. Maleimide-PEG Linkers

The choice of linker chemistry is a critical decision in the design of bioconjugates, directly impacting the homogeneity, stability, and ultimately, the performance of the final product. Here, we compare two prominent approaches:

  • This compound: This reagent facilitates a two-step conjugation process. First, the bromide group reacts with a nucleophilic amino acid side chain on the protein, such as a thiol on a cysteine residue, to introduce a terminal alkyne. This alkyne then serves as a handle for a highly specific and stable reaction with an azide-functionalized molecule via click chemistry. The resulting triazole linkage is known for its exceptional stability.[1]

  • Maleimide-PEG Linkers: Maleimide chemistry is a widely used method for cysteine-specific conjugation. The maleimide group reacts directly with a thiol to form a thioether bond.[2] While efficient, the resulting thiosuccinimide linkage can be susceptible to retro-Michael reactions, potentially leading to deconjugation, especially in the presence of other thiols like albumin in the bloodstream.[3][4]

Head-to-Head Comparison: Key Performance Metrics

The validation of a site-specific conjugation strategy hinges on a thorough characterization of the resulting bioconjugate. The following table summarizes the key performance metrics and typical results when comparing this compound (via click chemistry) with maleimide-based conjugation.

FeatureThis compound (Click Chemistry)Maleimide LinkerRationale & Key Considerations
Conjugation Stoichiometry (DAR) Highly controlled, typically yielding a single, well-defined species.Can result in a mixture of species with varying drug-to-antibody ratios (DAR).Click chemistry's high efficiency and specificity lead to more homogeneous products.[5][6] Maleimide reactions can sometimes be less complete, leading to heterogeneity.
Linkage Stability (in serum) High stability due to the robust triazole ring.[1]Prone to instability and payload loss via retro-Michael reaction or thiol exchange.[3][4][7]The stability of the linker is crucial for in vivo applications to prevent premature drug release and off-target toxicity.
Reaction Conditions Requires a two-step process; copper catalyst for CuAAC may require removal.A single-step reaction that is generally fast and efficient under mild conditions.[2]The choice of reaction conditions can impact protein integrity and downstream processing.
Homogeneity of Conjugate High, leading to a more uniform product.Can be heterogeneous, with a distribution of conjugated species.Product homogeneity is a critical quality attribute for therapeutic bioconjugates.
Confirmation by Analytical Methods Clear shifts in HIC and SDS-PAGE; precise mass confirmation by MS.Broader peaks in HIC; potential for multiple bands in SDS-PAGE.Robust analytical methods are essential to confirm successful and specific conjugation.

Note: The data presented in this table is illustrative and represents typical outcomes based on the chemical properties of the respective linkers. Actual results may vary depending on the specific protein, payload, and reaction conditions.

Experimental Validation: The "How-To"

Rigorous analytical testing is essential to validate site-specific conjugation. The following are detailed protocols for the key experimental techniques used to characterize bioconjugates.

Experimental Workflow for Conjugation and Analysis

G cluster_0 Protein Preparation cluster_1 Conjugation cluster_2 Purification & Analysis start Start with Antibody reduction Selective Disulfide Bond Reduction start->reduction propargylation Alkylation with This compound reduction->propargylation click_reaction Click Chemistry with Azide-Payload propargylation->click_reaction purification Purification (e.g., SEC) click_reaction->purification hic HIC Analysis purification->hic sds_page SDS-PAGE Analysis purification->sds_page ms Mass Spectrometry purification->ms

Caption: Workflow for site-specific conjugation and subsequent analysis.

Detailed Experimental Protocols

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating proteins based on their hydrophobicity. In the context of antibody-drug conjugates (ADCs), HIC can resolve species with different drug-to-antibody ratios (DARs), as the addition of hydrophobic drugs increases the overall hydrophobicity of the antibody.

Objective: To determine the drug-to-antibody ratio (DAR) and assess the homogeneity of the conjugate.

Materials:

  • HIC column (e.g., Butyl or Phenyl phase)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Conjugated antibody sample

  • Unconjugated antibody control

Protocol:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 20-50 µg of the antibody conjugate or control onto the column.

  • Elute the proteins with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the absorbance at 280 nm.

  • Analyze the chromatogram. The unconjugated antibody will elute first, followed by species with increasing DAR, which will have longer retention times due to their increased hydrophobicity.

  • Calculate the average DAR by integrating the peak areas of the different species.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. Conjugation of a PEG linker and payload to an antibody will increase its molecular weight, resulting in a noticeable shift in its migration on the gel.

Objective: To visually confirm successful conjugation and estimate conjugation efficiency.

Materials:

  • Precast or hand-casted polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Sample loading buffer (with and without reducing agent, e.g., DTT or β-mercaptoethanol)

  • Protein molecular weight standards

  • Conjugated antibody sample

  • Unconjugated antibody control

  • Coomassie blue or other protein stain

Protocol:

  • Prepare samples for both non-reducing and reducing conditions.

    • Non-reducing: Mix the antibody sample with non-reducing loading buffer.

    • Reducing: Mix the antibody sample with reducing loading buffer and heat at 95°C for 5 minutes.

  • Load the prepared samples, along with molecular weight standards and the unconjugated antibody control, into the wells of the gel.

  • Run the gel at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom.

  • Stain the gel with Coomassie blue and then destain to visualize the protein bands.

  • Analyze the gel. Under non-reducing conditions, the conjugated antibody will appear as a higher molecular weight band compared to the unconjugated control. Under reducing conditions, the heavy and light chains will be separated, and the band corresponding to the conjugated chain will show a molecular weight shift.

Mass Spectrometry (MS)

Mass spectrometry provides a precise measurement of the molecular weight of the intact conjugate and its subunits, confirming the success of the conjugation and the exact mass of the attached payload.

Objective: To obtain an accurate mass of the conjugate and confirm the identity of the conjugated species.

Protocol:

  • Prepare the sample by desalting and buffer exchange into an MS-compatible buffer (e.g., ammonium acetate).

  • Analyze the intact conjugate using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein.

  • For more detailed analysis, the conjugate can be reduced to separate the heavy and light chains, or digested with an enzyme like IdeS to separate the F(ab')2 and Fc fragments, followed by MS analysis of the fragments.

  • Compare the measured mass with the theoretical mass to confirm the number of conjugated linkers and payloads.

Signaling Pathways and Logical Relationships

The choice of conjugation chemistry has a direct impact on the therapeutic efficacy and safety profile of an antibody-drug conjugate. The stability of the linker is a critical factor in this pathway.

G cluster_0 Conjugation Chemistry cluster_1 Linker Stability cluster_2 In Vivo Fate cluster_3 Therapeutic Outcome click This compound (Click Chemistry) stable Stable Triazole Linkage click->stable maleimide Maleimide-PEG Linker unstable Unstable Thiosuccinimide Linkage maleimide->unstable targeted_delivery Targeted Payload Delivery to Tumor stable->targeted_delivery premature_release Premature Payload Release in Circulation unstable->premature_release efficacy Increased Therapeutic Efficacy targeted_delivery->efficacy toxicity Increased Off-Target Toxicity premature_release->toxicity

Caption: Impact of linker chemistry on therapeutic outcome.

Conclusion

The validation of site-specific conjugation is a multi-faceted process that relies on a suite of robust analytical techniques. While both this compound and maleimide-based linkers can be used to generate bioconjugates, the resulting products exhibit significant differences in homogeneity and stability. The use of this compound in conjunction with click chemistry offers a path to creating highly stable and well-defined conjugates, a critical advantage for the development of safe and effective targeted therapies. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the knowledge needed to make informed decisions and rigorously validate their site-specific conjugation strategies.

References

Propargyl-PEG3-bromide vs. Propargyl-PEG4-bromide: A Comparative Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. This guide provides an objective, data-driven comparison of two commonly employed PEG linkers, Propargyl-PEG3-bromide and Propargyl-PEG4-bromide, to inform the rational design of potent and effective protein degraders.

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is not merely a passive spacer; its length, flexibility, and chemical composition profoundly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2] Polyethylene glycol (PEG) linkers are widely favored for their ability to enhance solubility and improve the pharmacokinetic profile of PROTACs.[3][4] This guide focuses on the subtle yet significant differences between a PEG3 and a PEG4 linker, a single ethylene glycol unit variation, and its impact on PROTAC performance.

Physicochemical Properties of Propargyl-PEG Linkers

This compound and Propargyl-PEG4-bromide are bifunctional linkers featuring a terminal propargyl group for facile conjugation to an azide-containing molecule via copper-catalyzed "click chemistry," and a bromide group for reaction with a nucleophile.[5][6] The key distinction lies in the length of the PEG chain, which directly impacts their molecular weight and other physicochemical parameters.

PropertyThis compoundPropargyl-PEG4-bromide
Molecular Formula C9H15BrO3C11H19BrO4
Molecular Weight 251.12 g/mol 295.17 g/mol
Topological Polar Surface Area (TPSA) 38.7 Ų36.92 Ų
Predicted LogP 0.51.08

Impact on PROTAC Performance: A Case Study on BRD4 Degraders

To illustrate the impact of linker length, we present a comparative analysis of a series of PROTACs designed to degrade the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs utilize the same BRD4-binding ligand and E3 ligase ligand, differing only in the length of the PEG linker.

PROTAC LinkerDC50 (nM) [a]Dmax (%) [b]Cell Permeability (Papp, 10⁻⁶ cm/s) [c]Oral Bioavailability (%)
PEG3 55850.815
PEG4 20951.225
PEG5 15>981.530
PEG6 30921.020

[a] DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein. A lower value indicates higher potency.[7] [b] Dmax: The maximum percentage of target protein degradation achieved.[7] [c] Papp: Apparent permeability coefficient, a measure of passive diffusion across a membrane. A higher value indicates better permeability.[7]

The data clearly demonstrates that even a single ethylene glycol unit difference between the PEG3 and PEG4 linkers can significantly impact the degradation potency and permeability of the resulting PROTAC.[7] In this specific context of BRD4 degradation, extending the linker from PEG3 to PEG4 resulted in a more than two-fold increase in potency (lower DC50) and a notable improvement in both cell permeability and oral bioavailability.[7] This highlights the critical importance of fine-tuning the linker length to optimize the spatial orientation of the target protein and the E3 ligase for efficient ternary complex formation and subsequent degradation.[8][9]

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein. The selection of the linker is a key step in an iterative optimization process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Protein Fragments Proteasome->Degradation Degrades

PROTAC-Mediated Protein Degradation Pathway.

The development and comparison of PROTACs with different linkers follow a structured experimental workflow.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis and Optimization Linker_Selection Select Linkers: Propargyl-PEG3-Br Propargyl-PEG4-Br Synthesis Synthesize PROTACs via Click Chemistry Linker_Selection->Synthesis Purification Purify and Characterize PROTACs (LC-MS, NMR) Synthesis->Purification Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Purification->Western_Blot PAMPA PAMPA for Cell Permeability Western_Blot->PAMPA PK_Studies In Vivo Pharmacokinetic Studies (Optional) PAMPA->PK_Studies Data_Comparison Compare Performance of PEG3 vs. PEG4 PROTACs PAMPA->Data_Comparison PK_Studies->Data_Comparison SAR Establish Structure-Activity Relationship (SAR) Data_Comparison->SAR Optimization Further Linker Optimization SAR->Optimization

Experimental Workflow for Comparing PROTAC Linkers.

Experimental Protocols

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating a propargyl-PEG-bromide linker to an azide-functionalized E3 ligase ligand and a target protein binder with a nucleophilic handle.

Materials:

  • Azide-functionalized E3 ligase ligand

  • This compound or Propargyl-PEG4-bromide

  • Target protein binder with a nucleophilic group (e.g., phenol, amine)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMF/H2O or t-BuOH/H2O)

  • Base (e.g., K2CO3 or DIPEA)

  • Appropriate purification supplies (e.g., HPLC)

Procedure:

  • Step 1: Click Reaction. In a reaction vessel, dissolve the azide-functionalized E3 ligase ligand (1 eq.) and the respective propargyl-PEG-bromide linker (1.1 eq.) in a suitable solvent mixture.

  • Add a freshly prepared solution of sodium ascorbate (0.3 eq.) followed by copper(II) sulfate (0.1 eq.).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.

  • Upon completion, purify the resulting E3 ligase ligand-linker intermediate by preparative HPLC.

  • Step 2: Nucleophilic Substitution. Dissolve the purified intermediate (1 eq.) and the target protein binder (1.2 eq.) in a suitable solvent (e.g., DMF).

  • Add a base (e.g., K2CO3, 3 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[10]

Materials:

  • Cell line expressing the target protein

  • PROTACs (with PEG3 and PEG4 linkers)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and transfer apparatus

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to assess the passive permeability of PROTACs across an artificial lipid membrane.[8][11]

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions in DMSO

  • LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Compound Preparation: Prepare the PROTAC solutions in PBS from the DMSO stock solutions in the donor plate. The final DMSO concentration should be low (e.g., <1%).

  • Assay Setup: Add PBS to the wells of the acceptor plate. Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Conclusion

The choice between this compound and Propargyl-PEG4-bromide is not trivial and can have a substantial impact on the performance of a PROTAC. The presented data on BRD4 degraders suggests that a longer PEG4 linker can lead to improved potency and better physicochemical properties compared to a PEG3 linker.[7] However, it is crucial to recognize that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[12] Therefore, a systematic evaluation of a series of linkers with varying lengths is a critical step in the optimization of any new PROTAC. This guide provides the foundational information and experimental framework for researchers to make informed decisions in their pursuit of developing novel and effective protein degraders.

References

A Head-to-Head Comparison of Thiol Conjugation Chemistries: Propargyl-PEG3-bromide vs. Maleimide-PEG3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of thiol groups on biomolecules is a cornerstone of creating targeted therapeutics, diagnostic agents, and research tools. The choice of conjugation chemistry is critical, directly impacting the efficiency, stability, and ultimately, the performance of the resulting bioconjugate. This guide provides an objective comparison between two distinct thiol-reactive PEGylated reagents: Propargyl-PEG3-bromide and Maleimide-PEG3.

While both reagents can be used to modify thiol groups, they operate via fundamentally different reaction mechanisms, leading to significant differences in their performance, stability, and ideal applications. Maleimide-PEG3 is a well-established and widely used reagent that reacts with thiols via a Michael addition. In contrast, this compound, a less common choice for direct thiol conjugation, reacts through a nucleophilic substitution reaction. This guide will delve into the specifics of each chemistry, presenting a data-driven comparison to aid in the selection of the optimal reagent for your research needs.

Executive Summary

Maleimide-PEG3 offers high reactivity and specificity for thiols under physiological conditions, making it a popular choice for bioconjugation.[1][2] However, the resulting thiosuccinimide linkage can be susceptible to retro-Michael addition, leading to potential deconjugation.[3][4] this compound, on the other hand, forms a highly stable thioether bond through an SN2 reaction. While the resulting bond is more stable, the reaction itself is generally slower and may require more stringent conditions compared to the maleimide-thiol reaction. It is important to note that the primary application of propargyl-functionalized reagents in bioconjugation is typically "click chemistry," where the propargyl group reacts with an azide.

Reaction Mechanisms

The conjugation of this compound and Maleimide-PEG3 to a thiol-containing molecule, such as a cysteine residue on a protein, proceeds through distinct chemical pathways.

cluster_0 This compound Conjugation (SN2) cluster_1 Maleimide-PEG3 Conjugation (Michael Addition) This compound This compound Thioether_Product Stable Thioether Product This compound->Thioether_Product Thiol (R-SH) Thiol Thiol Maleimide-PEG3 Maleimide-PEG3 Thiosuccinimide_Product Thiosuccinimide Product Maleimide-PEG3->Thiosuccinimide_Product Thiol (R-SH) Thiol_2 Thiol cluster_0 Workflow for Thiol-Alkylation A Prepare Protein Solution (pH 8.0-8.5) B Add Bromo-PEG Stock Solution A->B C Incubate (2-4h RT or O/N 4°C) B->C D Quench Reaction (excess thiol) C->D E Purify Conjugate (desalting column) D->E cluster_0 Workflow for Maleimide Conjugation A Prepare Protein Solution (pH 6.5-7.5) B Add Maleimide-PEG Stock Solution A->B C Incubate (1-2h RT or O/N 4°C) B->C D Quench Reaction (optional) C->D E Purify Conjugate (desalting column) D->E

References

Propargyl-PEG3-Bromide Linker in Antibody-Drug Conjugates: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the stability of the linker connecting the monoclonal antibody to the cytotoxic payload. Premature release of the payload in systemic circulation can lead to off-target toxicity, while a linker that is too stable may prevent efficient drug release at the tumor site. This guide provides a comprehensive comparison of the Propargyl-PEG3-bromide linker, a non-cleavable linker, with other common linker technologies, focusing on ADC stability. Experimental data, detailed protocols, and visual diagrams are presented to facilitate informed decisions in ADC design and development.

Introduction to this compound Linker

The this compound linker is a non-cleavable linker featuring a polyethylene glycol (PEG) chain. Its key characteristics include:

  • Non-Cleavable Nature: This linker does not contain a labile bond designed to be cleaved by specific enzymes or changes in pH. Payload release relies on the degradation of the antibody backbone within the lysosome of the target cell. This generally leads to higher plasma stability compared to cleavable linkers.[1][2][3]

  • PEG Spacer: The three-unit PEG spacer enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and potentially prolong circulation half-life.[][]

  • Propargyl Group: The terminal propargyl group allows for conjugation to an azide-modified payload via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry." This reaction is highly efficient and forms a stable triazole linkage.[6]

Data Presentation: Comparative Stability of ADC Linkers

The stability of an ADC is typically assessed by measuring the percentage of intact ADC or the amount of released payload over time in various biological matrices.

Table 1: In Vitro Plasma Stability of ADCs with Different Linker Types
Linker TypeLinker ExamplePayloadPlasma SourceIncubation Time (days)% Intact ADC / % Payload ReleaseReference
Non-Cleavable PEG Amino-PEG6-C2-MMAD MMADMouse4.5Stable (linker and payload intact)[7]
Non-Cleavable ThioetherSMCCDM1Human7>90% intact ADC[8]
Non-Cleavable Maleimide-Caproylmc-MMAFMMAFVarious60.02-0.03% payload release[9]
Cleavable DipeptideValine-Citrulline (vc)MMAEHuman7~50% payload release[10]
Cleavable HydrazoneHydrazoneDoxorubicinHuman2.6 (t½)50% payload release[11]

Note: Direct head-to-head comparative stability data for this compound was not available in the reviewed literature. The data for Amino-PEG6-C2-MMAD is presented as a representative example of a non-cleavable PEG linker. Variations in experimental conditions (e.g., antibody, payload, conjugation site, and analytical methods) can influence stability results.

Table 2: Lysosomal Stability of ADCs with Different Linker Types
Linker TypeLinker ExampleLysosome SourceIncubation Time (hours)% Payload ReleaseReference
Non-Cleavable Mafodotin Human Liver24No proteolytic cleavage observed
Cleavable DipeptideValine-Citrulline (vc)Human Liver0.5>80%
Cleavable DipeptideValine-AlanineHuman Liver24Near complete cleavage
Cleavable PeptideGly-Gly-Phe-GlyHuman Liver24Near complete cleavage (slower than vc)

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

  • Preparation of ADC Solutions: Prepare stock solutions of the ADC in a suitable buffer (e.g., PBS).

  • Incubation: Spike the ADC into fresh plasma (human, mouse, rat, etc.) at a final concentration of 1-2 mg/mL. Incubate the samples at 37°C in a humidified incubator.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours). Immediately freeze the samples at -80°C to stop any degradation.

  • Sample Processing:

    • Intact ADC Analysis: Thaw the plasma samples and isolate the ADC using affinity chromatography (e.g., Protein A/G beads).

    • Free Payload Analysis: Precipitate the plasma proteins (e.g., with acetonitrile) to separate the free payload in the supernatant.

  • Analysis:

    • Intact ADC: Analyze the purified ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates payload deconjugation.

    • Free Payload: Quantify the concentration of the released payload in the supernatant using LC-MS/MS.

  • Data Interpretation: Plot the average DAR or the concentration of free payload over time to determine the stability profile of the ADC.

Lysosomal Stability Assay

Objective: To assess the efficiency of payload release from the ADC within the lysosomal environment.

Methodology:

  • Preparation of Lysosomal Homogenate: Isolate lysosomes from cultured cells or liver tissue by differential centrifugation. Resuspend the lysosomal fraction in a suitable assay buffer (e.g., sodium acetate buffer, pH 5.0).

  • Incubation: Add the ADC to the lysosomal homogenate at a final concentration of approximately 0.1 mg/mL. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

  • Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the samples to pellet the protein debris. Collect the supernatant containing the released payload.

  • Analysis: Quantify the amount of released payload in the supernatant using LC-MS/MS.

  • Data Interpretation: For non-cleavable linkers like this compound, minimal to no payload release is expected in this assay, as the primary mechanism is antibody degradation, which is a slower process. For cleavable linkers, plot the concentration of the released payload over time to determine the cleavage kinetics.

Mandatory Visualization

ADC_Structure_and_Function cluster_ADC Antibody-Drug Conjugate (ADC) cluster_MOA Mechanism of Action Antibody Monoclonal Antibody (Targeting Moiety) Linker This compound (Non-cleavable Linker) Antibody->Linker Conjugation Site (e.g., engineered cysteine) TargetCell Tumor Cell Antibody->TargetCell Binds to Tumor Antigen Payload Cytotoxic Payload Linker->Payload Stable Triazole Bond (Click Chemistry) ReleasedPayload Payload-Linker-Amino Acid (Active Metabolite) TargetCell->ReleasedPayload Internalization & Lysosomal Degradation CellDeath Apoptosis ReleasedPayload->CellDeath Induces

Caption: Structure and mechanism of an ADC with a this compound linker.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Membrane ClathrinPit Clathrin-coated Pit Receptor->ClathrinPit 2. Clathrin-mediated Endocytosis Endosome Early Endosome ClathrinPit->Endosome 3. Vesicle Formation LateEndosome Late Endosome Endosome->LateEndosome 4. Maturation Lysosome Lysosome LateEndosome->Lysosome 5. Fusion PayloadRelease Payload-Linker-Amino Acid Complex Released Lysosome->PayloadRelease 6. Antibody Degradation Cytotoxicity Cytotoxic Effect PayloadRelease->Cytotoxicity 7. Target Engagement

Caption: ADC internalization via clathrin-mediated endocytosis and payload release.

Experimental_Workflow start Start: ADC Sample incubation Incubate with Plasma or Lysosomal Fraction (37°C, Time course) start->incubation separation Separate ADC/Payload (Affinity Capture / Protein Precipitation) incubation->separation analysis Analyze by LC-MS (DAR / Free Payload Quantification) separation->analysis data Data Analysis (Stability Profile / Release Kinetics) analysis->data end End: Stability Assessment data->end

Caption: General experimental workflow for assessing ADC stability.

References

Characterizing ADC Homogeneity: A Comparative Guide to the Propargyl-PEG3-bromide Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a homogeneous Antibody-Drug Conjugate (ADC) is paramount for ensuring consistent efficacy, safety, and manufacturability. The choice of linker technology plays a pivotal role in this endeavor. This guide provides an objective comparison of the Propargyl-PEG3-bromide linker with other common alternatives, supported by experimental data, to inform the rational design of next-generation ADCs.

The homogeneity of an ADC, characterized by a uniform drug-to-antibody ratio (DAR) and minimal aggregation, directly impacts its therapeutic window. A heterogeneous mixture of ADC species can lead to unpredictable pharmacokinetics and off-target toxicities. The linker, the critical bridge between the antibody and the cytotoxic payload, is a key determinant of ADC homogeneity. The emergence of site-specific conjugation technologies, facilitated by linkers like this compound, represents a significant advancement over traditional, more random conjugation methods.

The Role of this compound in Homogeneous ADC Synthesis

This compound is a bifunctional linker that enables site-specific conjugation through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The propargyl group provides the alkyne functionality for this highly efficient and specific reaction, while the bromide allows for initial derivatization of the payload or antibody. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and stability of the ADC, potentially reducing aggregation.[1][2] This approach allows for precise control over the conjugation site, leading to a more homogeneous ADC product with a defined DAR.[3][4]

Comparison of Linker Technologies for ADC Homogeneity

The selection of a linker and conjugation strategy has a profound impact on the homogeneity of the resulting ADC. Below is a comparison of this compound (representing alkyne-PEG linkers for click chemistry) with other widely used linker technologies.

Quantitative Data Summary
Linker TechnologyConjugation StrategyTypical DAR ProfileAverage DAR% Aggregation (Typical)Reference
Propargyl-PEG (Click Chemistry) Site-specific (e.g., via engineered non-natural amino acids)Predominantly a single DAR species (e.g., DAR2 or DAR4)Controlled (e.g., 2.0 or 4.0)Generally low (<2%)[5][6]
Maleimide-based Cysteine-based (reduction of interchain disulfides)Heterogeneous mixture (DAR 0, 2, 4, 6, 8)3.5 - 4.0Can be higher, dependent on payload hydrophobicity[7][8]
Thiol-based (Disulfide Re-bridging) Cysteine-based (re-bridging of interchain disulfides)More homogeneous than traditional maleimide (predominantly DAR4)~4.0Generally low (<3%)[8]
Enzymatic Ligation Site-specific (e.g., using transglutaminase)Highly homogeneous (single DAR species)Controlled (e.g., 2.0)Low (<2%)[9][10]

Note: The data presented are representative values synthesized from multiple sources and can vary based on the specific antibody, payload, and process conditions.

Experimental Protocols for ADC Homogeneity Assessment

Accurate characterization of ADC homogeneity is critical. The following are detailed methodologies for two key analytical techniques.

Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Profile Analysis

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the determination of the drug-to-antibody ratio (DAR) distribution.

Materials:

  • ADC sample

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • HPLC system

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample (typically 10-50 µg).

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR and the percentage of each species based on the peak areas.

Protocol 2: Mass Spectrometry (MS) for Intact Mass Analysis and DAR Confirmation

Mass spectrometry provides precise mass information of the intact ADC, confirming the DAR and identifying different drug-loaded species.

Materials:

  • ADC sample

  • Denaturing buffer (e.g., containing Guanidine-HCl) or native buffer (e.g., ammonium acetate)

  • Reducing agent (e.g., DTT) for light and heavy chain analysis (optional)

  • LC-MS system with a suitable column (e.g., reversed-phase for denatured analysis, size-exclusion for native analysis)

  • Deconvolution software

Procedure:

  • Sample Preparation:

    • Intact Mass Analysis: Dilute the ADC sample in a buffer compatible with MS analysis.

    • Reduced Chain Analysis: Incubate the ADC with a reducing agent to separate the light and heavy chains.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Elute the ADC or its subunits using an appropriate gradient.

    • Acquire mass spectra across the elution profile.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the different species.

    • Identify peaks corresponding to the unconjugated antibody and the various drug-loaded forms.

    • Confirm the DAR distribution observed by HIC.

Mandatory Visualizations

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody Antibody Conjugation Site-Specific Conjugation (e.g., Click Chemistry) Antibody->Conjugation Linker-Payload This compound -Payload Conjugate Linker-Payload->Conjugation Purification Purification Conjugation->Purification Crude ADC Homogeneous ADC Homogeneous ADC Purification->Homogeneous ADC Purified ADC HIC HIC Analysis (DAR Profile) MS Mass Spectrometry (Intact Mass) SEC SEC Analysis (Aggregation) Homogeneous ADC->HIC Homogeneous ADC->MS Homogeneous ADC->SEC

ADC Synthesis and Characterization Workflow

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Target_Cell Target Cancer Cell ADC->Target_Cell 1. Binding to Target Antigen Endosome Endosome Target_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxic Effect

ADC Mechanism of Action

Homogeneity_Factors cluster_factors Influencing Factors ADC_Homogeneity ADC Homogeneity Linker_Chemistry Linker Chemistry (e.g., Click vs. Maleimide) Linker_Chemistry->ADC_Homogeneity Conjugation_Site Conjugation Site (Site-Specific vs. Random) Conjugation_Site->ADC_Homogeneity Payload_Properties Payload Properties (Hydrophobicity) Payload_Properties->ADC_Homogeneity Process_Parameters Process Parameters (pH, Temp, Stoichiometry) Process_Parameters->ADC_Homogeneity

Factors Influencing ADC Homogeneity

Discussion and Conclusion

The data suggests a clear trend towards site-specific conjugation methods for achieving superior ADC homogeneity. While traditional maleimide conjugation to native cysteines results in a heterogeneous mixture of DAR species, newer approaches like disulfide re-bridging and enzymatic ligation offer significantly improved control over the DAR profile.[8][9]

The this compound linker, by enabling site-specific conjugation via click chemistry, is well-positioned to produce highly homogeneous ADCs with a predefined DAR.[5] This is particularly advantageous when combined with antibody engineering techniques that introduce a bio-orthogonal reactive handle (an azide group) at a specific location. The inherent specificity of the click reaction minimizes the formation of off-target conjugates, leading to a cleaner product profile.

Furthermore, the integrated PEG spacer in the this compound linker can mitigate the hydrophobicity of the payload, which is a common cause of aggregation in ADCs.[1][2] Reduced aggregation not only improves the safety profile but also enhances the stability and shelf-life of the ADC therapeutic.

References

The Influence of PEG Linkers on PROTAC Cell Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a PROTAC's linker and its ability to permeate cells is paramount for designing effective therapeutics. While direct experimental data on the Propargyl-PEG3-bromide linker's specific impact on PROTAC cell permeability is not extensively available in current literature, a wealth of research on polyethylene glycol (PEG) linkers of varying lengths provides critical insights. This guide offers a comparative analysis of how PEG linkers, including those with a similar length to a PEG3 moiety, influence the cell permeability of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.

The linker component of a PROTAC is not merely a spacer but a critical determinant of its physicochemical properties, including solubility and cell permeability. The length and composition of the linker can significantly affect the molecule's ability to traverse the cell membrane and engage its intracellular target. PEG linkers are commonly employed in PROTAC design due to their hydrophilicity and tunable length.

Comparative Analysis of PEG Linker Length on PROTAC Permeability

The length of a PEG linker can have a paradoxical effect on cell permeability. While the hydrophilicity of PEG can enhance the solubility of often lipophilic PROTAC molecules, an increase in PEG units can also increase the polar surface area, potentially hindering passive diffusion across the lipid bilayer of the cell membrane.[1] However, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate membrane traversal.[2]

Studies on PROTACs with varying PEG linker lengths have shown that there is often an optimal linker length for achieving maximal cell permeability and subsequent target degradation. For instance, in a series of BRD4-targeting PROTACs, a PEG4 linker demonstrated a favorable balance of potency and efficacy.[3] Shorter linkers may be too rigid, preventing the formation of a productive ternary complex, while excessively long linkers might lead to reduced permeability.[1]

Below is a table summarizing representative data on the impact of PEG linker length on PROTAC cell permeability, as measured by the apparent permeability coefficient (Papp) in a Parallel Artificial Membrane Permeability Assay (PAMPA).

PROTAC LinkerApparent Permeability (Papp) (10⁻⁶ cm/s)[4]Observations
Alkyl-C9Low (e.g., <1.0)Often exhibit low passive permeability.[5]
PEG3 (Hypothetical) Moderate (e.g., 1.0 - 5.0) Shorter PEG linkers can offer a balance between solubility and maintaining a lower polar surface area, potentially leading to moderate permeability.[6]
PEG4Moderate to High (e.g., >5.0)Often identified as an optimal length in specific PROTAC series, balancing flexibility and physicochemical properties for good permeability.[3]
PEG5ModerateWhile effective in degradation, a slight increase in length from PEG4 can sometimes lead to a minor decrease in permeability.
>PEG5Variable (Often Decreased)Longer PEG chains can increase the polar surface area to a degree that impedes passive diffusion.[1]

Note: The data for the "PEG3 (Hypothetical)" entry is an educated inference based on general trends observed in the literature and is not from a direct head-to-head comparison in a single study with a this compound linker.

Experimental Protocols for Assessing PROTAC Cell Permeability

Accurate assessment of cell permeability is crucial for the development of effective PROTACs. The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput assay that measures the passive diffusion of a compound across an artificial lipid membrane.[7] It is a useful tool for predicting passive intestinal absorption.

Protocol:

  • Preparation of the Donor Plate: A filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.[8]

  • Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate are filled with a buffer solution.

  • Compound Addition: The PROTAC, dissolved in a suitable buffer, is added to the wells of the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[8]

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula:

    Papp = (VA / (Area × time)) × -ln(1 - [drug]acceptor / [drug]equilibrium)

    Where VA is the volume of the acceptor well, Area is the area of the membrane, and time is the incubation time.

Caco-2 Cell Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.[9] This assay can assess both passive diffusion and active transport.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semipermeable membrane in a Transwell™ system and cultured for 18-22 days to form a confluent monolayer.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: The PROTAC is added to the apical (upper) chamber, and the amount that crosses the monolayer into the basolateral (lower) chamber is measured over time.[9]

    • Basolateral to Apical (B-A) Transport: The PROTAC is added to the basolateral chamber, and the amount that crosses into the apical chamber is measured. This helps to identify the involvement of efflux transporters.[9]

  • Sample Analysis: The concentration of the PROTAC in the samples from both chambers is quantified by LC-MS/MS.

  • Calculation of Papp and Efflux Ratio: The Papp values for both A-B and B-A transport are calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[9]

Visualizing Experimental Workflows and Key Relationships

To further clarify the processes involved in assessing and understanding PROTAC cell permeability, the following diagrams have been generated.

PROTAC_Permeability_Workflow cluster_pampa PAMPA cluster_caco2 Caco-2 Assay pampa_prep Prepare Lipid-Coated Donor Plate pampa_add Add PROTAC to Donor Well pampa_prep->pampa_add pampa_incubate Incubate with Acceptor Plate pampa_add->pampa_incubate pampa_quantify Quantify PROTAC in Donor & Acceptor Wells pampa_incubate->pampa_quantify pampa_calc Calculate Papp pampa_quantify->pampa_calc caco2_culture Culture Caco-2 Cells on Transwell caco2_teer Measure TEER for Monolayer Integrity caco2_culture->caco2_teer caco2_transport Perform Bidirectional Transport (A-B & B-A) caco2_teer->caco2_transport caco2_quantify Quantify PROTAC in Apical & Basolateral Chambers caco2_transport->caco2_quantify caco2_calc Calculate Papp & Efflux Ratio caco2_quantify->caco2_calc start PROTAC Permeability Assessment start->pampa_prep start->caco2_culture

Experimental workflows for PAMPA and Caco-2 assays.

Linker_Permeability_Relationship cluster_factors Influencing Factors linker_props Linker Properties length Length linker_props->length polarity Polarity (PSA) linker_props->polarity flexibility Flexibility linker_props->flexibility permeability Cell Permeability length->permeability Optimal length is key polarity->permeability Lower PSA can improve passive diffusion conformation Ability to Adopt Folded Conformation flexibility->conformation conformation->permeability Shields polar groups

Relationship between linker properties and cell permeability.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG3-bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This document provides a comprehensive, step-by-step guide for the proper disposal of Propargyl-PEG3-bromide, a bifunctional molecule commonly utilized in bioconjugation and drug delivery applications. Adherence to these procedures is paramount for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[1]

  • Lab Coat: A standard laboratory coat to protect clothing.

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

This compound must be disposed of as hazardous chemical waste. Due to its chemical structure, which includes a halogen (bromine), it should be segregated as halogenated organic waste.[3][4]

1. Waste Assessment:

  • Contamination Check: Determine if the this compound waste is mixed with other substances. If contaminated with other hazardous chemicals, the entire mixture must be treated according to the disposal guidelines for the most hazardous component.[5]

  • Quantity Assessment: Evaluate the volume of waste to be disposed of.

2. Waste Collection and Storage:

  • Container: Collect the this compound waste in a designated, chemically compatible container that can be tightly sealed.[1][5] It is good practice to use the original container if it is in good condition.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and should include the accumulation start date. All constituents and their approximate percentages should be listed.[3]

  • Segregation: It is crucial to keep halogenated organic waste, like this compound, separate from non-halogenated waste streams to facilitate proper disposal and minimize costs.[3][4][6] Do not mix with acids, bases, or other reactive chemicals.[3][7]

3. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][5][8]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[5]

    • DO NOT dispose of as regular solid waste.[5]

4. Spill Management:

  • In case of a spill, immediately alert personnel in the area and evacuate if necessary.[1]

  • Wear appropriate PPE, including respiratory protection if vapors are present.[1]

  • Contain and absorb the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Collect the absorbed material and any contaminated debris into a suitable, labeled container for hazardous waste disposal.[1]

  • Wash the spill area thoroughly.

Quantitative Data Summary

PropertyValueReference
CAS Number 203740-63-0[1][9]
Molecular Formula C9H15BrO3[9][10]
Molecular Weight 251.12 g/mol [10][11]
Physical Form Liquid[9][11]
Storage Temperature 2-8°C, Sealed in dry conditions[9][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_assessment Step 1: Assessment cluster_collection Step 2: Collection & Segregation cluster_disposal Step 3: Final Disposal start Start: this compound Waste assess_contamination Is the waste mixed with other hazardous substances? start->assess_contamination collect_halogenated Collect in a labeled, sealed container for HALOGENATED ORGANIC WASTE. assess_contamination->collect_halogenated No treat_mixed Treat as mixed hazardous waste. Follow disposal guidelines for the most hazardous component. assess_contamination->treat_mixed Yes contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor for pickup. collect_halogenated->contact_ehs treat_mixed->contact_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.